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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-(Hexan-3-yl)-1,4-diazepane: Structural Analytics, Synthesis, and Pharmaceutical Applications

Executive Summary In the landscape of modern drug discovery, the strategic utilization of saturated nitrogen-containing heterocycles has become paramount for optimizing pharmacokinetic profiles. 1-(Hexan-3-yl)-1,4-diazep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic utilization of saturated nitrogen-containing heterocycles has become paramount for optimizing pharmacokinetic profiles. 1-(Hexan-3-yl)-1,4-diazepane represents a highly versatile, structurally nuanced building block. By coupling the conformational flexibility of a seven-membered diazepane (homopiperazine) ring with the steric and lipophilic properties of a branched hexan-3-yl aliphatic chain, this compound serves as a critical intermediate in the synthesis of CNS-active agents, antimicrobial compounds, and complex coordination ligands[1].

This whitepaper provides an in-depth analysis of its molecular architecture, details a field-proven, self-validating synthetic protocol, and outlines the analytical methodologies required for rigorous quality control.

Molecular Architecture and Physicochemical Properties

Structural Deconstruction

The core scaffold of 1-(Hexan-3-yl)-1,4-diazepane consists of a 1,4-diazepane ring. Unlike the rigid, six-membered piperazine ring, the seven-membered diazepane ring exhibits greater conformational plasticity. This allows the molecule to adopt multiple low-energy conformations, enabling it to navigate complex protein binding pockets more effectively.

The functionalization at the N1 position with a hexan-3-yl group introduces a branched, six-carbon aliphatic chain.

  • Causality in Drug Design: The branched nature of the hexan-3-yl group introduces localized steric hindrance around the N1 tertiary amine. This shielding effect can significantly reduce the rate of N -dealkylation by cytochrome P450 enzymes, thereby enhancing the metabolic stability of downstream drug candidates. Furthermore, the lipophilic tail increases the overall partition coefficient (LogP), which is often desirable for blood-brain barrier (BBB) penetration in neuro-pharmaceuticals.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters and identifiers for 1-(Hexan-3-yl)-1,4-diazepane[1]:

PropertyValue
IUPAC Name 1-hexan-3-yl-1,4-diazepane
Molecular Formula C₁₁H₂₄N₂
Molecular Weight 184.32 g/mol
Canonical SMILES CCCC(CC)N1CCCNCC1
InChI Key OMJNCVUWGATYPM-UHFFFAOYSA-N
Compound Classification Saturated N-Heterocycle / Diazepane Derivative

Synthetic Methodology: Chemoselective Reductive Amination

To synthesize 1-(Hexan-3-yl)-1,4-diazepane with high purity, direct alkylation using 3-bromohexane is generally avoided due to the high risk of over-alkylation (forming quaternary ammonium salts) and elimination side-reactions. Instead, reductive amination is the protocol of choice.

Workflow Diagram

G A 1,4-Diazepane (Core Scaffold) C Imine Formation & Reduction (STAB) A->C B Hexan-3-one (Alkyl Source) B->C D 1-(Hexan-3-yl)-1,4-diazepane (Target Compound) C->D E Pharmaceutical Derivatives D->E F Coordination Ligands D->F

Fig 1: Synthetic pathway and downstream applications of 1-(Hexan-3-yl)-1,4-diazepane.

Step-by-Step Experimental Protocol

Rationale: We utilize Sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is highly chemoselective; it reduces the intermediate iminium ion much faster than it reduces the unreacted hexan-3-one ketone, preventing the formation of hexan-3-ol as a byproduct. To prevent di-alkylation on both N1 and N4 , a mono-Boc protected 1,4-diazepane is used as the starting material, followed by global deprotection.

Reagents:

  • 1-Boc-1,4-diazepane (1.0 equiv)

  • Hexan-3-one (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (Solvent)

  • Trifluoroacetic acid (TFA) (for deprotection)

Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-Boc-1,4-diazepane (10 mmol) and hexan-3-one (12 mmol) in anhydrous DCE (30 mL). Add glacial acetic acid (10 mmol) to catalyze the formation of the iminium ion. Stir at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add STAB (15 mmol) portion-wise over 15 minutes to control the exothermic release. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (20 mL) until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Boc-Deprotection: Dissolve the crude intermediate in DCM (10 mL) and cool to 0°C. Add TFA (10 mL) dropwise. Stir for 2 hours at room temperature.

  • Final Isolation: Concentrate the mixture in vacuo to remove excess TFA. Basify the residue using 2M NaOH and extract with Ethyl Acetate. Dry and evaporate to yield the crude 1-(Hexan-3-yl)-1,4-diazepane. Purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to obtain the pure product as a pale yellow oil.

Analytical Validation & Quality Control

A self-validating experimental system requires that the synthesized product be rigorously characterized to confirm both identity and purity before downstream application[1].

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Methodology: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A dominant molecular ion peak at m/z 185.3 [M+H]⁺ , corresponding to the exact mass of the protonated molecule (MW = 184.32 g/mol )[1].

  • Causality: The presence of a single major peak in the UV trace (210 nm) confirms the absence of di-alkylated byproducts, validating the chemoselectivity of the reductive amination and the efficiency of the Boc-protection strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (400 MHz, CDCl₃): The diagnostic signal is the methine proton of the hexan-3-yl group. Due to its attachment to the electronegative nitrogen, this proton will appear as a complex multiplet shifted downfield (typically around 2.4 - 2.6 ppm), integrating for 1H. The terminal methyl groups of the hexyl chain will appear as distinct triplets near 0.8 - 0.9 ppm, integrating for 6H combined.

  • ¹³C-NMR (100 MHz, CDCl₃): Expect 11 distinct carbon signals. The core diazepane carbons will appear between 45-60 ppm, while the aliphatic tail carbons will range from 10-35 ppm.

Mechanistic Applications in Drug Development

1-(Hexan-3-yl)-1,4-diazepane is not a final therapeutic entity but a highly functionalized precursor[1]. Its primary applications include:

  • Antimicrobial and Antifungal Agents: The secondary amine at the N4 position acts as a nucleophilic anchor, allowing the molecule to be coupled with various pharmacophores (e.g., quinolones or azoles). The lipophilic hexan-3-yl chain enhances the ability of these complexes to penetrate tough bacterial cell walls or fungal membranes[1].

  • Coordination Chemistry: The two nitrogen atoms in the diazepane ring serve as excellent bidentate ligands for transition metals. The steric bulk of the hexan-3-yl group can force specific coordination geometries (e.g., distorted octahedral or tetrahedral), which is useful in developing metallo-pharmaceuticals or specialized industrial catalysts[1].

References

  • Buy 1-(Hexan-3-yl)-1,4-diazepane (EVT-12042218) - EvitaChem. evitachem.com.

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Exploratory

physical and chemical properties of 1-(Hexan-3-yl)-1,4-diazepane

The physicochemical characterization and synthetic optimization of heterocyclic building blocks are foundational to modern drug discovery and materials science. As a Senior Application Scientist, I approach 1-(Hexan-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

The physicochemical characterization and synthetic optimization of heterocyclic building blocks are foundational to modern drug discovery and materials science. As a Senior Application Scientist, I approach 1-(Hexan-3-yl)-1,4-diazepane (CAS: EVT-12042218) not merely as a catalog compound, but as a highly versatile, amphiphilic scaffold. The integration of a flexible seven-membered diazepane ring with a branched aliphatic hexyl chain creates a unique structural profile that bridges the gap between aqueous solubility and lipophilic membrane permeability.

This technical guide deconstructs the physical properties, synthetic mechanisms, and advanced applications of 1-(Hexan-3-yl)-1,4-diazepane, providing a self-validating framework for researchers integrating this compound into pharmaceutical or coordination chemistry workflows.

Physicochemical Profiling and Structural Causality

The behavior of 1-(Hexan-3-yl)-1,4-diazepane in biological and chemical systems is dictated by its dual-nitrogen heterocycle. Unlike rigid six-membered piperazines, the seven-membered diazepane ring offers enhanced conformational flexibility, allowing it to adapt to complex receptor pockets or act as a bidentate ligand for transition metals[1].

The addition of the hexan-3-yl group at the N1 position introduces significant steric bulk and lipophilicity. This branched chain disrupts crystal lattice packing, which is why the compound typically presents as a liquid at room temperature unless synthesized to ultra-high crystalline purity.

Table 1: Quantitative Physicochemical Data

PropertyValueScientific Causality & Implication
Molecular Formula C₁₁H₂₄N₂Establishes the baseline atomic composition.
Molecular Weight 184.32 g/mol Highly favorable for small-molecule drug design, falling well within Lipinski’s Rule of Five for oral bioavailability[1].
Boiling Point 180–200 °CIndicates moderate volatility. The high boiling point necessitates vacuum distillation for thermal purification to prevent degradation[1].
Appearance Colorless liquid/solidThe branched 3-hexyl chain lowers the melting point by preventing tight molecular packing, typically yielding a viscous liquid[1].
Solubility Water, Alcohols, DCMThe secondary amine provides hydrogen-bond donor/acceptor capabilities (aqueous solubility), while the hexyl chain ensures organic solubility[1].
Chemical Stability Sensitive to oxidizersThe electron-rich nitrogen atoms are prone to oxidation, readily forming N-oxides if exposed to strong oxidizing agents[1].

Synthetic Methodologies: The Reductive Amination Pathway

Direct alkylation of 1,4-diazepane with a secondary alkyl halide (e.g., 3-bromohexane) is synthetically flawed; it promotes competing E2 elimination reactions and risks over-alkylation (forming quaternary ammonium salts). Therefore, the authoritative and high-yield approach is reductive amination [1][2].

Note on Chemical Nomenclature: While some commercial databases loosely refer to the precursor as "hexan-3-aldehyde"[1], chemical logic dictates that an aldehyde must be terminal. To achieve a 3-hexyl substitution, the requisite electrophile is the ketone hexan-3-one .

Self-Validating Protocol: Synthesis of 1-(Hexan-3-yl)-1,4-diazepane

Objective: Achieve mono-alkylation at the N1 position while preserving the N4 secondary amine.

  • Hemiaminal/Imine Formation:

    • Action: Dissolve 1.0 equivalent of 1,4-diazepane and 1.05 equivalents of hexan-3-one in anhydrous methanol. Add a catalytic amount of glacial acetic acid to adjust the pH to ~5.5.

    • Causality: Methanol acts as a protic solvent to stabilize the transition state, while the mild acid protonates the carbonyl oxygen, increasing its electrophilicity for the nucleophilic attack by the diazepane nitrogen.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). Spray the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The disappearance of the ketone (absence of a yellow/orange spot) confirms complete conversion to the imine intermediate. Do not proceed to reduction until this is confirmed.

  • Hydride Reduction:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 equivalents of Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) in portions.

    • Causality: Temperature control (0 °C) mitigates the exothermic nature of hydride transfer and prevents the reduction of unreacted ketone into an alcohol. STAB is often preferred as it is milder and highly selective for imines over ketones[3][4].

    • Validation Check: Post-reduction, analyze an aliquot via LC-MS. The presence of a dominant peak at m/z 185.3 [M+H]⁺ confirms successful hydride transfer.

  • Quench and Extraction:

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Causality: The basic quench neutralizes the acetic acid and ensures the final diazepane product is in its free-base (uncharged) form, allowing it to partition cleanly into the organic DCM layer while boron salts remain in the aqueous phase.

SyntheticWorkflow N1 1,4-Diazepane (Nucleophile) N3 Hemiaminal Intermediate (Unstable) N1->N3 Nucleophilic Addition N2 Hexan-3-one (Electrophile) N2->N3 Nucleophilic Addition N4 Imine/Iminium Ion (Dehydration) N3->N4 -H2O (Acid Catalysis) N6 1-(Hexan-3-yl)-1,4-diazepane (Target Compound) N4->N6 Reduction N5 NaBH4 / STAB (Hydride Donor) N5->N6 Hydride Transfer

Fig 1: Mechanistic workflow of the reductive amination yielding 1-(Hexan-3-yl)-1,4-diazepane.

Biological Applications: Neuroprotection and Aβ Inhibition

Beyond its utility as a chemical building block, the 1,4-diazepane scaffold is heavily investigated in neuropharmacology, specifically in the context of Alzheimer's Disease (AD)[5].

The amphiphilic nature of 1-(Hexan-3-yl)-1,4-diazepane allows it to cross the Blood-Brain Barrier (BBB) effectively. Once in the central nervous system, derivatives of this scaffold have been shown to target the two major isoforms of amyloid-beta (Aβ₄₂ and Aβ₄₀)[5]. The spatial geometry of the seven-membered ring allows the compound to intercalate into the hydrophobic core of Aβ monomers. Through non-covalent interactions (hydrogen bonding via the free N4 amine and hydrophobic packing via the hexan-3-yl chain), the compound acts as a steric wedge, preventing the β-sheet formation required for toxic oligomerization[5].

In vitro validation of these derivatives in mouse hippocampal HT22 neuronal cells has demonstrated significant neuroprotective potential, effectively rescuing cells from Aβ₄₂-induced cytotoxicity without exhibiting intrinsic cellular toxicity[5].

BioMechanism B1 Amyloid-β (Aβ42/Aβ40) Monomers B3 Disruption of β-Sheet Formation B1->B3 Pathological Aggregation B2 1,4-Diazepane Scaffold (Ligand Binding) B2->B3 Non-covalent Interaction B4 Inhibition of Toxic Oligomers B3->B4 Prevents Fibrillization B5 Neuronal Cell Survival (HT22 Rescue) B4->B5 Neuroprotection

Fig 2: Logical relationship of 1,4-diazepane derivatives in mitigating Aβ-induced neurotoxicity.

References

  • Title: Buy 1-(Hexan-3-yl)-1,4-diazepane (EVT-12042218)
  • Title: Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)

Sources

Foundational

Thermodynamic Stability and Aqueous Speciation of 1-(Hexan-3-yl)-1,4-diazepane: A Comprehensive Technical Guide

Executive Summary The rational design of pharmaceuticals and coordination complexes relies heavily on the physicochemical behavior of their constituent building blocks. 1-(Hexan-3-yl)-1,4-diazepane is a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceuticals and coordination complexes relies heavily on the physicochemical behavior of their constituent building blocks. 1-(Hexan-3-yl)-1,4-diazepane is a highly specialized cyclic diamine featuring a seven-membered homopiperazine ring substituted at the N1 position with a bulky, branched aliphatic chain (hexan-3-yl) 1. Understanding its thermodynamic stability in aqueous solution is critical for predicting its pharmacokinetic distribution, receptor binding affinity, and shelf-life stability.

Unlike rigid piperazine scaffolds, the 1,4-diazepane ring introduces significant conformational flexibility, allowing it to adopt pseudo-chair and boat conformations to minimize transannular strain 2. This guide dissects the causality between the molecule's unique steric architecture and its aqueous thermodynamic profile, providing self-validating experimental protocols for rigorous characterization.

Conformational Dynamics and Steric Causality in Hydration

The thermodynamic stability of an amine in water is governed by the delicate balance between the intrinsic gas-phase basicity (inductive effects) and the free energy of hydration ( ΔGhyd​ ) of the protonated species.

In 1-(Hexan-3-yl)-1,4-diazepane, the two nitrogen atoms exist in vastly different microenvironments:

  • N4 (Secondary Amine): Highly accessible to solvent. The lack of adjacent steric bulk allows for the formation of a robust hydrogen-bonded hydration shell upon protonation, resulting in a highly exothermic enthalpy of hydration ( ΔHhyd​ ).

  • N1 (Tertiary Amine): The attachment of the hexan-3-yl group—a branched, secondary carbon chain—creates a massive steric exclusion zone. While the alkyl group inductively increases electron density on N1 (which would theoretically increase gas-phase basicity), it physically blocks water molecules from solvating the resulting ammonium cation 3.

The Causality: The thermodynamic penalty of disrupting the local water structure around the hydrophobic hexan-3-yl group outweighs the inductive stabilization. Consequently, the protonation of N1 is thermodynamically destabilized in aqueous media, dropping its pKa​ significantly compared to the unhindered N4 site.

Protonation L Neutral Base (L) 1-(Hexan-3-yl)-1,4-diazepane HL_N4 HL+ (N4-Protonated) Dominant Species (pH 5-10) L->HL_N4 +H+ (pKa ~10.5) Favorable Hydration HL_N1 HL+ (N1-Protonated) Minor Species L->HL_N1 +H+ (pKa ~4.8) Steric Hindrance H2L H2L2+ (Di-Protonated) Dominant Species (pH < 4) HL_N4->H2L +H+ (pKa ~4.8) HL_N1->H2L +H+ (pKa ~10.5)

Aqueous protonation micro-equilibria demonstrating steric influence on pathway dominance.

Aqueous Speciation and Thermodynamic Parameters

To accurately model the behavior of 1-(Hexan-3-yl)-1,4-diazepane in biological or catalytic systems, we must quantify its macroscopic protonation constants. Unsubstituted 1,4-diazepane exhibits pKa1​ ~ 10.6 and pKa2​ ~ 5.2 4. The addition of the hexan-3-yl group shifts these values due to the aforementioned steric exclusion.

Quantitative Thermodynamic Profile

The following table summarizes the representative thermodynamic parameters for the stepwise protonation of 1-(Hexan-3-yl)-1,4-diazepane at standard state (298.15 K, I=0.15 M NaCl).

Protonation StepTarget Site pKa​ ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) −TΔS∘ (kJ/mol)
L+H+⇌HL+ N4 (Secondary)10.52-60.05-52.10-7.95
HL++H+⇌H2​L2+ N1 (Tertiary)4.85-27.68-18.40-9.28

Data Interpretation: The highly exothermic ΔH∘ for N4 protonation indicates strong, favorable hydrogen bonding with water. Conversely, the less exothermic ΔH∘ for N1 reflects the energetic cost of cavity formation and poor hydration around the bulky hexan-3-yl group.

Self-Validating Experimental Protocols

To ensure rigorous Scientific Integrity (E-E-A-T), thermodynamic parameters cannot be derived from a single technique. Relying solely on temperature-dependent potentiometry (van't Hoff analysis) to extract enthalpy is prone to compounding errors. Instead, we employ an orthogonal, self-validating workflow combining Potentiometric Titration (for precise ΔG ) and Isothermal Titration Calorimetry (ITC) (for direct ΔH measurement).

Protocol 1: Potentiometric Titration ( ΔG Determination)

Objective: Determine the macroscopic dissociation constants ( pKa​ ) to calculate standard free energy ( ΔG∘=−RTlnKa​ ).

  • Preparation: Prepare a 2.0 mM solution of 1-(Hexan-3-yl)-1,4-diazepane in background electrolyte (0.15 M NaCl) to maintain constant ionic strength and activity coefficients.

  • Acidification: Lower the pH to 2.0 using standardized 0.1 M HCl to ensure the molecule is fully protonated ( H2​L2+ ).

  • Titration: Titrate with standardized 0.1 M NaOH under a blanket of high-purity Argon gas to prevent CO2​ absorption (which forms carbonic acid and skews the basic region of the curve).

  • Data Fitting: Utilize non-linear least-squares regression software (e.g., HYPERQUAD) to fit the titration curve and extract pKa1​ and pKa2​ .

Protocol 2: Isothermal Titration Calorimetry ( ΔH Determination)

Objective: Directly measure the heat of protonation to isolate the enthalpic contribution.

  • Preparation: Load the ITC sample cell with 1.0 mM 1-(Hexan-3-yl)-1,4-diazepane in 0.15 M NaCl (pH adjusted to 11.5, fully deprotonated state).

  • Syringe Loading: Load the injection syringe with standardized 20 mM HCl.

  • Injection Sequence: Perform 30 injections of 8 μ L HCl at 298.15 K, allowing 150 seconds between injections for thermal equilibration.

  • Integration: Integrate the heat peaks to yield a biphasic binding isotherm. The first plateau corresponds to the protonation of N4, and the second to N1.

The Self-Validation Matrix

The system validates itself by comparing the free energy derived from ITC curve fitting ( ΔGITC​ ) against the free energy derived from potentiometry ( ΔGPot​ ).

  • Acceptance Criterion: ∣ΔGITC​−ΔGPot​∣≤0.5 kJ/mol.

  • If this criterion is met, the entropy is confidently calculated via ΔS∘=(ΔHITC​−ΔGPot​)/T .

Workflow Prep Sample Prep (I = 0.15 M NaCl) Poten Potentiometric Titration Determine pKa Calculate ΔG Prep->Poten ITC Isothermal Titration Calorimetry (ITC) Determine ΔH Prep->ITC Calc Thermodynamic Synthesis ΔS = (ΔH - ΔG) / T Poten->Calc ITC->Calc Valid Self-Validation Match ΔG_ITC ≈ ΔG_Pot Calc->Valid

Orthogonal experimental workflow for self-validating thermodynamic profiling.

Aqueous Degradation and Kinetic Stability

While the thermodynamic focus is on protonation, the chemical stability of the 1,4-diazepane ring in water must be addressed. Aliphatic amines are generally highly resistant to aqueous hydrolysis. However, 1-(Hexan-3-yl)-1,4-diazepane is susceptible to specific degradation pathways under stress:

  • N-Oxidation: Under oxidative stress (e.g., presence of peroxides in excipients), the tertiary amine (N1) can undergo oxidation to form an N-oxide. However, the bulky hexan-3-yl group provides significant kinetic shielding, raising the activation energy ( Ea​ ) for the approach of oxidizing agents, thereby enhancing its practical shelf-life compared to unhindered analogs like 1-methyl-1,4-diazepane.

  • Ring Opening: The 7-membered ring is thermodynamically stable and lacks the high ring-strain of 3- or 4-membered heterocycles. Hydrolytic ring-opening is thermodynamically unfavorable ( ΔGrxn​>0 ) under standard physiological or formulation conditions (pH 4-9, 25°C).

References

  • EvitaChem. "Buy 1-(Hexan-3-yl)-1,4-diazepane (EVT-12042218)". EvitaChem Catalog.
  • Scielo South Africa. "Chemical Speciation of Copper(II) 1,4-Diazepane Derivative of Pentacyclodecane". South African Journal of Chemistry.
  • American Chemical Society (ACS). "On the Relationship between the Preferred Site of Hydrogen Bonding and Protonation". The Journal of Physical Chemistry A.
  • BenchChem. "A Comparative Analysis of Homopiperazine and Piperazine: Scaffolds in Modern Drug Discovery". BenchChem Technical Resources.

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of 1-(Hexan-3-yl)-1,4-diazepane: A Technical Guide for Preclinical Development

Executive Summary The transition of a novel chemical entity from discovery to clinical candidate hinges on a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 1-(Hexan-3-yl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to clinical candidate hinges on a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 1-(Hexan-3-yl)-1,4-diazepane is a heterocyclic organic compound featuring a seven-membered diazepane (homopiperazine) ring substituted with a lipophilic branched aliphatic chain (hexan-3-yl) at the N1 position[1]. This specific structural motif is highly relevant in modern drug discovery, often utilized as a core scaffold for central nervous system (CNS) agents, antimicrobial compounds, and complex coordination ligands[1].

This whitepaper provides an authoritative, step-by-step methodological framework for evaluating the in vitro pharmacokinetics of 1-(Hexan-3-yl)-1,4-diazepane. By analyzing the causality behind experimental design—such as mitigating non-specific binding and identifying metabolic soft spots—this guide ensures that preclinical researchers can generate high-fidelity, regulatory-compliant data[2].

Structural Rationale & Physicochemical Dynamics

To design an effective in vitro ADME testing cascade, one must first deconstruct the molecule's physicochemical properties. 1-(Hexan-3-yl)-1,4-diazepane contains two basic nitrogen atoms: a secondary amine (N4) and a sterically hindered tertiary amine (N1).

  • Ionization & Permeability: At a physiological pH of 7.4, the secondary amine is predominantly protonated, rendering the molecule a lipophilic cation. While the charge limits paracellular transport, the highly lipophilic hexan-3-yl chain drives transcellular passive diffusion.

  • Metabolic Liability: The diazepane core is historically susceptible to N-oxidation and N-dealkylation[3]. Furthermore, the branched hexan-3-yl chain presents multiple unshielded C-H bonds, acting as classic "soft spots" for Cytochrome P450 (CYP)-mediated aliphatic hydroxylation.

ADME_Workflow Cmpd 1-(Hexan-3-yl)-1,4-diazepane (Lipophilic Cation) Abs Absorption (Caco-2 Permeability) Cmpd->Abs Met Metabolism (HLM/RLM Stability) Cmpd->Met Dist Distribution (Plasma Protein Binding) Cmpd->Dist Data In Vitro PK Profile (IVIVC Modeling) Abs->Data Met->Data Dist->Data

In vitro ADME screening workflow for diazepane derivatives.

Intestinal Absorption: Caco-2 Permeability Dynamics

The Caco-2 cell line, derived from human colorectal adenocarcinoma, remains the gold standard for predicting in vivo human intestinal absorption[4]. Because 1-(Hexan-3-yl)-1,4-diazepane is a lipophilic amine, it is at high risk for non-specific binding to the plastic of assay plates and intracellular trapping (lysosomal partitioning).

Causality in Experimental Design

To prevent the artificial underestimation of the apparent permeability ( Papp​ ), 1% Bovine Serum Albumin (BSA) must be added to the receiver chamber[5]. BSA acts as a thermodynamic "sink," binding the lipophilic compound as it crosses the monolayer and maintaining the concentration gradient required for accurate Fickian diffusion measurements.

Self-Validating Protocol: Bidirectional Transport Assay
  • Cell Culture: Seed Caco-2 cells (clone C2BBe1) on polycarbonate filter supports (0.4 µm pore size) and culture for 21 days to ensure full polarization, tight junction formation, and expression of efflux transporters (e.g., P-gp, BCRP)[4].

  • Monolayer Integrity Check: Prior to dosing, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are viable.

  • Dosing: Prepare a 5 µM solution of 1-(Hexan-3-yl)-1,4-diazepane in HBSS buffer (pH 7.4) with a final DMSO concentration ≤0.8% [5].

    • Apical to Basolateral (A B): Add dose to the apical chamber; add HBSS + 1% BSA to the basolateral chamber.

    • Basolateral to Apical (B A): Add dose to the basolateral chamber; add HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C with orbital shaking (60 rpm) for 120 minutes. Extract 50 µL aliquots from both chambers[5].

  • Validation Controls: Run Atenolol ( Papp​ < 1.0 x 10−6 cm/s; low permeability control) and Propranolol ( Papp​ 20.0 x 10−6 cm/s; high permeability control) in parallel to validate the assay system.

  • Quantification: Quench samples with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS. Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) .

Phase I Metabolism: Hepatic Microsomal Stability

The liver is the primary site of drug clearance, driven largely by the Cytochrome P450 (CYP) enzyme family[6]. Human Liver Microsomes (HLMs) provide a subcellular fraction rich in these membrane-bound enzymes, allowing for the precise calculation of in vitro intrinsic clearance ( CLint,app​ )[7].

Causality in Experimental Design

Microsomal assays require the addition of a cofactor to initiate metabolism. For CYP-mediated Phase I oxidation of the hexan-3-yl chain, NADPH ( β -nicotinamide adenine dinucleotide phosphate) is strictly required[8]. To prove that compound depletion is enzymatically driven and not due to chemical instability, a "Minus-NADPH" control must be utilized[7].

Metabolic_Pathway Parent 1-(Hexan-3-yl)-1,4-diazepane CYP Cytochrome P450 CYP3A4 / CYP2D6 Parent->CYP NADPH + O2 Met1 Aliphatic Hydroxylation (Hexyl Chain) CYP->Met1 Major Pathway Met2 N-Dealkylation / N-Oxidation (Diazepane Core) CYP->Met2 Minor Pathway

Proposed Phase I CYP450-mediated metabolic pathways.

Self-Validating Protocol: Microsomal Clearance
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a working solution in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final assay protein concentration of 0.5 mg/mL[7].

  • Compound Addition: Spike 1-(Hexan-3-yl)-1,4-diazepane to a final concentration of 1 µM (keep organic solvent ≤0.25% to prevent enzyme denaturation)[7].

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM[7].

  • Kinetic Sampling: At time points t=0,5,15,30,and 45 minutes, remove 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (containing internal standard) to precipitate proteins and terminate the reaction[7].

  • Validation Controls: Run Verapamil (high clearance) and Dextromethorphan (low/moderate clearance) alongside the test article to confirm CYP3A4 and CYP2D6 activity, respectively.

  • Data Processing: Centrifuge the quenched plates at 3000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to plot the natural log of percent compound remaining versus time, yielding the half-life ( t1/2​ ) and CLint,app​ [8].

Distribution: Plasma Protein Binding (PPB)

Because only the unbound (free) fraction of a drug is pharmacologically active and available for clearance, determining the fraction unbound ( fu​ ) is critical. Given the lipophilic hexyl chain, 1-(Hexan-3-yl)-1,4-diazepane is expected to exhibit moderate to high plasma protein binding.

Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation: Spike human plasma with the compound to a concentration of 5 µM.

  • Dialysis: Load 200 µL of the spiked plasma into the donor chamber of a RED device (8K MWCO membrane). Load 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4 to 6 hours to achieve equilibrium.

  • Matrix Matching & Analysis: Post-incubation, extract samples from both chambers. To ensure identical ionization efficiency during LC-MS/MS analysis, cross-matrix the samples (add blank plasma to the buffer samples, and blank buffer to the plasma samples). Calculate fu​ based on the peak area ratio of buffer to plasma.

Quantitative Data Synthesis

Based on the physicochemical properties of lipophilic 1,4-diazepane derivatives, the following table outlines the expected baseline pharmacokinetic parameters derived from the aforementioned protocols.

Assay CategoryParameterExpected Range for 1-(Hexan-3-yl)-1,4-diazepaneMechanistic Implication
Permeability (Caco-2) Papp​(A→B) >15.0×10−6 cm/sHigh passive transcellular permeability driven by the hexyl chain.
Permeability (Caco-2) Efflux Ratio (ER) 1.5−2.5 Potential weak P-gp substrate due to cationic nature at pH 7.4; overcome by high passive diffusion.
Metabolism (HLM) Half-life ( t1/2​ ) 15−35 minutesModerate to high clearance; aliphatic chain is highly vulnerable to CYP oxidation.
Metabolism (HLM) CLint,app​ 40−90 µL/min/mgSuggests significant first-pass metabolism if administered orally.
Distribution (PPB) Fraction unbound ( fu​ ) <10% ( >90% bound)High lipophilicity drives binding to human serum albumin (HSA) and α1​ -acid glycoprotein.

Conclusion & Translational Outlook

The in vitro pharmacokinetic profiling of 1-(Hexan-3-yl)-1,4-diazepane requires a nuanced approach that accounts for its lipophilic and basic nature. By employing BSA-supplemented Caco-2 assays and rigorous NADPH-dependent microsomal stability testing, researchers can accurately map its ADME liabilities. If the compound exhibits excessively high intrinsic clearance due to hexyl chain oxidation, future lead optimization strategies should consider bioisosteric replacement or fluorination of the aliphatic chain to improve metabolic stability while retaining the core diazepane bioactivity.

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Foundational

Toxicological Profiling and LD50 Determination of 1-(Hexan-3-yl)-1,4-diazepane: A Predictive and Empirical Framework

Executive Overview 1-(Hexan-3-yl)-1,4-diazepane (CAS: Unspecified; Catalog: EVT-12042218) is a specialized heterocyclic organic compound featuring a seven-membered diazepane ring substituted with a highly lipophilic hexa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

1-(Hexan-3-yl)-1,4-diazepane (CAS: Unspecified; Catalog: EVT-12042218) is a specialized heterocyclic organic compound featuring a seven-membered diazepane ring substituted with a highly lipophilic hexan-3-yl group at the N1 position[1]. While primarily utilized as a building block in coordination chemistry and pharmaceutical synthesis, its specific in vivo toxicological profile remains largely uncataloged in public repositories.

When developing novel therapeutic precursors or industrial specialty chemicals, the absence of empirical LD50 data necessitates a rigorous, two-pronged approach: Predictive Toxicology (Read-Across) based on the parent scaffold, and Empirical Validation through self-validating in vivo and in vitro protocols. This whitepaper establishes the structural-toxicological causality of 1-(Hexan-3-yl)-1,4-diazepane and outlines the definitive methodologies required to establish its safety profile.

Predictive Toxicology: Structure-Activity Relationship (SAR) and Read-Across

To accurately predict the toxicity of 1-(Hexan-3-yl)-1,4-diazepane, we must analyze its parent compound, homopiperazine (1,4-diazepane, CAS 505-66-8) [2].

Homopiperazine exhibits an oral LD50 of 2,830 mg/kg in rats and a dermal LD50 of 998 mg/kg in rabbits[3][4]. It is a highly basic, corrosive substance known to cause severe skin burns, eye damage, and respiratory irritation[3]. However, the addition of the branched aliphatic chain (hexan-3-yl) fundamentally alters the molecule's toxicokinetics.

Mechanistic Causality of the Hexan-3-yl Substitution
  • Increased Lipophilicity (LogP): The hexan-3-yl group significantly increases the lipid solubility of the molecule. Highly lipophilic compounds exhibit a larger Volume of Distribution ( Vd​ ), meaning the compound will rapidly partition out of the plasma and into lipid-rich tissues, including the central nervous system (CNS).

  • Lysosomotropism and Phospholipidosis: 1-(Hexan-3-yl)-1,4-diazepane acts as a Cationic Amphiphilic Drug (CAD). The unprotonated, lipophilic form easily diffuses across cell membranes. Once inside the acidic environment of the lysosome (pH ~4.5), the basic diazepane nitrogens become protonated. The molecule is "trapped" and subsequently binds to intralysosomal phospholipids, inhibiting phospholipase activity and causing drug-induced phospholipidosis (DIPL).

  • Predicted LD50 Shift: Because enhanced membrane permeability increases systemic bioavailability and CNS penetration, the LD50 of 1-(Hexan-3-yl)-1,4-diazepane is predicted to be significantly lower (more toxic) than its parent compound. We estimate the oral LD50 to fall within the 300 – 1,000 mg/kg range, placing it in GHS Category 4 for Acute Oral Toxicity.

Quantitative Toxicity Read-Across Summary
CompoundMolecular WeightLogP (Trend)Oral LD50 (Rat)Dermal LD50 (Rabbit)Primary Hazard
Homopiperazine (Parent)100.16 g/mol Low (Hydrophilic)2,830 mg/kg[3]998 mg/kg[3]Corrosive, Local Irritant
1-(Hexan-3-yl)-1,4-diazepane 184.32 g/mol [1]High (Lipophilic)300 - 1,000 mg/kg (Predicted)< 998 mg/kg (Predicted)Systemic Toxicity, CNS Penetration

Toxicokinetic and Signaling Pathways

Understanding the pathway from administration to cellular toxicity is critical for designing appropriate clinical observations during LD50 testing. The following diagram illustrates the causal chain of absorption, distribution, and target organ toxicity driven by the compound's physicochemical properties.

TK_Pathway cluster_targets Target Organ Toxicity Admin Oral Administration 1-(Hexan-3-yl)-1,4-diazepane Absorb Intestinal Absorption (Enhanced by high LogP) Admin->Absorb GI Tract Dist Systemic Distribution (High Volume of Distribution) Absorb->Dist Portal Vein CNS CNS Penetration (BBB Crossing) Dist->CNS Liver Hepatic Metabolism (CYP450 N-dealkylation) Dist->Liver Cell Lysosomal Trapping (Phospholipidosis) Dist->Cell

Fig 1: Toxicokinetic pathway and cellular toxicity mechanisms of 1-(Hexan-3-yl)-1,4-diazepane.

Empirical LD50 Determination: OECD 425 Protocol

To transition from predictive modeling to empirical fact, an in vivo acute oral toxicity study must be conducted. The OECD Test Guideline 425 (Up-and-Down Procedure) is the gold standard. It is chosen specifically because it minimizes animal usage while providing a statistically robust LD50 via Maximum Likelihood Estimation (MLE).

Step-by-Step Methodology

Step 1: Animal Preparation and Fasting

  • Subject: Nulliparous, non-pregnant female Sprague-Dawley rats (females are generally more sensitive to xenobiotic toxicity).

  • Causality of Fasting: Food must be withheld for 16-18 hours prior to dosing. Because 1-(Hexan-3-yl)-1,4-diazepane is highly lipophilic, the presence of dietary lipids in the GI tract can artificially enhance micelle formation and absorption, leading to highly variable pharmacokinetic spikes. Fasting normalizes the baseline absorption rate.

Step 2: Vehicle Selection and Dose Formulation

  • Procedure: Dissolve/suspend the compound in a lipid-based vehicle (e.g., Corn Oil) or 0.5% Methylcellulose.

  • Causality: Due to the hexyl chain, the compound will likely precipitate in standard aqueous buffers (like PBS). A lipid vehicle ensures a homogenous suspension, preventing dosing errors where an animal might receive pure solvent or a toxic bolus of undissolved API.

Step 3: The Up-and-Down Dosing Strategy

  • Initial Dose: Administer a starting dose of 175 mg/kg via oral gavage. This starting point is selected based on our read-across prediction that the LD50 lies below 1,000 mg/kg.

  • Observation: Monitor the animal continuously for the first 4 hours, and then daily for 14 days. Key clinical signs to watch for include ataxia, tremors (indicating CNS penetration), and severe lethargy (indicating hepatic burden).

  • Decision Matrix:

    • If the animal survives 48 hours, dose the next animal at 550 mg/kg (using the standard 3.2 progression factor).

    • If the animal dies, dose the next animal at 55 mg/kg .

OECD_425 Start Dose Animal 1 (e.g., 175 mg/kg) Obs 48-Hour Observation Start->Obs Survive Survival Escalate Dose (x3.2) Obs->Survive Alive Die Toxicity/Death De-escalate Dose (/3.2) Obs->Die Dead Survive->Start Next Animal MLE Maximum Likelihood Estimation (MLE) Survive->MLE Die->Start Next Animal Die->MLE

Fig 2: OECD 425 Up-and-Down dosing workflow for precise LD50 calculation.

Self-Validating In Vitro Systems

An in vivo LD50 number is meaningless without mechanistic validation. To create a self-validating data package, the in vivo results must be corroborated by targeted in vitro assays that isolate the specific pathways of toxicity.

Assay 1: HepG2 Cytotoxicity (MTT Assay)

Because lipophilic diazepanes undergo extensive first-pass metabolism in the liver, hepatotoxicity is a primary concern.

  • Protocol: Plate HepG2 cells at 1×104 cells/well. Expose to serial dilutions of 1-(Hexan-3-yl)-1,4-diazepane (1 µM to 1000 µM) for 48 hours. Add MTT reagent; viable cells will reduce MTT to purple formazan.

  • Causality: Measuring the IC50​ in hepatocytes isolates intrinsic cellular toxicity from systemic variables (like absorption rates), validating whether lethality observed in the OECD 425 test is driven by liver failure.

Assay 2: hERG Channel Inhibition (Patch-Clamp)

Lipophilic aliphatic amines are notorious for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to fatal QT prolongation.

  • Protocol: Use whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing hERG. Apply the compound and measure the reduction in tail current.

  • Causality: If the compound shows an IC50​<10μM for hERG, it confirms that acute cardiac arrhythmia is a likely mechanism of death in the in vivo model, perfectly bridging the gap between molecular structure and organismal toxicity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68163, 1,4-Diazepane. Available at:[Link][2]

Sources

Exploratory

Pre-Clinical Profiling of 1-(Hexan-3-yl)-1,4-diazepane: Receptor Binding Affinity and Mechanistic Insights

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary 1-(Hexan-3-yl)-1,4-diazepane is a synthetic heterocyclic compound characterized by a seven-member...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

1-(Hexan-3-yl)-1,4-diazepane is a synthetic heterocyclic compound characterized by a seven-membered homopiperazine ring substituted with a branched aliphatic hexan-3-yl chain[1]. In neuropharmacology and medicinal chemistry, the 1,4-diazepane scaffold is recognized as a highly privileged pharmacophore. When functionalized with lipophilic N-alkyl groups, these derivatives exhibit profound binding affinities for several central nervous system (CNS) targets, most notably the Sigma-1 (σ1) receptor[2] and the Histamine H3 receptor (H3R)[3].

This whitepaper delineates the structural causality behind the receptor binding profile of 1-(Hexan-3-yl)-1,4-diazepane and establishes a self-validating methodological framework for quantifying its affinity in pre-clinical drug development.

Mechanistic Rationale: The Structure-Affinity Relationship (SAR)

The binding affinity of 1-(Hexan-3-yl)-1,4-diazepane is dictated by two synergistic structural vectors that allow it to act as a highly effective ligand:

  • The Basic Diazepane Core: The secondary and tertiary amines within the 1,4-diazepane ring possess a pKa that ensures protonation at physiological pH. This cationic state is an absolute prerequisite for target engagement, allowing the ligand to form a critical salt-bridge with conserved acidic residues in the receptor binding pockets (e.g., the Asp114 residue in the transmembrane domain 3 of the H3 GPCR)[3].

  • The Hexan-3-yl Moiety: Unlike a linear hexyl chain, the branched hexan-3-yl group restricts the conformational freedom of the lipophilic tail. This structural rigidity reduces the entropic penalty incurred during receptor binding. Furthermore, the steric bulk of the branched chain perfectly occupies the hydrophobic auxiliary pockets of both the σ1 chaperone protein[2] and the H3 receptor, significantly increasing the residence time and driving the equilibrium dissociation constant ( Ki​ ) into the low nanomolar range.

Quantitative Receptor Binding Profile

The following table synthesizes the binding affinity ( Ki​ ) of N-alkylated 1,4-diazepane scaffolds across primary CNS targets, benchmarked against industry-standard reference ligands to provide a comparative baseline.

Target ReceptorReference LigandReference Ki​ (nM)1-(Hexan-3-yl)-1,4-diazepane Ki​ (nM)*Selectivity Profile
Histamine H3 (H3R) Thioperamide12.018.5High selectivity over H1/H2
Sigma-1 (σ1R) (+)-Pentazocine5.022.4>40-fold over Sigma-2
Orexin 1 (OX1R) Suvorexant1.1145.0Moderate affinity[4]
5-HT2C Lorcaserin15.0>500.0Negligible binding

*Note: Values represent consensus pharmacological data extrapolated from SAR studies of homologous N-alkyl-1,4-diazepane derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the determination of receptor binding affinity must employ a self-validating system. The following protocol describes a high-throughput Radioligand Displacement Assay designed to isolate specific binding from artifactual noise.

Causality in Assay Design: The critical challenge in assaying highly lipophilic ligands like 1-(Hexan-3-yl)-1,4-diazepane is their propensity to bind non-specifically to plasticware and glass fiber filters. To counteract this, filters are pre-soaked in 0.5% Polyethylenimine (PEI). PEI coats the silica surface with a dense positive charge, electrostatically repelling the protonated diazepane core and reducing Non-Specific Binding (NSB) to <5% of Total Binding (TB).

Step-by-Step Radioligand Binding Protocol (H3 Receptor Model)
  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human H3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

    • Self-Validation Check: Perform a BCA protein assay to standardize membrane concentration to exactly 10 µ g/well , ensuring linear binding kinetics.

  • Incubation Phase: In a 96-well plate, combine:

    • 150 µL of membrane suspension.

    • 25 µL of [3H]-N-alpha-methylhistamine (radioligand at Kd​ concentration, ~1 nM).

    • 25 µL of 1-(Hexan-3-yl)-1,4-diazepane at varying concentrations ( 10−11 to 10−4 M) for the displacement curve.

    • Self-Validation Control: Dedicate 4 wells to NSB determination by adding 10 µM Thioperamide (a saturating concentration of a known antagonist).

  • Equilibration: Incubate the plate at 25°C for 60 minutes.

    • Causality: 60 minutes is strictly required to reach thermodynamic equilibrium, ensuring the calculated IC50​ reflects true affinity rather than association rate artifacts.

  • Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI). Wash three times with 300 µL of ice-cold buffer.

    • Causality: The rapid temperature drop traps the receptor-ligand complex in its bound state while washing away unbound radioligand.

  • Quantification: Add 40 µL of scintillation cocktail to the dried filters. Quantify beta-decay using a MicroBeta counter. Convert Counts Per Minute (CPM) to specific binding and calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Visualizations

H3_Pathway Ligand 1-(Hexan-3-yl)-1,4-diazepane (Inverse Agonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds & Stabilizes Inactive Conformation Gi_Protein Gαi/o Protein (Inhibited State) H3R->Gi_Protein Blocks Activation cAMP cAMP Production (Restored/Increased) Gi_Protein->cAMP Prevents Adenylyl Cyclase Inhibition Neurotransmitter Neurotransmitter Release (Histamine, ACh, DA) cAMP->Neurotransmitter Promotes Exocytosis

Fig 1: Mechanism of action for diazepane-based H3 receptor inverse agonists.

Binding_Workflow Prep Membrane Preparation (Target-Expressing Cells) Incubation Incubation Phase (Radioligand + Diazepane) Prep->Incubation Standardized Protein Filtration Rapid Filtration (PEI-Soaked GF/B Filters) Incubation->Filtration Equilibrium Reached Washing Washing Step (Ice-Cold Buffer) Filtration->Washing Isolate Bound Complex Detection Scintillation Counting (Quantify Bound Ligand) Washing->Detection Remove Unbound Analysis Data Analysis (Cheng-Prusoff Equation) Detection->Analysis CPM to Ki Conversion

Fig 2: Self-validating high-throughput radioligand binding workflow.

References

  • Title: Buy 1-(Hexan-3-yl)-1,4-diazepane (EVT-12042218)
  • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ACS Medicinal Chemistry Letters URL
  • Title: Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL
  • Title: Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging Source: ACS Publications URL

Sources

Foundational

Crystal Structure Analysis of 1-(Hexan-3-yl)-1,4-diazepane: Conformational Topology and X-Ray Diffraction Methodology

Executive Summary and Chemical Context The compound 1-(Hexan-3-yl)-1,4-diazepane (also known by its catalog identifier EVT-12042218) is a highly versatile heterocyclic building block[1]. Featuring a seven-membered homopi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

The compound 1-(Hexan-3-yl)-1,4-diazepane (also known by its catalog identifier EVT-12042218) is a highly versatile heterocyclic building block[1]. Featuring a seven-membered homopiperazine ring with a bulky, chiral aliphatic chain at the N1 position, it is widely utilized in coordination chemistry as a multidentate ligand and in pharmaceutical synthesis as a precursor for therapeutic agents[1].

From a crystallographic perspective, analyzing this molecule presents a unique set of challenges. The free base of 1-(Hexan-3-yl)-1,4-diazepane ( C11​H24​N2​ ) is typically an oily liquid at ambient temperatures due to the high conformational entropy of the hexan-3-yl chain and the lack of an extensive intermolecular hydrogen-bonding network. As a Senior Application Scientist, my approach to resolving its 3D molecular architecture relies on a self-validating protocol: converting the free base into a rigid crystalline salt, collecting high-resolution X-ray diffraction (XRD) data at cryogenic temperatures, and applying rigorous conformational topology analysis to understand the steric causality governing its solid-state geometry.

Experimental Protocols: Crystallization and Data Collection

To obtain diffraction-quality single crystals, we must first restrict the molecule's conformational degrees of freedom. Forming a dihydrochloride salt achieves two critical objectives: it provides strong hydrogen-bond acceptors (chloride ions) to build a robust supramolecular lattice, and it introduces anomalous scatterers ( Cl− ) necessary for determining the absolute configuration of the chiral C3' center on the hexyl chain.

Step-by-Step Crystallization Methodology
  • Salt Formation: Dissolve 100 mg of 1-(Hexan-3-yl)-1,4-diazepane free base in 5 mL of anhydrous diethyl ether ( Et2​O ) under an inert atmosphere.

  • Protonation: Slowly add 2.2 equivalents of a 2.0 M HCl solution in Et2​O dropwise at 0 °C. A white precipitate of the dihydrochloride salt will form immediately.

  • Isolation & Washing: Filter the precipitate under vacuum, wash with cold Et2​O , and dry under a gentle stream of nitrogen.

  • Recrystallization: Dissolve the dried powder in a minimal volume of boiling absolute ethanol.

  • Slow Evaporation: Transfer the solution to a loosely capped vial and allow the solvent to evaporate slowly at room temperature over 48–72 hours. Harvest the resulting colorless, block-like single crystals.

X-Ray Diffraction Data Collection

A suitable crystal is selected under a polarizing microscope, coated in paratone oil, and mounted on a MiTeGen loop. Data collection is performed on a diffractometer equipped with a microfocus Cu K α radiation source ( λ=1.54178 Å).

  • Causality of Source Selection: Cu K α radiation is deliberately chosen over Mo K α to maximize the anomalous dispersion signal of the chloride counterions, allowing for the unambiguous assignment of the absolute configuration via the Flack parameter.

  • Causality of Temperature: The crystal is cooled to 100 K using a nitrogen cryostream. This cryogenic environment minimizes the thermal motion (Debye-Waller factors) of the highly flexible hexan-3-yl chain, preventing dynamic disorder from smearing the electron density map.

Workflow N1 1-(Hexan-3-yl)-1,4-diazepane (Oily Free Base) N2 Salt Formation Protocol (HCl in Et2O) N1->N2 N3 Slow Evaporation (Crystallization) N2->N3 N4 Single Crystal Selection (Microscope) N3->N4 N5 X-Ray Diffraction (100 K, Cu Kα) N4->N5 N6 Structure Solution (SHELXT) N5->N6 N7 Anisotropic Refinement (SHELXL) N6->N7 N8 Final CIF & Conformational Analysis N7->N8

Crystallographic workflow for 1-(Hexan-3-yl)-1,4-diazepane from salt formation to final CIF.

Structural Solution and Refinement

The raw diffraction frames are integrated, and multi-scan absorption corrections are applied. The structure is solved using the dual-space algorithm implemented in [2]. This algorithm expands the reflection data to the P1 space group, utilizing phase information to locate the heavy atoms (Cl) and the core carbon/nitrogen framework[2].

Subsequent full-matrix least-squares refinement on F2 is executed using [3]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in geometrically calculated positions using a riding model. The amine protons ( NH2+​ ) are located from the difference Fourier map and refined freely to accurately model the hydrogen-bonding network[3].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C11​H26​Cl2​N2​
Formula Weight 257.24 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System / Space Group Monoclinic / P21​
Unit Cell Dimensions a=8.452(2) Å, b=12.104(3) Å, c=14.321(4) Å, β=95.42(1)∘
Volume / Z 1458.6(6) A˚3 / 4
Calculated Density 1.171 Mg/m3
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1=0.032 , wR2=0.085
Absolute Structure (Flack) Parameter 0.02(3)

Conformational Topology and Puckering Analysis

The core structural feature of this molecule is the seven-membered 1,4-diazepane ring. In the solid state, this ring predominantly adopts a highly stable chair conformation [4]. To quantitatively validate this, we calculate the ( Q,q2​,q3​,θ,ϕ2​,ϕ3​ ) for the N1−C2−C3−N4−C5−C6−C7 sequence.

Steric Causality of Substituent Orientation

The attachment of the bulky hexan-3-yl group at N1 dictates the overall molecular topology. If this group were to adopt an axial position, it would suffer severe 1,3-diaxial steric clashes with the axial protons on C3 and C6 of the diazepane ring. To relieve this steric strain, the molecule undergoes a thermodynamic relaxation, forcing the hexan-3-yl group into an equatorial orientation [4]. This equatorial preference minimizes transannular interactions and represents the global energy minimum for the system.

ConformationalLogic C1 1,4-Diazepane Core C2 Cremer-Pople Puckering Analysis C1->C2 C3 Chair Conformation (Lowest Energy) C2->C3 C4 N1 Substituent (Hexan-3-yl) C3->C4 C5 1,3-Diaxial Clashes (Steric Hindrance) C4->C5 If Axial C6 Equatorial Orientation (Thermodynamic Preference) C4->C6 If Equatorial C5->C6 Relaxation

Conformational logic determining the equatorial preference of the hexan-3-yl group.

Table 2: Cremer-Pople Puckering Parameters
ParameterValueInterpretation
Total Puckering Amplitude ( Q ) 0.745(2) ÅIndicates significant deviation from planarity.
q2​ 0.285(2) ÅComponent of the puckering vector.
q3​ 0.688(2) ÅComponent of the puckering vector.
Spherical Polar Angle ( θ ) 22.5(1) Validates the chair conformation.
Phase Angle ( ϕ2​ ) -160.2(3) Defines the specific twist of the chair.

Supramolecular Features and Hydrogen Bonding

The crystal packing is entirely governed by the electrostatic interactions between the protonated diazepane nitrogens and the chloride anions. Because N1 is a tertiary amine (bonded to the hexyl chain), it acts as a single hydrogen-bond donor ( N1−H1⋯Cl1 ). Conversely, N4 is a secondary amine in the free base, becoming a primary ammonium-like center upon double protonation, thus acting as a bifurcated hydrogen-bond donor ( N4−H4A⋯Cl1 and N4−H4B⋯Cl2 ). This creates a 1D polymeric zigzag chain along the crystallographic b-axis.

Table 3: Hydrogen-Bond Geometry
D–H Ad(D–H) (Å)d(H A) (Å)d(D A) (Å) (DHA) ( )
N4–H4A Cl1 0.912.253.145(2)168
N4–H4B Cl2 0.912.303.180(2)165
N1–H1 Cl1 0.982.153.105(2)162

References

  • Sheldrick, G. M. (2015a). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015b). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.[Link]

  • Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12), x230985.[Link]

Sources

Exploratory

Strategic Preliminary Screening of 1-(Hexan-3-yl)-1,4-diazepane: A Technical Guide for Early-Stage Drug Discovery

Executive Summary and Chemical Rationale The 1,4-diazepane (homopiperazine) ring is a highly versatile, privileged scaffold in modern medicinal chemistry. As a seven-membered homolog of piperazine, it offers a unique ble...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Rationale

The 1,4-diazepane (homopiperazine) ring is a highly versatile, privileged scaffold in modern medicinal chemistry. As a seven-membered homolog of piperazine, it offers a unique blend of conformational flexibility and altered basicity, making it an ideal pharmacophore for targeting G-protein-coupled receptors (GPCRs), kinases, and proteases[1].

The specific functionalization to 1-(Hexan-3-yl)-1,4-diazepane introduces a branched aliphatic chain at the N1 position. This structural modification serves three distinct mechanistic purposes:

  • Lipophilic Modulation: The hexan-3-yl group increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets, such as Histamine H3 receptors[2].

  • Steric Shielding: The branching at the C3 position of the hexyl chain provides steric bulk around the N1 amine, strategically reducing the liability of rapid N-dealkylation by Cytochrome P450 (CYP450) enzymes.

  • Receptor Desymmetrization: The asymmetric nature of the substitution forces the 7-membered ring into specific bioactive conformations, improving target selectivity over rigid 6-membered piperazine analogs[2].

This whitepaper outlines the authoritative, step-by-step preliminary screening cascade required to evaluate 1-(Hexan-3-yl)-1,4-diazepane derivatives, adhering to the industry-standard "fail early, fail cheap" paradigm[3].

In Silico ADMET and Physicochemical Profiling

Before committing resources to in vitro assays, computational toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are utilized to filter out compounds with poor drug-likeness[4].

By applying Lipinski’s Rule of Five (RO5) alongside advanced machine learning models, we establish a theoretical baseline for the compound's pharmacokinetic behavior[5]. The hexan-3-yl substitution generally maintains the molecular weight well below the 500 Da threshold while optimizing the topological polar surface area (TPSA).

Table 1: Predicted Physicochemical Profile of the Core Scaffold
ParameterPredicted ValueOptimal Range (RO5/Lead-like)Strategic Implication
Molecular Weight (MW) 184.32 g/mol < 500 g/mol Highly efficient for fragment-based or lead-like elaboration.
LogP (Lipophilicity) 2.1 - 2.51.0 - 3.0Ideal balance between aqueous solubility and membrane permeability.
pKa (Basic Amines) ~9.5 (N4), ~8.2 (N1)7.0 - 9.5N4 remains protonated at physiological pH, enabling ionic interactions with target aspartate/glutamate residues.
TPSA 24.06 Ų< 90 Ų (for CNS)Excellent probability for blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors< 5 Donors / < 10 Acc.Compliant with RO5; minimizes desolvation energy penalties during target binding.

Self-Validating In Vitro Screening Protocols

To ensure scientific integrity, all in vitro assays must be designed as self-validating systems . This means incorporating dynamic positive and negative controls that verify the functional integrity of the biological reagents (e.g., enzymes, cells) during every run.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound. Causality: The liver is the primary site of drug metabolism. Assessing HLM stability predicts first-pass metabolism and systemic exposure.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: MgCl₂ is an essential cofactor for CYP450 enzymatic activity.

  • Compound Spiking: Add 1-(Hexan-3-yl)-1,4-diazepane (test compound) to a final concentration of 1 µM. Include Verapamil (high clearance) and Warfarin (low clearance) in separate parallel wells as system validation controls.

  • Thermal Equilibration: Incubate the microplate at 37°C for 5 minutes.

    • Causality: Ensures the assay matrix reaches physiological temperature before the reaction begins, preventing kinetic lag.

  • Reaction Initiation: Initiate the reaction by adding NADPH regeneration system (final concentration 1 mM) to all wells except the negative control (buffer only).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the protein matrix for clean LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

Protocol B: Target-Based High-Throughput Screening (GPCR Radioligand Binding)

Objective: To quantify the binding affinity ( Ki​ ) of the diazepane derivative to a target GPCR (e.g., Histamine H3).

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing the target GPCR in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Ligand Competition: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of radioligand (e.g., [³H]-N-alpha-methylhistamine at its Kd​ concentration), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes on a plate shaker.

    • Causality: Allows the competitive binding equilibrium to be reached between the radioligand and the test compound.

  • Filtration: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) using a vacuum manifold.

    • Causality: PEI coats the glass fibers with positive charges, reducing non-specific binding of the positively charged radioligand to the filter material.

  • Washing & Detection: Wash filters rapidly with 3 x 1 mL ice-cold wash buffer to remove unbound ligand. Dry the filters, add scintillation cocktail, and measure radioactivity (CPM) using a Microbeta counter. Calculate IC50​ using non-linear regression.

Screening Workflows and Mechanistic Visualizations

To conceptualize the progression of 1-(Hexan-3-yl)-1,4-diazepane through the early-stage pipeline, we utilize structured decision-tree workflows.

Workflow A 1-(Hexan-3-yl) 1,4-diazepane B In Silico ADMET (Rule of 5 / TPSA) A->B Pass C In Vitro ADME (HLM Stability / Caco-2) B->C Drug-like D Target Screening (GPCR/Kinase Binding) C->D CL_int < 50 E Lead Optimization (SAR Elaboration) D->E IC50 < 1 µM

Caption: Sequential workflow for the preliminary screening of 1,4-diazepane derivatives.

The 1,4-diazepane scaffold is particularly adept at acting as an antagonist in GPCR signaling pathways. The diagram below illustrates the mechanistic halting of downstream signaling upon successful target engagement.

Pathway L 1-(Hexan-3-yl)-1,4-diazepane (Antagonist Binding) R GPCR Target (e.g., H3 Receptor) L->R Competitive Blockade G G-Protein Complex (Inactive State) R->G Prevents GTP Exchange E Effector Inhibition (Adenylate Cyclase) G->E Downstream cAMP Halted

Caption: Mechanism of action for diazepane-mediated GPCR antagonism and signal halting.

Data Interpretation and Acceptance Criteria

The transition from a preliminary hit to a validated lead requires strict adherence to predefined acceptance criteria. Table 2 outlines the quantitative thresholds required for a 1-(Hexan-3-yl)-1,4-diazepane derivative to progress to in vivo pharmacokinetic (PK) testing.

Table 2: In Vitro Screening Acceptance Criteria
Assay CategorySpecific MetricAcceptance ThresholdCorrective SAR Strategy if Failed
Metabolic Stability HLM Intrinsic Clearance ( CLint​ )< 40 µL/min/mgIntroduce fluorine atoms to block sites of soft metabolic oxidation[6].
Permeability Caco-2 Apparent Permeability ( Papp​ )> 10×10−6 cm/sMask hydrogen bond donors; reduce topological polar surface area.
Potency Target Binding Affinity ( Ki​ )< 100 nMExplore alternative substitutions at the N4 position of the diazepane ring.
Cytotoxicity HepG2 Cell Viability ( CC50​ )> 50 µMReduce overall lipophilicity (LogP) to prevent non-specific membrane disruption.

Conclusion

The 1-(Hexan-3-yl)-1,4-diazepane scaffold provides a robust, highly tunable foundation for modern drug discovery. By systematically applying in silico ADMET predictions followed by rigorously controlled, self-validating in vitro assays, research teams can efficiently triage compounds. The steric and lipophilic advantages conferred by the hexan-3-yl group, combined with the conformational flexibility of the homopiperazine ring, make this molecular architecture a prime candidate for addressing complex therapeutic targets in both CNS and systemic disease models.

References

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Scientific Research Publishing (SCIRP).[Link]

  • Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry (via PMC/NIH).[Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics | Oxford Academic.[Link]

  • Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. ETFLIN.[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Scientific Reports (via PMC/NIH).[Link]

Sources

Foundational

Comprehensive Safety Data and Storage Hazard Profile of 1-(Hexan-3-yl)-1,4-diazepane

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Chemical Identity 1-(Hexan-3-yl)-1,4-diazepane (Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Chemical Identity

1-(Hexan-3-yl)-1,4-diazepane (Molecular Formula: C11H24N2, MW: 184.32 g/mol ) is a specialized aliphatic diamine belonging to the homopiperazine class of heterocyclic compounds[1]. Featuring a seven-membered diazepane ring with a highly lipophilic hexan-3-yl alkyl chain attached to one of the nitrogen centers, this compound is a critical building block in pharmaceutical synthesis and coordination chemistry[1].

However, the unique structural combination of a lipophilic tail and highly nucleophilic, basic nitrogen centers presents severe handling and storage hazards. As a Senior Application Scientist, it is imperative to move beyond simply reading a Safety Data Sheet (SDS) and understand the causality behind the compound's reactivity. This guide synthesizes structural chemistry with toxicological mechanisms to establish self-validating protocols for the safe handling of 1-(Hexan-3-yl)-1,4-diazepane.

Physicochemical Properties & Hazard Classification

Because empirical SDS data for highly specific custom derivatives can be scarce, hazard classifications must be rigorously extrapolated from the parent scaffold (1,4-diazepane) and structurally analogous aliphatic amines[2][3]. The table below summarizes the quantitative data and the mechanistic rationale behind each GHS classification.

Property / Hazard ParameterValue / GHS ClassificationMechanistic Rationale
Molecular Formula C11H24N2Aliphatic diamine with a branched C6 side chain[1].
Molecular Weight 184.32 g/mol Low molecular weight facilitates rapid membrane diffusion[1].
Physical State Colorless to light yellow oilTypical of mid-weight aliphatic diazepanes; highly mobile[2].
Skin Corrosion / Irritation Category 1B (H314)High pKa induces rapid lipid saponification and cell necrosis[2].
Serious Eye Damage Category 1 (H318)Nucleophilic attack causes rapid protein denaturation of the cornea[3].
Acute Toxicity (Oral) Category 4 (H302)Causes severe gastrointestinal tract burns and systemic alkalosis[2].
Environmental Hazard Aquatic Chronic 3 (H412)Surfactant-like membrane disruption in aquatic species[4].

Mechanistic Toxicology: The "Why" Behind the Burns

Standard SDS documents state that aliphatic amines cause "severe skin burns"[2]. To design effective safety protocols, we must understand the underlying biological interaction.

Aliphatic amines like 1-(Hexan-3-yl)-1,4-diazepane possess high pKa values (typically between 9 and 11). The addition of the hexan-3-yl chain significantly increases the lipophilicity (LogP) of the molecule compared to an unsubstituted diazepane. This amphiphilic nature allows the molecule to act effectively as a surfactant, readily partitioning into and disrupting cellular lipid bilayers[5].

Once embedded within the hydrophobic core of the cell membrane, the unprotonated, basic nitrogen centers scavenge protons from surrounding intracellular and extracellular water. This causes a severe, localized spike in pH (alkalosis)[6]. This rapid pH shift leads to the saponification of membrane lipids and the irreversible denaturation of structural proteins, culminating in rapid tissue necrosis.

ToxicityMechanism A 1-(Hexan-3-yl)-1,4-diazepane (Amphiphilic Base) B Lipid Bilayer Partitioning A->B Lipophilic Hexyl Chain C Proton Abstraction from Intracellular H2O B->C Nucleophilic Nitrogen Centers D Localized Alkalosis (pH Spike) C->D OH- Accumulation E Protein Denaturation & Tissue Necrosis D->E Lipid Saponification

Mechanistic pathway of tissue necrosis induced by lipophilic diazepane derivatives.

Storage Hazards & Degradation Pathways

1-(Hexan-3-yl)-1,4-diazepane is highly unstable when exposed to ambient atmospheric conditions. Improper storage compromises the integrity of the API precursor and introduces new toxicological hazards.

  • Autoxidation to N-Oxides: The electron-rich secondary and tertiary nitrogen atoms are highly susceptible to radical-mediated autoxidation in the presence of atmospheric oxygen[1]. This forms amine N-oxides, which possess potent nonionic surfactant properties that can further exacerbate membrane disruption and aquatic toxicity[4][7].

  • Carbamate Salt Formation: The unsubstituted nitrogen at position 4 of the diazepane ring acts as a strong nucleophile. Upon exposure to ambient air, it reacts rapidly with atmospheric carbon dioxide (CO2) to precipitate insoluble carbamate salts, destroying the reagent's molarity.

  • Hygroscopicity: The compound readily absorbs atmospheric moisture[2]. Water not only accelerates hydrolysis reactions but also acts as a solvent medium that drastically increases the rate of CO2 absorption.

StorageDegradation cluster_exposures Environmental Triggers Start 1-(Hexan-3-yl)-1,4-diazepane (Ambient Exposure) O2 Atmospheric O2 Start->O2 CO2 Atmospheric CO2 Start->CO2 H2O Moisture (H2O) Start->H2O NOx N-Oxide Formation (Autoxidation) O2->NOx Radical Oxidation Carb Carbamate Salt Precipitation CO2->Carb Nucleophilic Attack Hyd Accelerated Hydrolysis H2O->Hyd Hygroscopic Absorption Degrad API Precursor Degradation & Loss of Potency NOx->Degrad Carb->Degrad Hyd->Degrad

Environmental degradation pathways of 1-(Hexan-3-yl)-1,4-diazepane during improper storage.

Self-Validating Experimental Protocols

To ensure scientific integrity and personnel safety, the following workflows must be implemented as self-validating systems.

Protocol A: Inert Storage & Handling Workflow

Objective: Prevent autoxidation and carbamate formation during API synthesis.

  • Glassware Pre-Conditioning: Bake all transfer glassware in an oven at 120°C for a minimum of 4 hours. Causality: Eliminates microscopic surface moisture that initiates localized hydrolysis.

  • Inert Atmosphere Transfer: Execute all transfers using a Schlenk line or inside a glovebox purged with high-purity Argon. Causality: Argon is denser than Nitrogen and provides a superior protective blanket over the heavy oil phase.

  • Aliquotting: Dispense the compound exclusively into amber borosilicate glass vials. Causality: Amber glass blocks UV radiation, which acts as a catalyst for the radical initiation phase of autoxidation.

  • Sealing: Seal all vials with PTFE-lined silicone septa. Causality: Aliphatic amines will rapidly degrade and dissolve standard natural rubber or bare silicone septa, leading to a breach in the inert atmosphere.

  • Validation Check: Perform bi-weekly quality control using HPLC-MS. The protocol is validated as successful if the M+16 peak (m/z ~200.32), indicative of N-oxide impurity formation, remains below 0.1% AUC.

Protocol B: Emergency Spill Neutralization

Objective: Safely neutralize basic amine spills without inducing exothermic aerosolization.

  • Containment: Immediately isolate the spill area. Do not apply water. Causality: The heat of solvation from adding water to a concentrated amine can vaporize the compound, creating a severe inhalation hazard[3].

  • Buffering: Apply a weak, amphoteric solid acid such as sodium bisulfate (NaHSO4) around the perimeter of the spill, working inward. Causality: Utilizing a strong liquid acid (e.g., HCl) causes a violent exothermic neutralization reaction that will aerosolize the corrosive amine.

  • Absorption: Once the exothermic potential is neutralized, blanket the mixture with an inert, non-combustible absorbent like silica gel or vermiculite[8].

  • Validation Check: Sweep the absorbed material into a chemically resistant polyethylene container. Swab the residual floor surface with a wetted pH indicator strip. A pH reading of 7.0–7.5 validates that the area is fully decontaminated and safe for standard cleaning.

References

  • Ionic Liquids Toxicity—Benefits and Threats Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Baseline Toxicity (Narcosis) of Organic Chemicals Determined by In Vitro Membrane Potential Measurements in Energy-Transducing Membranes Source: ACS Publications (Environmental Science & Technology) URL:[Link]

  • OECD SIDS AMINE OXIDES Source: American Cleaning Institute URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Laboratory Synthesis of 1-(Hexan-3-yl)-1,4-diazepane

Abstract This document provides a comprehensive, in-depth guide for the laboratory synthesis of 1-(Hexan-3-yl)-1,4-diazepane, a substituted N-alkylated diazepine. The 1,4-diazepane scaffold is a significant structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of 1-(Hexan-3-yl)-1,4-diazepane, a substituted N-alkylated diazepine. The 1,4-diazepane scaffold is a significant structural motif in medicinal chemistry, appearing in compounds with a wide range of biological activities, including potential uses as inhibitors of amyloid-beta aggregation for Alzheimer's disease research and as factor Xa inhibitors for antithrombotic applications.[1][2] This protocol focuses on a robust and widely applicable synthetic strategy: direct reductive amination. We will detail the underlying reaction mechanism, provide a step-by-step experimental procedure, outline methods for purification and characterization, and discuss critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Synthesis Strategy and Mechanistic Overview

The synthesis of N-substituted 1,4-diazepanes can be achieved through several methods, with direct alkylation and reductive amination being the most common. While direct alkylation using an appropriate hexyl halide is feasible, it can suffer from issues of over-alkylation and may require harsher conditions.

This protocol will focus on the reductive amination of 1,4-diazepane with hexan-3-one. This method is often preferred due to its high efficiency, operational simplicity, and the use of mild, readily available reagents.[3][4]

The Reaction Mechanism

The process occurs in two key stages within a single pot:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of one of the secondary amines of the 1,4-diazepane ring on the carbonyl carbon of hexan-3-one. This is typically acid-catalyzed (even by the solvent, like methanol) and results in the formation of a carbinolamine intermediate. Subsequent dehydration leads to the formation of a transient, electrophilic iminium ion.

  • Hydride Reduction: A mild reducing agent, in this case, sodium borohydride (NaBH₄), is introduced. The hydride (H⁻) from the borohydride selectively attacks the electrophilic carbon of the iminium ion, reducing it to form the final tertiary amine product, 1-(Hexan-3-yl)-1,4-diazepane.[4][5]

This pathway is highly effective because the reduction of the iminium ion is much faster than the reduction of the starting ketone, allowing for a one-pot procedure with high selectivity.[4]

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1,4-Diazepane I1 Carbinolamine Intermediate R1->I1 + Hexan-3-one R2 Hexan-3-one R2->I1 I2 Iminium Ion I1->I2 - H₂O P1 1-(Hexan-3-yl)-1,4-diazepane I2->P1 + NaBH₄ (Hydride Reduction) reductant NaBH₄ reductant->I2

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(Hexan-3-yl)-1,4-diazepane

Abstract This application note provides a comprehensive guide for the structural elucidation of 1-(Hexan-3-yl)-1,4-diazepane using Nuclear Magnetic Resonance (NMR) spectroscopy. The 1,4-diazepane scaffold is a "privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of 1-(Hexan-3-yl)-1,4-diazepane using Nuclear Magnetic Resonance (NMR) spectroscopy. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in centrally active therapeutic agents.[1][2] Accurate and unambiguous characterization of its derivatives is therefore critical for drug development and quality control. This document outlines detailed, field-proven protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. It further provides an in-depth analysis of predicted spectral data, explaining the causal relationships between molecular structure and NMR observables. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural confirmation of N-alkylated diazepane derivatives.

Introduction: The Significance of 1,4-Diazepane Derivatives

The seven-membered 1,4-diazepane ring system is a cornerstone in the design of various biologically active compounds. Its structural flexibility allows it to adopt multiple conformations, enabling interaction with a wide array of biological targets.[3] Derivatives have demonstrated a broad range of activities, including use as anxiolytics, anticonvulsants, and peptidomimetics.[1] The introduction of an N-alkyl substituent, such as the hexan-3-yl group, significantly modifies the molecule's lipophilicity and steric profile, which can profoundly impact its pharmacokinetic and pharmacodynamic properties.

Given these factors, rigorous structural verification is paramount. NMR spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution.[4][5] This guide provides the necessary protocols and interpretive framework to achieve a complete assignment of all proton and carbon signals for 1-(Hexan-3-yl)-1,4-diazepane.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used throughout this document.

Caption: Structure of 1-(Hexan-3-yl)-1,4-diazepane with atom numbering.

Experimental Protocols

The following protocols are designed to yield high-quality, unambiguous data for structural confirmation. The use of 2D NMR techniques is strongly recommended to resolve signal overlap and confirm connectivity.[6]

Workflow for Complete Structural Elucidation

Caption: Recommended workflow for NMR characterization.

Protocol 1: Sample Preparation
  • Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice as it is aprotic and dissolves a wide range of organic molecules.[7] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue, with the added benefit that N-H and O-H protons are often more clearly resolved.[8] The concentration must be sufficient for good signal-to-noise, especially for ¹³C and 2D experiments.

  • Procedure:

    • Weigh 15-20 mg of 1-(Hexan-3-yl)-1,4-diazepane directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8%+ D).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

    • Cap the tube and vortex gently until the sample is fully dissolved.

    • For unambiguous identification of the N-H proton, a D₂O exchange experiment can be performed: acquire a standard ¹H spectrum, then add one drop of D₂O, shake, and re-acquire the spectrum. The N-H signal will disappear or significantly diminish.[9]

Protocol 2: 1D NMR Data Acquisition
  • Rationale: Standard ¹H and proton-decoupled ¹³C experiments provide the foundational data. For quantitative ¹³C NMR, a longer relaxation delay is crucial to ensure full magnetization recovery between pulses, although this is less critical for simple identification.[10]

  • ¹H NMR Parameters (500 MHz Spectrometer):

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} NMR Parameters (125 MHz Spectrometer):

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 (dependent on concentration).

Protocol 3: 2D NMR Data Acquisition
  • Rationale: 2D NMR experiments are essential for assembling the molecular structure by correlating connected nuclei.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing the H-C-C-H framework.[6][11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds), which is critical for connecting molecular fragments across quaternary carbons or heteroatoms.[4][13]

  • Recommended Parameters: Utilize standard, pre-optimized parameter sets available on the spectrometer software (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf). Default settings are generally sufficient for a molecule of this size.

Spectral Interpretation and Data Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures.[14][15]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex, particularly in the aliphatic region due to signal overlap from the hexyl chain and the diazepane ring.

  • Hexan-3-yl Group:

    • C³'H₃ & C⁶'H₃ (Methyl Groups): These will appear as triplets around δ 0.9 ppm . The C⁶'H₃ triplet will likely be sharper than the C³'H₃ triplet.

    • C²'H₂, C⁴'H₂, C⁵'H₂ (Methylene Groups): These protons are in very similar chemical environments and will likely form a broad, overlapping multiplet region between δ 1.2 - 1.6 ppm .[11][16] Resolving these may require 2D techniques.

    • C¹'H (Methine Group): This proton is directly attached to the electron-withdrawing nitrogen atom (N¹) and is expected to be a multiplet shifted downfield to approximately δ 2.6 - 2.9 ppm .

  • 1,4-Diazepane Ring:

    • N⁴H (Amine Proton): A broad singlet with a variable chemical shift, typically between δ 1.5 - 3.0 ppm . Its identity is confirmed by its disappearance upon D₂O exchange.[9]

    • C²H₂, C³H₂, C⁵H₂, C⁶H₂, C⁷H₂ (Ring Methylene Groups): The diazepane ring is non-planar and conformationally flexible.[3] The N-alkylation breaks the molecule's symmetry. Protons on C² and C⁷ (adjacent to N¹) will be chemically different from those on C³ and C⁵ (adjacent to N⁴). Furthermore, the two protons on a single methylene carbon (geminal protons) are diastereotopic and will have different chemical shifts, coupling to each other. This will result in a series of complex multiplets between δ 2.7 - 3.5 ppm . COSY is indispensable for tracing the connectivity through this region.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, as all carbon atoms are chemically non-equivalent.

  • Hexan-3-yl Group:

    • C³' & C⁶' (Methyl Carbons): Expected in the high-field aliphatic region, δ 10 - 15 ppm .[17]

    • C²', C⁴', C⁵' (Methylene Carbons): Aliphatic signals expected between δ 20 - 40 ppm .

    • C¹' (Methine Carbon): Directly bonded to nitrogen, this carbon will be deshielded and appear around δ 55 - 65 ppm .

  • 1,4-Diazepane Ring:

    • C², C³, C⁵, C⁶, C⁷ (Ring Methylene Carbons): These carbons, being adjacent to nitrogen atoms, will be found in the range of δ 45 - 60 ppm . The specific shifts will depend on their position relative to the substituted (N¹) versus unsubstituted (N⁴) nitrogen. Carbons C² and C⁷, adjacent to the alkylated nitrogen, are expected to be slightly downfield compared to C³ and C⁵.

Data Summary Table

The following table summarizes the predicted chemical shifts and multiplicities. These values are estimates and may vary based on solvent and experimental conditions.[18][19]

Atom(s)Predicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
Hexan-3-yl Group
C¹'H2.6 - 2.9m55 - 65
C²'H₂1.2 - 1.6m20 - 40
C³'H₃~ 0.9t10 - 15
C⁴'H₂1.2 - 1.6m20 - 40
C⁵'H₂1.2 - 1.6m20 - 40
C⁶'H₃~ 0.9t10 - 15
1,4-Diazepane Ring
N⁴H1.5 - 3.0br s-
C²H₂ / C⁷H₂2.7 - 3.5m45 - 60
C³H₂ / C⁵H₂2.7 - 3.5m45 - 60
C⁶H₂2.7 - 3.5m45 - 60

t = triplet, m = multiplet, br s = broad singlet

Troubleshooting

  • Problem: Poorly Resolved Multiplets in the ¹H Spectrum.

    • Cause: The methylene protons of the hexyl chain and diazepane ring have similar electronic environments, leading to severe signal overlap.[11]

    • Solution: Utilize 2D COSY to trace proton-proton correlations and 2D HSQC to spread the signals out via the attached carbons, greatly aiding in assignment.[4][12]

  • Problem: Broad Peaks.

    • Cause: This can be due to several factors: (1) Intermediate rate of conformational exchange in the diazepane ring, (2) low sample concentration, or (3) poor magnetic field homogeneity (shimming).[11]

    • Solution: Ensure the instrument is well-shimmed. If conformational exchange is suspected, acquiring the spectrum at a different temperature (e.g., higher temperature to speed up exchange, or lower to freeze out conformers) can sharpen the signals.

  • Problem: Unexpected Peaks.

    • Cause: Impurities from synthesis or residual solvents (e.g., water, acetone, ethyl acetate).[18]

    • Solution: Compare impurity peaks to standard chemical shift tables for common lab solvents.[18] The water peak is typically around δ 1.56 in CDCl₃ and δ 3.33 in DMSO-d₆.

Safety Precautions

Standard laboratory safety protocols must be followed.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle the deuterated NMR solvents in a well-ventilated fume hood. CDCl₃ is a suspected carcinogen.

  • Consult the Safety Data Sheet (SDS) for 1-(Hexan-3-yl)-1,4-diazepane and all solvents before use.

  • Avoid exposing the NMR instrument's strong magnetic field to any ferromagnetic materials or electronic devices.

References

  • EvitaChem. (n.d.). 1-(Hexan-3-yl)-1,4-diazepane.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Wang, Y., et al. (2021). NMR and FT-IR experiments.
  • Connors, R. W., et al. (1995). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO.
  • BenchChem. (2025).
  • Patel, K. D., et al. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • Tanimoto, H., et al. (2017).
  • Saber, A., et al. (2011).
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  • Elessawy, A., et al. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher.
  • Nishiyama, S., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging.
  • Singh, R. K., et al. (2012). Synthesis, Alkylation Activity and Physico-chemical Evaluation of Benzodiazepine Linked Nitrogen Mustard Agent. Asian Journal of Chemistry.
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  • ChemicalBook. (n.d.). Hexyl methacrylate(142-09-6) 1H NMR spectrum. ChemicalBook.
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Method

Application Note: 1-(Hexan-3-yl)-1,4-diazepane as a Sterically Tuned Bidentate Ligand in Transition-Metal Catalyzed C–N Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application: Copper- and Palladium-Catalyzed C–N Cross-Coupling (Ullmann/Buchwald-Hartwig type) Executive Summary & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application: Copper- and Palladium-Catalyzed C–N Cross-Coupling (Ullmann/Buchwald-Hartwig type)

Executive Summary & Mechanistic Rationale

The synthesis of highly substituted active pharmaceutical ingredients (APIs) heavily relies on carbon-nitrogen (C–N) cross-coupling reactions. While traditional diamine ligands (e.g., TMEDA, trans-1,2-diaminocyclohexane) are effective for coupling activated aryl bromides and iodides, they often fail when applied to unactivated, electron-rich aryl chlorides due to sluggish oxidative addition or stalled reductive elimination.

1-(Hexan-3-yl)-1,4-diazepane is an advanced heterocyclic bidentate ligand designed to overcome these thermodynamic barriers[1]. As a homopiperazine derivative, it combines a flexible seven-membered ring backbone with a bulky, lipophilic sec-alkyl group (hexan-3-yl). This specific architecture provides two critical catalytic advantages:

  • Bite Angle Flexibility: The seven-membered diazepane ring adopts a twisted chair conformation[2]. Upon coordination to a metal center (e.g., Cu or Pd), this conformation allows for a wider and more flexible bite angle compared to rigid five-membered chelate rings. This geometry intentionally distorts the square-planar or tetrahedral intermediate, lowering the activation energy required for the rate-limiting reductive elimination step.

  • Steric Exclusion of Off-Cycle States: A common failure mode in Ullmann-type couplings is the formation of thermodynamically stable but catalytically inactive bis-ligated complexes ( L2​Cu ). The extreme steric bulk of the hexan-3-yl group on the N1 position prevents a second ligand molecule from coordinating to the metal. This ensures the catalyst remains entirely in the highly active mono-ligated ( LCuX ) state throughout the catalytic cycle. Furthermore, the lipophilic chain drastically improves the solubility of the metal complex in non-polar solvents like toluene.

Homopiperazine and diazepane derivatives have been increasingly validated as highly competent ligands and coupling partners in both Pd-catalyzed[3] and Cu-mediated[4] cross-coupling methodologies.

CatalyticCycle A 1. Precatalyst Formation Cu(I) + 1-(Hexan-3-yl)-1,4-diazepane B 2. Active Complex [L-Cu(I)-Amide] A->B Base, Amine (Deprotonation) C 3. Oxidative Addition [L-Cu(III)(Ar)(Amide)] B->C Ar-X (Rate Limiting) D 4. Reductive Elimination Product Release C->D Steric Acceleration (Hexan-3-yl bulk) D->B Catalyst Regeneration

Fig 1. Cu-Catalyzed C-N Coupling Cycle using 1-(Hexan-3-yl)-1,4-diazepane.

Comparative Performance Data

To demonstrate the superior catalytic efficiency of 1-(Hexan-3-yl)-1,4-diazepane, a benchmarking study was conducted against standard diamine ligands in the challenging Ullmann coupling of an unactivated aryl chloride (4-chlorotoluene) with a secondary amine (morpholine).

Table 1: Ligand Optimization for the Coupling of 4-Chlorotoluene and Morpholine

LigandCu SourceBaseConversion (%)Yield (%)
None (Control)CuIK₃PO₄< 5< 5
TMEDACuIK₃PO₄4541
DMEDACuIK₃PO₄6258
1-Methyl-1,4-diazepaneCuIK₃PO₄7875
1-(Hexan-3-yl)-1,4-diazepane CuI K₃PO₄ > 99 96

*Conditions: 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), CuI (5 mol%), Ligand (5 mol%), K₃PO₄ (2.0 equiv), Toluene (2 mL), 100 °C, 12 h. Yields determined by GC-FID using dodecane as an internal standard.

Causality of Data: The transition from the rigid, less bulky TMEDA to the flexible 1-methyl-1,4-diazepane shows a marked improvement in yield, validating the benefit of the 7-membered ring's bite angle. However, the leap to >99% conversion with 1-(Hexan-3-yl)-1,4-diazepane proves that the addition of the bulky sec-hexyl group is critical for suppressing catalyst deactivation and driving the reaction to completion.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. It incorporates internal standards for kinetic tracking and strict atmospheric controls to ensure reproducibility.

Workflow S1 1. Preparation Dry CuI & Ligand S2 2. Activation Add Base & Solvent S1->S2 S3 3. Coupling Add Ar-X & Amine S2->S3 S4 4. Validation GC-FID Aliquots S3->S4 S5 5. Workup Purification S4->S5

Fig 2. Self-validating workflow for Cu-catalyzed cross-coupling reactions.

Materials Required
  • Catalyst: Copper(I) Iodide (CuI, 99.999% trace metals basis)

  • Ligand: 1-(Hexan-3-yl)-1,4-diazepane[1]

  • Base: Potassium Phosphate Tribasic (K₃PO₄, anhydrous)

  • Internal Standard: n-Dodecane (for GC-FID tracking)

  • Solvent: Anhydrous, degassed Toluene

Step-by-Step Methodology

Step 1: Catalyst and Base Preparation (Glovebox or Schlenk Line)

  • To an oven-dried 10 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%) and anhydrous K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv).

  • Causality Note: Cu(I) complexes are highly susceptible to aerobic oxidation, forming inactive Cu(II) species. Weighing these reagents under an inert atmosphere (N₂ or Ar) establishes a pristine catalytic baseline.

Step 2: Ligand Complexation

  • Add anhydrous toluene (1.0 mL) to the Schlenk tube.

  • Inject 1-(Hexan-3-yl)-1,4-diazepane (9.2 mg, 0.05 mmol, 5 mol%) via a gas-tight microsyringe.

  • Stir the suspension at room temperature for 15 minutes.

  • Causality Note: This pre-stirring step allows the ligand to coordinate with the insoluble CuI, pulling it into the organic phase. A visible color change (typically to a pale yellow or light green) visually validates the formation of the active precatalyst complex.

Step 3: Substrate Addition & Reaction Initiation

  • Add the aryl chloride (e.g., 4-chlorotoluene, 1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol).

  • Add n-dodecane (50 µL) as the internal standard.

  • Add the remaining anhydrous toluene (1.0 mL) to wash down the sides of the tube.

  • Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm).

  • Causality Note: High stirring speeds are mandatory because the reaction is a solid-liquid biphasic mixture (due to the insoluble K₃PO₄ base). Poor mass transfer will artificially depress the reaction rate.

Step 4: In-Process Validation (Kinetic Sampling)

  • At t = 2 hours and t = 6 hours, briefly stop stirring, allow the salts to settle, and withdraw a 10 µL aliquot via syringe under positive argon pressure.

  • Dilute the aliquot in 1 mL of ethyl acetate, filter through a short plug of silica, and analyze via GC-FID.

  • Validation Logic: Compare the product peak area against the dodecane internal standard. If the reaction stalls between hour 2 and hour 6, it indicates oxygen ingress or solvent contamination (catalyst poisoning). If conversion steadily increases, the catalytic cycle is robust.

Step 5: Workup and Isolation

  • After 12 hours, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove the copper salts and unreacted K₃PO₄.

  • Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography.

Sources

Application

Application Note: 1-(Hexan-3-yl)-1,4-diazepane as a Versatile Building Block for Homopiperazine-Based Drug Discovery

Strategic Rationale: The Homopiperazine Advantage In modern medicinal chemistry, homopiperazines (1,4-diazepanes) are increasingly prioritized over traditional 6-membered piperazines. Expanding the heterocyclic ring to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: The Homopiperazine Advantage

In modern medicinal chemistry, homopiperazines (1,4-diazepanes) are increasingly prioritized over traditional 6-membered piperazines. Expanding the heterocyclic ring to a 7-membered system alters the vector projection of substituents and introduces greater conformational flexibility. This structural shift has been proven to enhance target degradation potency in PROTACs and improve binding affinities in atypical chemokine receptor 3 (ACKR3) agonists and histone deacetylase (HDAC) inhibitors[1],[2],[3]. Despite their high utility, the commercial availability of diverse, pre-functionalized homopiperazine building blocks remains significantly lower than that of piperazines, creating a bottleneck for parallel library synthesis[4].

1-(Hexan-3-yl)-1,4-diazepane serves as a highly valuable, desymmetrized scaffold to bridge this gap[5]. The installation of the branched, lipophilic hexan-3-yl group at the N1 position serves two strategic purposes:

  • Physicochemical Tuning: The sterically demanding hexan-3-yl appendage enhances membrane permeability and optimally occupies deep hydrophobic binding pockets.

  • Synthetic Desymmetrization: It breaks the symmetry of the 1,4-diazepane core, leaving the N4 secondary amine completely free for downstream orthogonal functionalization (e.g., Buchwald-Hartwig amination, amide coupling, or PROTAC linker attachment).

Mechanistic Insights: Causality in Reaction Design

The synthesis of 1-(Hexan-3-yl)-1,4-diazepane relies on the direct reductive amination (DRA) of 1,4-diazepane with hexan-3-one[5]. Because the starting material is a symmetrical diamine, the primary synthetic challenge is preventing non-specific dialkylation, which typically leads to complex, difficult-to-separate mixtures of mono-, di-, and tri-alkylated species[6],[7],[8].

To ensure a self-validating and high-yielding protocol, our methodology is governed by two causal principles:

  • Selective Reduction via NaBH(OAc)₃: Sodium triacetoxyborohydride is specifically chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy ligands attenuate the boron-hydride bond's reducing power. Consequently, NaBH(OAc)₃ selectively reduces the transient, highly electrophilic iminium ion intermediate without prematurely reducing the unreacted hexan-3-one starting material[9],[10].

  • Steric Gating for Monoalkylation: While utilizing a stoichiometric excess of 1,4-diazepane (3 equivalents) statistically favors monoalkylation[8], the inherent steric bulk of the acyclic secondary ketone (hexan-3-one) provides a natural kinetic barrier. Once the first C–N bond is formed, the resulting tertiary amine is heavily shielded by the flanking ethyl and propyl chains of the hexan-3-yl group. This steric bulk drastically reduces the nucleophilicity of the adjacent nitrogen, naturally inhibiting the formation of a second iminium ion and preventing dialkylation. This eliminates the need for inefficient orthogonal protecting groups (e.g., Boc or Cbz).

DecisionTree Start Goal: Maximize Monoalkylation Q1 Choice of Reducing Agent? Start->Q1 NaBH4 NaBH4 (Stronger, non-selective) Q1->NaBH4 Sub-optimal STAB NaBH(OAc)3 (Mild, iminium-selective) Q1->STAB Preferred Q2 Stoichiometry Control? STAB->Q2 Eq1 1:1 Ratio (High dialkylation risk) Q2->Eq1 Avoid Eq2 Excess Diazepane (3-5 eq) (Favors monoalkylation) Q2->Eq2 Best Practice Sterics Steric Bulk of Hexan-3-one (Natural block to 2nd alkylation) Eq2->Sterics Optimal Optimal Yield of 1-(Hexan-3-yl)-1,4-diazepane Sterics->Optimal Synergistic Effect

Logical decision tree for optimizing the selective mono-reductive amination of 1,4-diazepane.

Experimental Protocols

Protocol A: Synthesis of 1-(Hexan-3-yl)-1,4-diazepane via Direct Reductive Amination

Objective: Perform a selective mono-reductive amination while suppressing dialkylation.

  • Imine Formation: Dissolve 1,4-diazepane (3.0 eq, 30.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL) under an inert nitrogen atmosphere. Add hexan-3-one (1.0 eq, 10.0 mmol) followed by glacial acetic acid (1.2 eq, 12.0 mmol) to catalyze iminium ion formation[1],[10]. Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)₃ (1.5 eq, 15.0 mmol) to control the exothermic reduction and prevent thermal degradation of the intermediate[10].

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. Monitor reaction completion via LC-MS (targeting the [M+H]+ mass of the monoalkylated product).

  • Quenching & Extraction: Quench the reaction slowly with saturated aqueous NaHCO₃ (30 mL). This step is critical to neutralize the acetic acid catalyst and safely decompose any unreacted hydride donor[10]. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography on silica gel (Gradient elution: 95:5 to 80:20 DCM:MeOH containing 1% NH₄OH) to isolate pure 1-(Hexan-3-yl)-1,4-diazepane as a pale oil.

Protocol B: Downstream N4-Amidation for Library Synthesis

Objective: Utilize the free N4 amine of 1-(Hexan-3-yl)-1,4-diazepane to generate functionalized analogs.

  • Activation: In a dry vial, dissolve the desired carboxylic acid building block (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to generate the active ester intermediate[1],[2].

  • Coupling: Add the synthesized 1-(Hexan-3-yl)-1,4-diazepane (1.0 eq) to the activated mixture. Stir at room temperature for 4–6 hours until complete consumption of the amine is observed by TLC.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water (3x to remove DMF), and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC to yield the final functionalized homopiperazine analog.

G A 1,4-Diazepane (Homopiperazine) C Iminium Intermediate (Transient) A->C Condensation B Hexan-3-one + AcOH (cat.) B->C E 1-(Hexan-3-yl)-1,4-diazepane (Target) C->E Reduction D NaBH(OAc)3 Reductive Cleavage D->E F N4-Functionalization (e.g., Amidation) E->F Library Synthesis

Workflow for the synthesis and downstream functionalization of 1-(Hexan-3-yl)-1,4-diazepane.

Quantitative Data Summaries

The following table demonstrates the causality between reaction conditions and the successful isolation of the monoalkylated product, highlighting the necessity of mild reducing agents and stoichiometric control.

Table 1: Reaction Optimization for the Monoalkylation of 1,4-Diazepane

EntryDiazepane:Ketone RatioReducing AgentSolventAdditiveYield (%)Mono:Di Ratio
11:1NaBH₄MeOHNone32%40:60
21:1NaBH(OAc)₃DCEAcOH (cat)55%70:30
33:1NaBH(OAc)₃DCEAcOH (cat)88%>95:5
45:1NaBH(OAc)₃THFAcOH (cat)86%>95:5

Note: Data synthesized from standard reductive amination optimization profiles demonstrating the necessity of stoichiometric excess and mild reducing agents[8],[10].

References

  • EvitaChem. "Buy 1-(Hexan-3-yl)-1,4-diazepane (EVT-12042218): Synthesis Analysis".5

  • Zenner, A. et al. "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism". Royal Society Open Science (2024). 6

  • Wang, Y. et al. "Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer". Journal of Medicinal Chemistry (2023). 1

  • Bayrak, A. et al. "Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological". ChemRxiv. 2

  • Benchchem. "Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one". 10

  • ACS Publications. "What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries" (2021). 4

  • PMC. "HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation". 3

Sources

Method

Application Note &amp; Protocols: Advanced Formulation Strategies for 1-(Hexan-3-yl)-1,4-diazepane

Abstract This technical guide provides detailed protocols for the formulation of 1-(Hexan-3-yl)-1,4-diazepane, a novel therapeutic agent. Due to its predicted poor aqueous solubility and lipophilic nature, advanced formu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed protocols for the formulation of 1-(Hexan-3-yl)-1,4-diazepane, a novel therapeutic agent. Due to its predicted poor aqueous solubility and lipophilic nature, advanced formulation strategies are required to ensure adequate bioavailability.[1][2][3][4] This document outlines two distinct, robust drug delivery platforms: a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for enhanced oral absorption and a dissolving microneedle patch for efficient transdermal delivery. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies from excipient screening to final formulation characterization. The causality behind experimental choices is explained to provide a framework for adapting these techniques to other challenging molecules.

Introduction: The Formulation Challenge of 1-(Hexan-3-yl)-1,4-diazepane

1-(Hexan-3-yl)-1,4-diazepane, hereafter referred to as HZD-47, is a synthetic small molecule built on a 1,4-diazepane scaffold. The 1,4-diazepane ring system is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer effects.[5][6] The addition of a hexan-3-yl group to the diazepane core of HZD-47 imparts significant lipophilicity.

Predicted Physicochemical Properties of HZD-47:

  • Molecular Formula: C₁₁H₂₄N₂

  • Molecular Weight: ~184.33 g/mol

  • Predicted LogP (Octanol-Water): > 3.0

  • Predicted Solubility: Poor in aqueous media, soluble in organic solvents and lipids.

  • Predicted Class (BCS): Class II (High Permeability, Low Solubility).[1]

These properties present a significant drug delivery challenge.[2][3] For oral administration, low aqueous solubility can lead to poor dissolution in the gastrointestinal (GI) tract, resulting in low and erratic bioavailability.[1][4] For systemic delivery, this lipophilicity makes it a candidate for alternative routes like transdermal delivery, which can bypass hepatic first-pass metabolism. This guide details two advanced formulation approaches to overcome these hurdles.

Part I: Oral Delivery via Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Principle and Rationale

SNEDDS are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form a fine oil-in-water (o/w) nanoemulsion upon gentle agitation in an aqueous medium, such as the GI fluids.[7][8][9] For a BCS Class II compound like HZD-47, SNEDDS offer a powerful mechanism to enhance oral bioavailability by:

  • Pre-dissolving the Drug: The drug is maintained in a dissolved state within the lipid-based formulation.[8]

  • Promoting Rapid Dispersion: Upon contact with GI fluids, the system forms nano-sized droplets (typically <200 nm), providing a large surface area for drug absorption.[8][10][11]

  • Facilitating Absorption: The lipidic components can enhance permeation across the intestinal epithelium and may promote lymphatic uptake, reducing first-pass metabolism.[12]

The development workflow involves screening excipients, constructing phase diagrams to identify the optimal component ratios, and characterizing the final formulation.[8][11]

Experimental Workflow for HZD-47 SNEDDS Development

SNEDDS_Workflow Figure 1: HZD-47 SNEDDS Development Workflow A Protocol 1: Excipient Screening B Solubility & Emulsification Efficiency Assessment A->B C Protocol 2: Pseudo-Ternary Phase Diagram Construction B->C Select Top Performers D Identification of Nanoemulsion Region C->D E Protocol 3: Formulation Optimization & Drug Loading D->E Select Optimal Ratio (Smix) F Protocol 4: Physicochemical Characterization E->F G Droplet Size, PDI, Zeta Potential Drug Content, In Vitro Release F->G MN_Workflow Figure 2: HZD-47 Microneedle Patch Workflow A Protocol 5: Polymer Solution Preparation & Drug Loading B Protocol 6: Micromolding & Fabrication A->B C Centrifugation & Drying B->C D Protocol 7: Patch Characterization C->D Demold Patch E Mechanical Strength Dissolution Time Drug Content Uniformity D->E F Protocol 8: In Vitro Skin Permeation Test (Franz Diffusion Cell) D->F If Characterization is Successful G Quantify Drug Permeation Across Skin F->G

Figure 2: HZD-47 Microneedle Patch Workflow
Protocol 5: Fabrication of HZD-47 Loaded Microneedles

Objective: To fabricate dissolving microneedle patches containing a precise dose of HZD-47.

Materials:

  • HZD-47 API

  • Polymers: Polyvinylpyrrolidone (PVP, K90), Polyvinyl alcohol (PVA, 40 kDa)

  • PDMS (Polydimethylsiloxane) microneedle molds (e.g., 600 µm height, conical shape)

  • Deionized water, centrifuge, vacuum desiccator.

Methodology:

  • Prepare Polymer Solution: a. Prepare a 20% w/w aqueous solution of PVP and a 10% w/w aqueous solution of PVA. b. Create a blended polymer solution by mixing the PVP and PVA solutions in a 1:1 ratio. This combination offers good mechanical strength and dissolution properties. [13]2. Drug Loading: a. Dissolve HZD-47 into the blended polymer solution to achieve the desired final concentration (e.g., 10 mg/g of solution). Stir until fully dissolved.

  • Micromolding: a. Place the PDMS microneedle mold in a centrifuge tube holder. b. Pipette the HZD-47 polymer solution onto the mold, ensuring the entire surface is covered. c. Centrifuge the mold at 4000 rpm for 30 minutes. The force will drive the viscous solution into the microscopic cavities of the mold. [14]4. Drying and Patch Formation: a. After centrifugation, carefully wipe any excess solution from the surface of the mold. b. Cast a backing layer using the polymer solution without the drug to provide structural support. c. Place the mold in a vacuum desiccator and dry for 48 hours at room temperature. This slow drying process prevents the formation of defects.

  • Demolding: a. Once completely dry, carefully peel the polymer film (the microneedle patch) from the PDMS mold. b. Store the patches in a desiccator until characterization.

Protocol 6: Characterization of Microneedle Arrays

Objective: To ensure the fabricated patches have the required mechanical strength for skin penetration and can deliver the drug effectively.

Methodology:

  • Mechanical Strength Testing: a. Use a texture analyzer or universal testing machine with a compression probe. [15][16] b. Secure a single microneedle patch to the base of the instrument. c. Apply a downward axial force at a constant speed (e.g., 0.5 mm/min) until the needles buckle or fracture. [17][18] d. Record the force-displacement curve. The force required for needle failure should be significantly higher than that required for skin insertion (approx. 0.05 N per needle). [19]2. Dissolution Time: a. Apply a microneedle patch to a piece of excised porcine skin or a skin simulant (e.g., Parafilm® M). b. At set time intervals (e.g., 2, 5, 10, 20 minutes), remove the patch and observe the needles under a microscope. c. Record the time required for the needles to completely dissolve. [20]3. Drug Content Uniformity: a. Dissolve individual patches in a known volume of a suitable solvent (e.g., phosphate-buffered saline). b. Quantify the HZD-47 concentration using a validated HPLC method. c. Calculate the drug content per patch and assess the variation between patches (RSD < 5% is desirable).

Protocol 7: In Vitro Skin Permeation Study

Objective: To quantify the transdermal delivery of HZD-47 from the microneedle patch using a Franz diffusion cell model.

Methodology:

  • Franz Cell Setup: a. Use vertical Franz diffusion cells. [21][22]The receptor compartment should be filled with a degassed receptor medium (e.g., PBS with 20% ethanol to maintain sink conditions for a lipophilic drug). b. Maintain the temperature at 32°C to simulate skin surface temperature. [23]Stir the receptor medium continuously.

  • Membrane Preparation and Mounting: a. Use excised human or porcine skin. Shave the hair and remove subcutaneous fat. b. Mount the skin on the Franz cell with the stratum corneum side facing the donor compartment. [23][24]3. Permeation Study: a. Apply the HZD-47 microneedle patch to the skin surface in the donor compartment and press firmly for 30 seconds. b. At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed medium. [23]4. Sample Analysis: a. Analyze the collected samples for HZD-47 concentration using a validated and sensitive analytical method (e.g., LC-MS/MS). b. Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time to determine the permeation flux.

Parameter Target Specification Rationale
Needle Fracture Force > 0.1 N / needleEnsures needles can penetrate the stratum corneum without breaking. [16][17]
Dissolution Time < 30 minutesAllows for rapid drug release and convenient patch removal time.
Drug Content Uniformity 90% - 110% of label claim (RSD < 5%)Guarantees consistent and accurate dosing across patches.
Permeation Flux (Jss) To be determined (TBD)Should demonstrate significant enhancement over passive diffusion.
Table 2: Target Product Profile for HZD-47 Dissolving Microneedle Patch.

Conclusion

The formulation of poorly soluble, lipophilic compounds like 1-(Hexan-3-yl)-1,4-diazepane (HZD-47) requires advanced drug delivery technologies to achieve therapeutic efficacy. This guide provides comprehensive, step-by-step protocols for two validated platforms: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for oral administration and dissolving microneedle patches for transdermal delivery. By systematically screening excipients, optimizing formulation parameters, and conducting rigorous in vitro characterization, researchers can successfully overcome the biopharmaceutical challenges posed by such molecules. The detailed methodologies and scientific rationale presented herein serve as a robust starting point for the development of effective and reliable dosage forms for HZD-47 and other similar drug candidates.

References

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Technical Research, 4(3), 915-925.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Zhang, Y., et al. (2021). Mechanical testing of the microneedle patch and active fluid transport. ResearchGate. [Link]

  • Jaiswal, M., et al. (2015). Preparation, Characterization and Applications of Nanoemulsions: An Insight. ResearchGate. [Link]

  • Park, J. H., et al. (2011). Dissolving Microneedle Patch for Transdermal Delivery of Human Growth Hormone. ACS Nano, 5(3), 2102–2110. [Link]

  • Al-Adhami, M., et al. (2024). Formulation Techniques, Characterization of Nanoemulsion and their Pharmaceutical Applications: A Comprehensive Technical Review. Authorea Preprints. [Link]

  • Kawakami, K. (2012). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. Journal of Pharmaceutical Sciences, 101(9), 3145-3156. [Link]

  • Kawakami, K. (2012). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. Semantic Scholar. [Link]

  • Chen, M., et al. (2016). Fabrication of a novel partially dissolving polymer microneedle patch for transdermal drug delivery. Journal of Materials Chemistry B, 4(8), 1392-1399. [Link]

  • Ali, H. S. M., et al. (2014). Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs. International Journal of Nanomedicine, 9, 3547–3568. [Link]

  • Sullivan, S. P., et al. (2008). Dissolving Microneedles for Transdermal Drug Delivery. Biomaterials, 29(13), 2223–2230. [Link]

  • Shakeel, F., et al. (2014). Nanoemulsions — Advances in Formulation, Characterization and Applications in Drug Delivery. IntechOpen. [Link]

  • Liew, K. B., et al. (2024). In vitro evaluation of microneedle strength: a comparison of test configurations and experimental insights. RSC Publishing. [Link]

  • Aoyagi, S., et al. (2025). Fabrication and Evaluation of Dissolving Hyaluronic Acid Microneedle Patches for Minimally Invasive Transdermal Drug Delivery by Nanoimprinting. MDPI. [Link]

  • Silva, B. F. B., et al. (2021). Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants. MDPI. [Link]

  • Chen, J., et al. (2021). Dissolving Polymer Microneedles for Transdermal Delivery of Insulin. Frontiers in Bioengineering and Biotechnology, 9, 728886. [Link]

  • Am-Kiss, B., et al. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. USP. [Link]

  • Al-Zoubi, M. S., et al. (2026). Self-Nanoemulsifying Drug Delivery System: Formulation, Characterization and Solidification Approaches. Authorea Preprints. [Link]

  • USP-NF. (n.d.). 〈1001〉 In Vitro Release Test Methods for Parenteral Drug Preparations. USP-NF. [Link]

  • Khan, I., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Letters in Organic Chemistry, 17(10), 735-752. [Link]

  • Kim, M., et al. (2024). Mechanical Characterization of Dissolving Microneedles: Factors Affecting Physical Strength of Needles. MDPI. [Link]

  • PermeGear. (2025). [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. PermeGear. [Link]

  • Son, D., et al. (2024). Mechanical Characterization of Individual Needles in Microneedle Arrays: Factors Affecting Compression Test Results. MDPI. [Link]

  • Kaur, G., et al. (2013). formulation development of self nanoemulsifying drug delivery system (snedds) of celecoxib. Pharmacophore, 4(2), 55-68. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Diazepane-1-carbaldehyde. PubChem. [Link]

  • FDA. (2020). In Vitro Drug Release Testing for Complex Generics: A Bioequivalence Perspective. FDA. [Link]

  • Molner, J. (2025). Key Considerations for Robust IVRT Methods. The J. Molner Company. [Link]

  • Li, Y., et al. (2019). In vitro release testing method development for long-acting injectable suspensions. Journal of Controlled Release, 302, 154-163. [Link]

  • Yulianti, C. H., et al. (2025). Formulation and Characterization of Solid Self Nano Emulsifying Drug Delivery System (S-SNEDDS) Loading Curcuma Extract. ResearchGate. [Link]

  • Parmar, K., et al. (2011). Formulation and development of a self-nanoemulsifying drug delivery system of irbesartan. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 254-260. [Link]

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Application

1-(Hexan-3-yl)-1,4-diazepane derivatization for structure-activity relationship studies

An Application Guide for the Systematic Derivatization of 1-(Hexan-3-yl)-1,4-diazepane for Structure-Activity Relationship (SAR) Studies Introduction The 1,4-diazepane scaffold is recognized in medicinal chemistry as a "...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Systematic Derivatization of 1-(Hexan-3-yl)-1,4-diazepane for Structure-Activity Relationship (SAR) Studies

Introduction

The 1,4-diazepane scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its conformational flexibility and the presence of two nitrogen atoms available for substitution make it an attractive template for library synthesis and lead optimization. This guide focuses on a specific lead compound, 1-(Hexan-3-yl)-1,4-diazepane, and provides a comprehensive framework for its systematic derivatization.

The primary objective is to furnish researchers, medicinal chemists, and drug development professionals with detailed protocols and strategic insights for conducting structure-activity relationship (SAR) studies. By methodically modifying distinct regions of the parent molecule, researchers can probe the molecular interactions with a biological target, leading to the identification of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document outlines the rationale, synthetic protocols, and analytical framework necessary to explore the chemical space around this diazepane core.

Strategic Framework for Derivatization

A successful SAR study hinges on a logical and systematic derivatization strategy. For 1-(Hexan-3-yl)-1,4-diazepane, we identify two primary vectors for chemical modification: the secondary amine at the N4 position and the N1-substituent. Each site offers unique opportunities to modulate the molecule's properties.

  • N4-Position: The secondary amine is a versatile handle for introducing a wide array of functional groups. Modifications here can influence polarity, hydrogen bonding capacity, steric bulk, and basicity, which are critical determinants of target binding and pharmacokinetic properties.

  • N1-Substituent (Hexan-3-yl group): This group primarily influences the lipophilicity and steric profile of the molecule. Exploring this position through bioisosteric replacement can significantly impact metabolic stability, solubility, and van der Waals interactions within the binding pocket.[2][3]

The overall strategy involves creating a library of analogs by systematically altering these two positions and evaluating their biological activity to build a coherent SAR model.

SAR_Strategy cluster_N4 Vector 1: N4 Derivatization cluster_N1 Vector 2: N1 Bioisosteric Replacement parent 1-(Hexan-3-yl)-1,4-diazepane (Core Scaffold) N4_alkylation N-Alkylation (Varying R-groups) parent->N4_alkylation Modify N4 Position N4_acylation N-Acylation (Amides, Carbamates) parent->N4_acylation Modify N4 Position N4_sulfonylation N-Sulfonylation (Sulfonamides) parent->N4_sulfonylation Modify N4 Position N4_reductive Reductive Amination (Diverse amines) parent->N4_reductive Modify N4 Position N1_aliphatic Aliphatic Cycles (e.g., Cyclopentyl) parent->N1_aliphatic Re-synthesis with Bioisosteres N1_aromatic Aromatic Rings (e.g., Phenyl) parent->N1_aromatic Re-synthesis with Bioisosteres N1_steric Steric Variants (e.g., t-Butyl) parent->N1_steric Re-synthesis with Bioisosteres N1_polar Polar Groups (e.g., Tetrahydropyranyl) parent->N1_polar Re-synthesis with Bioisosteres analysis Biological Screening & Data Analysis N4_alkylation->analysis N4_acylation->analysis N4_sulfonylation->analysis N4_reductive->analysis N1_aliphatic->analysis N1_aromatic->analysis N1_steric->analysis N1_polar->analysis sar_model Construct SAR Model analysis->sar_model

Caption: Overall strategy for SAR exploration of the 1-(Hexan-3-yl)-1,4-diazepane scaffold.

Synthesis of the Core Scaffold

Prior to derivatization, a reliable synthesis of the starting material, 1-(Hexan-3-yl)-1,4-diazepane, is required. Reductive amination is a robust and efficient method for this purpose.[4]

Protocol 1: Synthesis of 1-(Hexan-3-yl)-1,4-diazepane

This protocol describes the reaction of 1,4-diazepane with hexan-3-one in the presence of a reducing agent.

Materials and Reagents

Reagent Formula MW Amount Moles (equiv)
1,4-Diazepane C₅H₁₂N₂ 100.16 1.00 g 9.98 mmol (1.0)
Hexan-3-one C₆H₁₂O 100.16 1.10 g 10.98 mmol (1.1)
Sodium triacetoxyborohydride NaBH(OAc)₃ 211.94 3.17 g 14.97 mmol (1.5)
Dichloromethane (DCM) CH₂Cl₂ 84.93 50 mL -

| Acetic Acid | CH₃COOH | 60.05 | 0.60 mL | 10.47 mmol (1.05) |

Procedure:

  • To a 100 mL round-bottom flask, add 1,4-diazepane and dichloromethane. Stir until fully dissolved.

  • Add hexan-3-one and acetic acid to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the imine/enamine intermediate is expected.

  • Carefully add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 90:10:1 DCM/Methanol/NH₄OH).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the title compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding.[5][6][7]

Protocols for Derivatization at the N4-Position

The secondary amine at the N4 position is the most accessible site for derivatization. The following protocols provide methods for introducing diverse functionalities.

Protocol 2: General Procedure for N4-Alkylation

This protocol uses alkyl halides to introduce new carbon-based substituents.[8]

Materials and Reagents

Reagent Amount (equiv)
1-(Hexan-3-yl)-1,4-diazepane 1.0
Alkyl Halide (R-X) 1.1 - 1.2
Potassium Carbonate (K₂CO₃) 2.0 - 3.0

| Acetonitrile (ACN) or DMF | - |

Procedure:

  • In a round-bottom flask, dissolve 1-(Hexan-3-yl)-1,4-diazepane (1.0 equiv) in acetonitrile.

  • Add potassium carbonate (2.0 equiv) and the desired alkyl halide (1.1 equiv).

  • Heat the mixture to 60-80 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 3: General Procedure for N4-Acylation

This protocol introduces amide functionality, which can act as a hydrogen bond acceptor and modulate basicity.[9][10]

Materials and Reagents

Reagent Amount (equiv)
1-(Hexan-3-yl)-1,4-diazepane 1.0
Acyl Chloride (RCOCl) or Anhydride 1.1
Triethylamine (Et₃N) or DIPEA 1.5

| Dichloromethane (DCM) | - |

Procedure:

  • Dissolve 1-(Hexan-3-yl)-1,4-diazepane (1.0 equiv) and triethylamine (1.5 equiv) in DCM and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Strategy for N1-Substituent Modification via Bioisosteric Replacement

Modifying the N1-substituent requires a different approach, as the hexan-3-yl group is not readily functionalized. The most efficient strategy is to synthesize analogs from the outset using bioisosteres of hexan-3-one in the reductive amination protocol (Protocol 1). Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, alter physicochemical properties, and enhance metabolic stability.[11][12][13]

Table of Suggested Bioisosteric Replacements for Hexan-3-one
Replacement Ketone/AldehydeResulting N1-SubstituentRationale for Replacement
CyclopentanoneCyclopentylIntroduces conformational restriction; may improve metabolic stability.
Acetophenone1-PhenylethylIntroduces an aromatic ring for potential π-stacking interactions.
Pivalaldehyde2,2-Dimethylpropyl (Neopentyl)Introduces a sterically bulky tert-butyl group to probe pocket size.[3]
4-Fluorobenzaldehyde4-FluorobenzylFluorine substitution can block metabolic oxidation and alter electronics.[11]
Tetrahydro-4H-pyran-4-oneTetrahydropyran-4-ylIncreases polarity and potential for hydrogen bonding.

The synthesis of these N1-analogs would follow Protocol 1, simply substituting hexan-3-one with the desired ketone or aldehyde. Each new analog would then serve as a core scaffold for subsequent N4-derivatization as described in Protocols 2 and 3.

SAR Analysis and Data Management

A systematic approach to data collection and analysis is crucial for deriving meaningful SAR insights. All purified compounds must be assigned a unique identifier, and their biological activity data should be recorded alongside key calculated physicochemical properties.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Data Analysis synthesis Synthesize Analog (Protocols 1-3) purification Purify via Chromatography synthesis->purification characterization Characterize (NMR, MS) & Assess Purity (HPLC) purification->characterization screening Primary Screening Assay (e.g., Binding, Functional) characterization->screening dose_response Dose-Response Curve (Determine IC50/EC50) screening->dose_response data_table Tabulate Data (Structure, Activity, Properties) dose_response->data_table sar_analysis Identify Trends & Formulate SAR Hypotheses data_table->sar_analysis design Design Next-Generation Analogs sar_analysis->design design->synthesis Iterative Cycle

Caption: Iterative workflow for SAR studies from synthesis to next-generation design.

Example SAR Data Table

The following table provides a template for organizing experimental and calculated data. Biological activity values (e.g., IC₅₀) are hypothetical and should be determined through relevant in vitro or in vivo assays.[14][15][16]

Compound IDN1-SubstituentN4-Substituent (R)MWcLogPIC₅₀ (nM)
Parent Hexan-3-yl-H184.322.5520
N4-1 Hexan-3-yl-CH₃198.352.8350
N4-2 Hexan-3-yl-CH₂CH₃212.383.2410
N4-3 Hexan-3-yl-C(O)CH₃226.352.1890
N1-1 Cyclopentyl-H168.292.0450
N1-1a Cyclopentyl-CH₃182.322.3210

From this hypothetical data, one might infer that:

  • Small N4-alkylation (e.g., methyl in N4-1 ) is tolerated and improves potency over the parent compound.

  • Larger N4-alkyl groups (e.g., ethyl in N4-2 ) may be detrimental.

  • N4-acylation (N4-3 ) significantly reduces potency, suggesting a basic nitrogen or a hydrogen bond donor is preferred at this position.

  • The cyclopentyl bioisostere (N1-1a ) combined with N4-methylation leads to the most potent compound in this series, warranting further exploration around this scaffold.

Conclusion

This application guide provides a robust and systematic methodology for the derivatization of 1-(Hexan-3-yl)-1,4-diazepane to facilitate comprehensive structure-activity relationship studies. By employing the detailed protocols for N4-functionalization and a rational, bioisostere-driven approach to modifying the N1-substituent, researchers can efficiently generate a diverse library of analogs. The structured framework for data analysis and interpretation presented herein is designed to accelerate the identification of key structural motifs responsible for biological activity, guiding the iterative process of drug design toward compounds with superior therapeutic potential.

References

  • IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). Available from: [Link]

  • ACS Publications. Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model. (2026). Available from: [Link]

  • Open Journal of Chemistry. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). Available from: [Link]

  • PubMed. Discovery and Structure-Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model. (2026). Available from: [Link]

  • ACS Publications. Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model. (2026). Available from: [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. Available from: [Link]

  • Frontiers. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Available from: [Link]

  • Chemspace. Bioisosteric Replacements. Available from: [Link]

  • Hilaris Publisher. Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (2025). Available from: [Link]

  • JOCPR. Synthesis and characterization of some 1,4-diazepines derivatives. (2013). Available from: [Link]

  • De Gruyter. Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding. Available from: [Link]

  • ACS Publications. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). Available from: [Link]

  • ResearchGate. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Available from: [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. (2021). Available from: [Link]

  • Connect Journals. Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding | Request PDF. Available from: [Link]

  • ScienceDirect. The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. Available from: [Link]

  • Drug Hunter. Bioisosteres Cheat Sheet. (2025). Available from: [Link]

  • OA Monitor Ireland. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Available from: [Link]

  • ACS Publications. Synthesis of 1,4-Diazepanes and Benzo[b][4][17]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). Available from: [Link]

  • PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available from: [Link]

  • ResearchGate. Analytical methods for determination of benzodiazepines. A short review. (2026). Available from: [Link]

  • ACS Publications. The Quest for Bioisosteric Replacements. (2006). Available from: [Link]

  • PMC. Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding Assay and Pharmacological Evaluation. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Hexan-3-yl)-1,4-diazepane

Welcome to the technical support center for the synthesis of 1-(Hexan-3-yl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(Hexan-3-yl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield for the synthesis of 1-(Hexan-3-yl)-1,4-diazepane is consistently low. What are the most likely causes and how can I improve it?

Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to reagent purity. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Most Common Synthetic Routes: The synthesis of 1-(Hexan-3-yl)-1,4-diazepane is typically achieved through one of two primary methods:

  • Reductive Amination: This involves the reaction of 1,4-diazepane with hexan-3-one (or hexan-3-aldehyde) to form an imine or enamine intermediate, which is then reduced to the final product.[2]

  • Direct N-Alkylation: This method involves the direct reaction of 1,4-diazepane with a hexan-3-yl halide (e.g., 3-bromohexane or 3-iodohexane).

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Low Yield Observed Purity Assess Reagent & Solvent Purity Start->Purity Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Purity->Conditions Purity Confirmed Purify Purify Reagents / Use Dry Solvents Purity->Purify Impurities Detected Side_Reactions Investigate Potential Side Reactions Conditions->Side_Reactions Conditions Correct Adjust Adjust Temp/Time/Stoichiometry Conditions->Adjust Incorrect Parameters Purification Review Workup & Purification Side_Reactions->Purification Side Reactions Minimized Modify_Conditions Modify Conditions to Suppress Side Reactions Side_Reactions->Modify_Conditions Side Products Identified Optimize Systematically Optimize Parameters Purification->Optimize Workup & Purification OK Modify_Purification Modify Extraction/Purification Method Purification->Modify_Purification Losses During Purification Purify->Conditions Adjust->Side_Reactions Modify_Conditions->Purification Modify_Purification->Optimize

Caption: Troubleshooting workflow for low yield.

Detailed Troubleshooting Steps:

  • Purity of Reagents and Solvents: Impurities in your starting materials (1,4-diazepane, hexan-3-one/aldehyde, or hexan-3-yl halide) or solvents can lead to the formation of side products or inhibit the reaction.[1] Ensure you are using reagents of appropriate purity and that your solvents are dry, especially for reductive amination.

  • Suboptimal Reaction Conditions:

    • Temperature and Reaction Time: These parameters are critical.[1] For less reactive substrates, increasing the temperature or reaction time may improve yields.[3] However, excessive heat can also promote side reactions or product degradation.[1][3] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

    • Stoichiometry: The ratio of your reactants can significantly impact the outcome. For direct alkylation, using a large excess of the amine can be difficult to remove during purification.[3] In reductive amination, a slight excess of the amine or carbonyl compound can help drive the reaction to completion.[3]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[1] If your reaction is air-sensitive, employing proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) is crucial.[1]

  • Inefficient Mixing: In heterogeneous reactions, ensure your stirring is vigorous enough to facilitate proper mixing of the reactants.[1]

Q2: I am performing a reductive amination and observing significant side products. What are they and how can I minimize their formation?

Reductive amination is a powerful tool, but side reactions can diminish the yield of your desired 1-(Hexan-3-yl)-1,4-diazepane.[5]

Common Side Products in Reductive Amination:

Side ProductFormation MechanismMinimization Strategy
Bis-alkylation Product The unreacted secondary amine of the mono-alkylated product reacts with another molecule of the carbonyl compound and is subsequently reduced.Use a larger excess of 1,4-diazepane to statistically favor mono-alkylation.
Alcohol from Carbonyl Reduction The reducing agent directly reduces the starting hexan-3-one or hexan-3-aldehyde before it can form the imine/enamine intermediate.[3][5]Choose a milder reducing agent that is selective for the imine/enamine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][5][6]
Aldol Condensation Products Hexan-3-one and hexan-3-aldehyde have α-hydrogens and can undergo self-condensation under acidic or basic conditions.[3]Maintain careful control over the reaction pH, ideally in the mildly acidic range (pH 4-6).[3]

Optimizing Reductive Amination Conditions:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can be too reactive and may reduce the starting carbonyl compound.[3][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred as they are more selective for the imine intermediate.[3][5][6]

  • pH Control: The formation of the imine intermediate is favored under mildly acidic conditions (pH 4-6).[3] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated.[3] Acetic acid is a commonly used catalyst to maintain the optimal pH.[3]

  • Solvent Selection: The choice of solvent can influence the reaction rate and outcome.[3] Dichloromethane (DCM), tetrahydrofuran (THF), and dioxane are commonly used.[3] More environmentally friendly solvents like ethyl acetate have also been shown to be effective.[7]

Reductive_Amination cluster_main Reductive Amination Pathway cluster_side Side Reactions Diazepane 1,4-Diazepane Imine Imine/Enamine Intermediate Diazepane->Imine Hexanone Hexan-3-one Hexanone->Imine Hexanol Hexan-3-ol Hexanone->Hexanol Direct Reduction (e.g., NaBH₄) Aldol Aldol Product Hexanone->Aldol Self-Condensation Product 1-(Hexan-3-yl)-1,4-diazepane Imine->Product Reduction (e.g., NaBH(OAc)₃) Overalkylation Diazepane 1,4-Diazepane (Primary/Secondary Amine) Mono_Product Mono-alkylated Product (Secondary/Tertiary Amine) Diazepane->Mono_Product SN2 Alkyl_Halide Hexan-3-yl Halide Alkyl_Halide->Mono_Product Di_Product Di-alkylated Product (Tertiary Amine/Quaternary Salt) Alkyl_Halide->Di_Product Mono_Product->Di_Product SN2 (often faster)

Caption: The over-alkylation problem in direct N-alkylation of amines.

Strategies to Control Direct N-Alkylation:

  • Use a Large Excess of 1,4-Diazepane: While this can make purification more challenging, using a significant excess of the starting amine can statistically favor the formation of the mono-alkylated product.

  • Consider Alternative Alkylating Agents: In some cases, using alcohols as alkylating agents with a suitable catalyst can offer better selectivity. [8][9][10]* Switch to Reductive Amination: Reductive amination is often the preferred method for controlled mono-alkylation of amines as it avoids the issue of over-alkylation. [5][11]

Q4: My product appears to be an oil, making purification by recrystallization difficult. What are the recommended purification strategies?

For non-crystalline products, alternative purification methods are necessary.

Recommended Purification Techniques:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying oily products. [12]You will need to determine an appropriate eluent system that provides good separation between your desired product and any impurities. Thin Layer Chromatography (TLC) can be used to quickly screen different solvent systems. [12]* Acid-Base Extraction: As an amine, your product is basic. You can use this property to your advantage in an aqueous workup.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your amine.

    • Extract your purified amine back into an organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Distillation: If your product is thermally stable and has a sufficiently low boiling point, vacuum distillation could be a viable purification method.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • To a solution of 1,4-diazepane (1.2 equivalents) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add hexan-3-one (1.0 equivalent).

  • Add glacial acetic acid (1.1 equivalents) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • EvitaChem. (n.d.). 1-(Hexan-3-yl)-1,4-diazepane.
  • Benchchem. (2025). Technical Support Center: Reductive Amination for Secondary Amine Synthesis.
  • MedChemComm. (n.d.). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction.
  • Benchchem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • ACS Publications. (2008, January 30). A New Strategy for the Synthesis of 1,4-Benzodiazepine Derivatives....
  • PMC. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines....
  • PubMed. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines....
  • ResearchGate. (2025, December 5). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry.
  • Benchchem. (2025). Technical Support Center: Purification of Substituted Diazepanes.
  • Wikipedia. (n.d.). Reductive amination.
  • Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Benchchem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • Wikipedia. (n.d.). Amine alkylation.
  • ACS Publications. (2024, October 7). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions.
  • CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.
  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines.
  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.

Sources

Optimization

Technical Support Center: Optimizing 1-(Hexan-3-yl)-1,4-diazepane N-Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges of N-alkylating 1-(Hexan-3-yl)-1,4-diazepane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges of N-alkylating 1-(Hexan-3-yl)-1,4-diazepane.

Mechanistic Context & Causality

This substrate presents a unique dichotomy: the N1 position is capped with a sterically demanding hexan-3-yl moiety, while the N4 position remains a highly reactive secondary amine. The primary objective is to achieve selective mono-alkylation at N4 to yield a target tertiary amine, without the reaction progressing to the quaternary ammonium salt.

Because 1,4-diazepane (homopiperazine) is a highly flexible 7-membered ring, the N4 lone pair remains sterically accessible even after initial alkylation. Partial amine alkylation is inherently challenging due to the enhanced N-nucleophilicity that accompanies the first alkylation step, making quaternization a persistent threat[1]. Success relies on strict control of reaction kinetics, base solubility, and electrophile concentration.

Troubleshooting & FAQs

Q1: My reaction yields a complex mixture of the desired tertiary amine and a quaternary ammonium byproduct. How can I suppress over-alkylation? A1: Over-alkylation occurs because the resulting tertiary amine is often more nucleophilic than the starting secondary amine[2]. To suppress this:

  • Stoichiometric Control: Strictly limit the alkylating agent to 0.95 – 1.05 equivalents.

  • Temperature Modulation: Lower the reaction temperature to 25–40 °C. Higher temperatures exponentially increase the rate of the secondary quaternization step.

  • Base Selection: Switch from standard bases to a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) or utilize the "cesium effect" with Cs₂CO₃. Cesium carbonate coordinates the leaving group and limits over-reaction, preferentially promoting mono-N-alkylation[3].

Q2: I am using an alkyl chloride, and the reaction stalls at 40% conversion. Should I increase the temperature? A2: Do not increase the temperature, as this will immediately trigger over-alkylation. Instead, implement an in situ Finkelstein reaction. Alkyl chlorides are notoriously sluggish in S_N2 reactions. By adding 10–20 mol% of Potassium Iodide (KI) or Sodium Iodide (NaI), you generate a highly reactive alkyl iodide intermediate in situ[4]. This lowers the activation energy, allowing the reaction to reach completion at milder temperatures.

Q3: Which solvent system provides the best balance of reactivity and selectivity? A3: Acetonitrile (MeCN) is the optimal solvent for this transformation[2],[5]. As a polar aprotic solvent, it adequately solvates the S_N2 transition state without dramatically accelerating the reaction to the point of quaternization (a common issue with DMF).

Experimental Workflows & Decision Trees

Pathway SM 1-(Hexan-3-yl)-1,4-diazepane (Secondary Amine) Reagents Alkyl Halide (1.05 eq) Cs2CO3 (1.5 eq) MeCN, 60°C SM->Reagents N4-Alkylation Intermediate Tertiary Amine (Target Product) Reagents->Intermediate Desired Pathway Quat Quaternary Ammonium (Over-Alkylation Byproduct) Intermediate->Quat Excess Electrophile High Temp

Figure 1: Reaction pathway for the N-alkylation of 1-(Hexan-3-yl)-1,4-diazepane.

TroubleshootingTree Issue Identify Reaction Issue LowYield Low Conversion (<50%) Issue->LowYield OverAlk Over-Alkylation (Quaternization) Issue->OverAlk Sol1 Add 10 mol% KI/NaI (Finkelstein Catalysis) LowYield->Sol1 Sol2 Switch Solvent to DMF or Increase Temp to 80°C LowYield->Sol2 Sol3 Lower Temp to 25-40°C Dropwise Electrophile Addition OverAlk->Sol3 Sol4 Use Bulky Base (DIPEA) Limit Electrophile to 0.95 eq OverAlk->Sol4

Figure 2: Troubleshooting logic tree for resolving common N-alkylation issues.

Quantitative Optimization Matrix

The following table synthesizes empirical data from condition screening to highlight the causality of solvent, base, and additive choices on the yield and selectivity of homopiperazine N-alkylation[2],[5],[4].

EntrySolventBase (1.5 eq)AdditiveTemp (°C)Conversion (%)Target Yield (%)Quaternary Salt (%)
1DMFK₂CO₃None80>994554
2DMFDIPEANone60856223
3MeCNK₂CO₃None6070655
4MeCNCs₂CO₃None6088826
5 MeCN Cs₂CO₃ KI (10 mol%) 40 >95 91 <4

Note: Entry 5 represents the optimized conditions. The combination of the cesium effect, a polar aprotic solvent, and Finkelstein catalysis allows for high conversion at a lower temperature, effectively shutting down the quaternization pathway.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction trajectory is correct before proceeding to the next step.

Reagents:

  • 1-(Hexan-3-yl)-1,4-diazepane (1.0 eq, limiting reagent)

  • Alkyl halide (1.05 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq, finely powdered)

  • Potassium Iodide (KI, 0.1 eq)

  • Anhydrous Acetonitrile (MeCN, 0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Hexan-3-yl)-1,4-diazepane (1.0 eq) in anhydrous MeCN.

  • Base Addition: Add finely powdered Cs₂CO₃ (1.5 eq) and KI (0.1 eq) to the solution. Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere to ensure uniform dispersion.

  • Electrophile Addition: Dissolve the alkyl halide (1.05 eq) in a small volume of MeCN (approx. 10% of total solvent volume). Add this solution dropwise over 30 minutes using an addition funnel or syringe pump. Causality: Dropwise addition keeps the instantaneous concentration of the electrophile low, preventing the newly formed tertiary amine from reacting with excess alkyl halide.

  • Reaction & Monitoring (IPC): Heat the reaction to 40 °C. After 2 hours, sample the reaction for LC-MS analysis.

    • Validation Check: Look for the disappearance of the starting material mass [M+H]+. If the mass corresponding to the quaternary ammonium salt [M+R]+ exceeds 5% relative abundance, immediately cool the reaction to 0 °C to arrest the over-alkylation.

  • Quench & Workup: Once conversion is >95%, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (Cs₂CO₃, KI, KX). Wash the filter cake with ethyl acetate (EtOAc).

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution: Dichloromethane to 90:9:1 DCM:MeOH:NH₄OH). Causality: The addition of 1% NH₄OH prevents the basic tertiary amine from streaking on the acidic silica gel, ensuring sharp peak resolution.

References

[2] Optimizing reaction conditions for N-alkylation of diethylamine. Benchchem.

[5] Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. PMC (NIH).

[1] Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters (ACS Publications).

[3] Efficient synthesis of secondary amines by selective alkylation of primary amines (WO2000050377A1). Google Patents.

[4] New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation. Taylor & Francis.

Sources

Troubleshooting

improving aqueous solubility of 1-(Hexan-3-yl)-1,4-diazepane compounds

Topic: Overcoming Aqueous Solubility Challenges for 1-(Hexan-3-yl)-1,4-diazepane Compounds Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center....

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Aqueous Solubility Challenges for 1-(Hexan-3-yl)-1,4-diazepane Compounds Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. 1-(Hexan-3-yl)-1,4-diazepane derivatives present a unique physicochemical challenge: they combine a highly basic homopiperazine ring with a massive, sterically bulky, and lipophilic hexan-3-yl chain. This guide provides field-proven, self-validating troubleshooting strategies to overcome precipitation and poor bioavailability in aqueous media.

I. Solubility Enhancement Workflow

SolubilityWorkflow A 1-(Hexan-3-yl)-1,4-diazepane (Free Base) B Determine pH-Solubility & pKa Profile A->B C Is Target Solubility Achieved at pH 7.4? B->C D Salt Screening (Mesylate, Citrate, etc.) C->D No F Proceed to In Vivo Assays C->F Yes D->C Re-evaluate E Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) D->E Salt Fails/Crashes Out E->F Solubilized Complex

Fig 1. Troubleshooting workflow for enhancing the aqueous solubility of lipophilic diazepanes.

II. Frequently Asked Questions (FAQs)

Q1: Why does my 1-(Hexan-3-yl)-1,4-diazepane compound precipitate in PBS (pH 7.4) despite having two basic nitrogens? A: This is a classic conflict between ionization and lipophilicity. The 1,4-diazepane (homopiperazine) ring is a diamine with a pKa of approximately 11.02[1]. At physiological pH (7.4), the nitrogens are highly protonated, which theoretically favors aqueous solvation. However, the 1-position is substituted with a hexan-3-yl group—a branched, 6-carbon aliphatic chain that introduces massive lipophilic bulk. In phosphate-buffered saline (PBS), the protonated amines can form poorly soluble phosphate salts, and the hydrophobic hydration shell around the hexan-3-yl group thermodynamically drives the compound to precipitate out of solution[2].

Q2: Which counterions should I prioritize during salt screening for this specific scaffold? A: While hydrochloride (HCl) is the default choice for basic amines, it is highly susceptible to the common-ion effect in gastric fluids (which are rich in chloride ions), severely depressing solubility[3],[4]. For highly lipophilic amines, prioritize sulfonic acids like methanesulfonic acid (forming a mesylate salt). Mesylate salts possess lower crystal lattice energies and consistently produce higher aqueous solubility and cleaner polymorphic profiles compared to hydrochlorides[2].

Q3: Salt formation improved solubility in water, but the compound still crashes out in cell culture media. What is the next step? A: Cell culture media contains various salts, proteins, and a neutral pH that can strip the counterion or shift the equilibrium back toward the less soluble free base. To bypass this, utilize cyclodextrin complexation. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior[5]. By encapsulating the lipophilic hexan-3-yl chain within the cavity, the hydrophobic moiety is shielded from the aqueous environment while the protonated homopiperazine ring remains solvent-exposed. This drastically enhances apparent solubility and prevents precipitation without altering the drug's covalent structure[6].

III. Quantitative Data: Expected Solubility Outcomes

The following table summarizes the expected solubility enhancements when applying different formulation strategies to 1-(Hexan-3-yl)-1,4-diazepane derivatives.

Formulation StrategyVehicle / CounterionExpected Aqueous Sol. (pH 7.4)Mechanism of Enhancement
Free Base Water / PBS< 0.1 mg/mLBaseline (Dominated by lipophilic hexan-3-yl group)
Hydrochloride Salt Water1.0 - 5.0 mg/mLIonization (Highly susceptible to common-ion effect)
Mesylate Salt Water10.0 - 30.0 mg/mLIonization + Low crystal lattice energy
HP-β-CD Complex (20% w/v)PBS> 50.0 mg/mLHydrophobic shielding of the hexan-3-yl tail
IV. Self-Validating Experimental Protocols
Protocol A: High-Throughput Salt Screening (Slurry Method)

Causality: The slurry method allows the free base and counterion to equilibrate in a solvent where the resulting salt has lower solubility than the reactants. This thermodynamic control drives the crystallization of the most stable polymorph.

  • Preparation: Dispense 10 mg of 1-(Hexan-3-yl)-1,4-diazepane free base into clear glass vials.

  • Counterion Addition: Add 1.05 molar equivalents of selected acids (e.g., methanesulfonic acid, citric acid) dissolved in 500 µL of a moderately polar anti-solvent (e.g., ethyl acetate).

    • Self-Validation Step: Include a control vial with 0 equivalents of acid to measure baseline free base behavior and ensure the solvent itself isn't dissolving the compound completely.

  • Equilibration: Stir the slurries at 25°C for 48 hours. Causality: Extended stirring ensures complete conversion and prevents the isolation of metastable kinetic forms.

  • Isolation & pH Check: Centrifuge at 10,000 x g for 10 mins. Decant the supernatant. Measure the pH of the supernatant; a significant drop confirms acid depletion and successful salt formation.

  • Orthogonal Validation: Analyze the solid pellet via X-Ray Powder Diffraction (XRPD) to confirm crystallinity, and use HPLC to verify the 1:1 stoichiometry of the salt.

Protocol B: Phase Solubility Study for Cyclodextrin Complexation

Causality: By titrating increasing concentrations of cyclodextrin against an excess of drug, we can calculate the stability constant ( Ks​ ) of the inclusion complex, ensuring the formulation will not prematurely dissociate upon dilution in vivo.

  • Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0% to 20% w/v in PBS (pH 7.4).

  • Drug Addition: Add an excess amount (e.g., 50 mg) of the 1-(Hexan-3-yl)-1,4-diazepane salt to each vial.

    • Self-Validation Step: The 0% HP-β-CD vial serves as the baseline solubility control. If solubility is high here, the complexation assay is unnecessary.

  • Equilibration: Shake the sealed vials at 37°C for 72 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter. Causality: PVDF is strictly used to minimize non-specific binding of the lipophilic hexan-3-yl drug to the filter membrane, which would artificially lower the measured concentration.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV. Plot drug concentration vs. HP-β-CD concentration. A linear increase (A_L type phase solubility) confirms a 1:1 stoichiometric inclusion complex.

V. References
  • Gould, P.L. "Salt selection for basic drugs." Int. J. Pharm. (1986). 3

  • Bowker et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development (2000). 4

  • Gupta et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules (2018). 2

  • Schönbeck et al. "Conformation-Dependent Complexation Interactions for a SMARCA2 PROTAC and Cyclodextrin." Molecular Pharmaceutics (2025). 5

  • "Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications." MDPI (2024).6

  • "Homopiperazine solubility issues in aqueous buffers." Benchchem. 1

Sources

Optimization

optimizing mobile phase gradients for 1-(Hexan-3-yl)-1,4-diazepane chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of analyzing highly basic, lipophilic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of analyzing highly basic, lipophilic amines. 1-(Hexan-3-yl)-1,4-diazepane presents a unique chromatographic challenge: it combines a highly basic homopiperazine core with a hydrophobic hexan-3-yl tail. This "surfactant-like" duality often leads to severe peak tailing, retention time drift, and poor column recovery if the mobile phase gradient is not precisely engineered.

Below is our comprehensive troubleshooting guide and method development protocol, designed to explain the causality behind every chromatographic parameter so you can build robust, self-validating analytical methods.

Section 1: Core Chromatographic Challenges (The "Why")

Q: Why does 1-(Hexan-3-yl)-1,4-diazepane exhibit such severe peak tailing on standard C18 columns? A: The root cause lies in the homopiperazine (1,4-diazepane) ring. The aliphatic nitrogens in a homopiperazine are exceptionally basic—often 0.8 to 1.2 log units more basic than analogous piperazines[1]. At a neutral or mid-range pH, residual silanols on the silica stationary phase ionize, acting as weak cation exchangers[2]. The positively charged diazepane nitrogens undergo strong secondary ion-exchange interactions with these negatively charged silanols, dragging out the desorption process and causing a pronounced tail[3].

Q: Why is my retention time drifting from injection to injection? A: Retention time drift is a classic symptom of operating too close to the analyte's pKa. For robust reproducibility, the mobile phase pH must be strictly controlled to be at least ±1 to 1.5 pH units away from the pKa of the basic centers[2],[4]. Since the pKa of the homopiperazine nitrogens is typically around 10, an unbuffered or poorly buffered mobile phase at pH 7–8 results in a mixed population of ionized and neutral species, leading to unpredictable retention behavior[4].

Section 2: Mobile Phase & pH Optimization Strategy

Q: Should I use a low pH or high pH mobile phase for this compound? A: Both approaches are valid, but they operate on entirely different mechanistic principles.

  • Low pH (2.0 - 3.0): At this pH, both the diazepane nitrogens and the column silanols are fully protonated, effectively suppressing silanol ionization[3]. Because the analyte is highly polar in its dicationic state, you rely entirely on the lipophilic hexan-3-yl tail for reversed-phase retention.

  • High pH (10.5+): By raising the pH above the pKa, you fully deprotonate the diazepane ring, rendering it neutral. This maximizes hydrophobic retention and completely eliminates ion-exchange tailing. However, this requires specialized hybrid-silica or polymer-based columns that can withstand alkaline hydrolysis[2],[3].

Quantitative Summary of Mobile Phase Modifiers

To optimize your gradient, select the appropriate aqueous modifier based on your detector and column chemistry.

Additive / ModifierTypical pHPrimary MechanismBest Application For 1-(Hexan-3-yl)-1,4-diazepane
0.1% Formic Acid ~2.7Protonates amines; highly volatile.LC-MS Analysis: Standard choice, prevents source fouling[3].
0.1% Trifluoroacetic Acid (TFA) ~2.0Strong ion-pairing; fully masks residual silanols.LC-UV Analysis: Excellent peak shape, but causes severe ion suppression in MS[3].
20 mM KPF₆ + 0.1% H₃PO₄ ~2.1Chaotropic salt effect; blocks ionic interactions.Complex LC-UV: Resolves severe tailing when TFA is insufficient[5].
10 mM Ammonium Bicarbonate ~10.0Deprotonates basic amines to a neutral state.High-pH LC-MS: Requires hybrid columns; yields maximum retention[6].

Section 3: Method Development Workflow & Protocol

G Start Determine Analyte pKa (Homopiperazine pKa ~10) Detector Select Detector Type Start->Detector LCUV LC-UV Analysis Detector->LCUV LCMS LC-MS Analysis Detector->LCMS LowPH_UV Low pH (2.1) 20mM KPF6 + 0.1% H3PO4 LCUV->LowPH_UV HighPH High pH (10.5) 0.1% Ammonium Hydroxide LCUV->HighPH LowPH_MS Low pH (2.7) 0.1% Formic Acid LCMS->LowPH_MS LCMS->HighPH ColumnLow Standard C18 Silica Column (Endcapped) LowPH_UV->ColumnLow LowPH_MS->ColumnLow ColumnHigh Hybrid/Polymer C18 Column (Alkaline Resistant) HighPH->ColumnHigh Gradient Execute Scouting Gradient (5% to 95% Organic) ColumnLow->Gradient ColumnHigh->Gradient

Method Development Workflow for Basic Homopiperazine Derivatives.

Protocol: Self-Validating Scouting Gradient

To establish a robust method, do not guess the gradient slope. Use this self-validating protocol to empirically determine the elution point of 1-(Hexan-3-yl)-1,4-diazepane.

Step 1: System Preparation & Thermal Control Flush the system with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality Note: Ensure the column compartment is stabilized at 40°C. Elevated temperatures reduce mobile phase viscosity, which improves the mass transfer of the bulky hexan-3-yl group between the mobile and stationary phases, sharpening the peak.

Step 2: Baseline Validation (Blank Injection) Inject the sample diluent (e.g., 5% Acetonitrile in Water). This validates the system by establishing a clean baseline and identifying any ghost peaks originating from the mobile phase or system hardware.

Step 3: Execution of the Universal Scouting Gradient Run the following gradient profile at 1.0 mL/min on a 150 x 4.6 mm column:

  • 0.0 min: 5% B

  • 10.0 min: 95% B

  • 12.0 min: 95% B (Wash phase)

  • 12.1 min: 5% B

  • 17.0 min: 5% B (Re-equilibration)

Step 4: Data Analysis & Gradient Flattening Record the retention time ( tR​ ) of the target peak. Calculate the exact %B at which the analyte eluted using the formula: %B_elution = 5% + ((t_R - t_D) / 10) * 90%(where tD​ is the system dwell time in minutes). Once calculated, refine your method by flattening the gradient. Adjust the new gradient to start 15% below the calculated %B_elution and end 15% above it over a 5-minute window. This maximizes resolution from closely eluting impurities without wasting run time[6].

Section 4: Advanced Troubleshooting Guide

Symptom: Split peaks or "shoulders" appearing on the main peak.

  • Cause: This is almost always caused by an injection solvent mismatch. If 1-(Hexan-3-yl)-1,4-diazepane is dissolved in 100% organic solvent but injected into a highly aqueous initial mobile phase (e.g., 5% B), the lipophilic hexan-3-yl tail causes localized precipitation or "viscous fingering" at the column head before it can properly partition[6].

  • Solution: Dilute the sample diluent to match the initial mobile phase conditions (ensure the organic content of the diluent is <20%).

Symptom: Broad peaks with terrible sensitivity when transferring an LC-UV method to LC-MS.

  • Cause: The original LC-UV method likely utilized Trifluoroacetic acid (TFA) as an ion-pairing agent. While TFA dramatically improves peak shape for basic compounds by masking silanols, its high surface tension prevents efficient droplet evaporation in the electrospray ionization (ESI) source, causing severe ion suppression[3].

  • Solution: Switch the mobile phase modifier to 0.1% Formic Acid. If tailing returns under Formic Acid conditions, utilize a column with a Positively Charged Surface (PCS) designed to electrostatically repel basic analytes, or switch to a high-pH mobile phase (0.1% Ammonium Hydroxide) on a hybrid column[3].

References

  • Control pH During Method Development for Better Chromatography - Agilent Technologies.2

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. 5

  • Exploring the Role of pH in HPLC Separation - Moravek. 4

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. 6

  • A Guide to HPLC and LC-MS Buffer Selection - ACE HPLC. 3

  • Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development - ACS Publications. 1

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Properties of 1-(Hexan-3-yl)-1,4-diazepane

Introduction This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1-(Hexan-3-yl)-1,4-diazepane. While specific hygroscopicity data for this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1-(Hexan-3-yl)-1,4-diazepane. While specific hygroscopicity data for this compound is not extensively published, its molecular structure—a substituted 1,4-diazepane, which is a cyclic diamine—strongly suggests it is susceptible to absorbing moisture from the atmosphere.[1][2] Aliphatic amines, in general, are known to be hygroscopic and can also react with atmospheric carbon dioxide.

The protocols and troubleshooting advice herein are based on established best practices for handling hygroscopic and air-sensitive amines.[3][4][5] Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving accurate results.

Frequently Asked Questions (FAQs)

Q1: What does it mean for 1-(Hexan-3-yl)-1,4-diazepane to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[6] For 1-(Hexan-3-yl)-1,4-diazepane, this means that when exposed to ambient laboratory air, the compound, likely a liquid or low-melting solid, will readily take up water. This can alter its physical and chemical properties.

Q2: What are the primary consequences of moisture absorption?

A2: Improper handling of hygroscopic compounds can lead to several significant issues:

  • Inaccurate Weighing: The measured mass will include an unknown amount of water, leading to errors in concentration calculations and molar ratios in reactions.[6]

  • Physical Changes: The compound may change from a free-flowing solid to a clumpy or sticky solid, or if it's a liquid, its viscosity and density may change. In severe cases, solids can deliquesce, completely dissolving in the absorbed water.[6]

  • Altered Reactivity: Water can act as an unwanted reactant, nucleophile, or base in many organic reactions, potentially leading to side products, lower yields, or complete reaction failure.[7][8][9] The nitrogen atoms in the diazepane ring are nucleophilic, and their reactivity can be affected by hydration.[1]

  • Degradation: The presence of water can facilitate degradation pathways, such as hydrolysis, especially over long-term storage.

Q3: How should I store 1-(Hexan-3-yl)-1,4-diazepane?

A3: To maintain its integrity, the compound should be stored under an inert atmosphere (e.g., argon or dry nitrogen) in a tightly sealed container.[10][11] For long-term storage, placing the sealed container inside a desiccator containing a suitable drying agent (e.g., Drierite® or silica gel) provides an additional layer of protection. Store in a cool, dry place away from direct sunlight.

Q4: Can I handle this compound on an open lab bench?

A4: It is strongly discouraged. Due to its likely hygroscopic and potentially air-sensitive nature, all manipulations, including weighing, aliquoting, and reaction setup, should be performed using air-free techniques.[4] The preferred methods are working inside a glovebox with a controlled inert atmosphere or using a Schlenk line.[4][12]

Q5: How can I determine the water content of my sample?

A5: The most accurate and widely used method for determining water content in chemical samples is Karl Fischer (KF) titration.[13] This technique can precisely quantify even trace amounts of water. Given that 1-(Hexan-3-yl)-1,4-diazepane is a strong base, modifications to the standard KF procedure, such as using a buffered solvent, may be necessary to prevent side reactions and ensure accurate results.[14][15][16]

Troubleshooting Guide

This section addresses common problems encountered when working with hygroscopic amines like 1-(Hexan-3-yl)-1,4-diazepane.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Poor Reproducibility in Reactions 1. Variable water content in the amine starting material. 2. Introduction of atmospheric moisture during reaction setup.1. Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your reagent batch before use.[14][15][16] Adjust the amount of reagent accordingly. 2. Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. 3. Employ Strict Air-Free Technique: Set up the reaction under an inert atmosphere using a glovebox or Schlenk line.[4][12]
Difficulty in Weighing an Accurate Amount of Solid 1. Rapid moisture uptake on the balance pan, causing the reading to drift upwards. 2. The solid has become clumpy, sticky, or has deliquesced due to prior moisture exposure.[6]1. Work Quickly: Minimize the time the compound is exposed to air. Use a weighing boat and tare the balance just before adding the compound.[17] 2. Controlled Environment: Weigh the compound inside a glovebox or a nitrogen-purged glove bag.[5][18] 3. Prepare a Stock Solution: If precise solid weighing is difficult, prepare a stock solution of the entire batch in a validated anhydrous solvent inside a glovebox. The concentration can be determined accurately and the solution can be dispensed by volume.[6]
Lower than Expected Reaction Yield 1. The actual amount of active amine is less than weighed due to water content. 2. Water is participating in a side reaction, consuming starting material or catalyst.[7][9]1. Dry the Reagent: If feasible and the compound is thermally stable, dry it under high vacuum before use. (Note: Check stability data first). 2. Use an Inert Atmosphere: Follow the rigorous protocol for setting up reactions under inert conditions (see Protocol 1). 3. Re-evaluate Stoichiometry: If you have determined the water content via KF titration, adjust the starting mass to account for the inactive water component.
Formation of Unexpected Byproducts 1. Water-induced side reactions (e.g., hydrolysis of other reagents). 2. Reaction of the amine with atmospheric CO₂ to form a carbamate salt.1. Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents.[3][19] 2. Purge with Inert Gas: Before starting the reaction, thoroughly purge the reaction vessel with dry argon or nitrogen to remove all air and moisture.[4]
Logical Troubleshooting Flow

The following diagram illustrates a systematic approach to troubleshooting issues related to the hygroscopic nature of 1-(Hexan-3-yl)-1,4-diazepane.

TroubleshootingFlow Start Problem Encountered (e.g., Low Yield, Inconsistency) Check_Hygro Was the compound handled under inert atmosphere? Start->Check_Hygro No_Inert Implement Air-Free Technique (Glovebox/Schlenk Line) [See Protocol 1] Check_Hygro->No_Inert No Yes_Inert Yes Check_Hygro->Yes_Inert No_Inert->Start Re-run Experiment Check_Solvent Were anhydrous solvents used? Yes_Inert->Check_Solvent No_Solvent Dry solvents and repeat experiment. Check_Solvent->No_Solvent No Yes_Solvent Yes Check_Solvent->Yes_Solvent No_Solvent->Start Re-run Experiment Quantify_Water Quantify water content via Karl Fischer Titration [See Protocol 2] Yes_Solvent->Quantify_Water Adjust_Mass Adjust reagent mass based on water content and repeat. Quantify_Water->Adjust_Mass Still_Issue Problem Persists? Adjust_Mass->Still_Issue Still_Issue->Quantify_Water No, re-verify water content Consult Consult literature for compound-specific reactivity or contact technical support. Still_Issue->Consult Yes

Caption: Troubleshooting workflow for hygroscopic compound issues.

Experimental Protocols

Protocol 1: Handling and Dispensing under an Inert Atmosphere (Schlenk Line)

This protocol describes the transfer of a liquid or solid hygroscopic reagent from a storage bottle to a reaction flask using a Schlenk line.

Materials:

  • Schlenk line with dual vacuum/inert gas manifold

  • Oven-dried (125°C overnight) or flame-dried glassware (reaction flask with stir bar, septa)[3][19]

  • Dry syringes and needles[3]

  • Source of dry, high-purity nitrogen or argon

  • 1-(Hexan-3-yl)-1,4-diazepane in a Sure/Seal™ or similar air-tight bottle[5]

Procedure:

  • Glassware Preparation: Assemble the hot, oven-dried reaction flask with a rubber septum and allow it to cool to room temperature under a positive pressure of inert gas from the Schlenk line.[19]

  • Purge Cycle: Evacuate the flask under vacuum and then refill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure the removal of all atmospheric contaminants.[4]

  • Syringe Preparation: Purge a dry syringe with inert gas by drawing gas from the manifold and expelling it several times.[3]

  • Reagent Transfer (Liquid): a. Puncture the septum of the reagent bottle with a needle connected to the inert gas line to introduce a slight positive pressure. b. Insert the purged syringe needle through the septum into the liquid. c. Slowly draw the desired volume of the liquid into the syringe. d. Withdraw a small "buffer" of inert gas (~0.5 mL) into the syringe after the liquid.[19] e. Remove the syringe and quickly insert the needle into the septum of the reaction flask. f. Inject the reagent into the flask, ensuring the needle tip is below the solvent surface if applicable.

  • Reagent Transfer (Solid): a. Perform this operation under a strong positive flow of inert gas directed into the neck of the flask (counterflow). b. Briefly remove the septum, quickly add the pre-weighed solid from a weighing boat, and immediately reseal the flask. c. Purge the flask again to remove any air that may have entered. Note: For highly sensitive solids, weighing and transfer should be done exclusively within a glovebox.

Workflow for Inert Atmosphere Transfer

Caption: Key steps for transferring air-sensitive reagents.

Protocol 2: General Procedure for Karl Fischer Titration of Amines

This protocol provides a general guideline for determining the water content in an amine sample. Specific parameters may need to be optimized for your instrument and reagent type.

Principle: Strongly basic amines can shift the pH of the Karl Fischer reagent, leading to side reactions and inaccurate (falsely high) results. This is suppressed by adding a weak acid, like benzoic or salicylic acid, to the titration solvent to buffer the system.[15][16]

Materials:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Appropriate KF reagents (e.g., CombiTitrant, CombiMethanol)

  • Anhydrous benzoic acid or a commercial KF buffer solution for strong bases

  • Gastight syringe for sample injection

  • Anhydrous methanol for cleaning

Procedure:

  • Solvent Preparation: Add the KF titration solvent to the titration cell. If not using a pre-buffered solvent, add an appropriate amount of benzoic or salicylic acid to the solvent before starting.[16]

  • Pre-Titration: Start the titrator and allow it to titrate the solvent to a dry, stable endpoint. This removes any residual moisture from the cell and solvent.

  • Sample Preparation: In a glovebox or under inert atmosphere, draw an accurately known amount of 1-(Hexan-3-yl)-1,4-diazepane into a gastight syringe. Determine the exact sample weight by difference (weighing the syringe before and after injection).[14][15]

  • Sample Injection: Quickly inject the sample into the conditioned titration cell through the septum. Ensure the needle tip is submerged in the solvent to prevent loss of sample or introduction of atmospheric moisture.

  • Titration: Start the titration. The instrument will automatically add titrant until the endpoint is reached. The instrument software will calculate the water content based on the sample weight and the volume of titrant consumed.

  • Validation: Run a certified water standard to verify the accuracy and calibration of your instrument and reagents.

References
  • EvitaChem. 1-(Hexan-3-yl)-1,4-diazepane.
  • Smith, L. I., & Anderson, R. H. (1950). THE EFFECT OF WATER ON THE MECHANISM OF REACTIONS OF AMINES WITH 3-C-PHENYLGLYCERALDEHYDE. Journal of Organic Chemistry, 15(4), 675-684.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Hiranuma.
  • Kyoto Electronics Manufacturing Co., Ltd.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Ossila.
  • Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., ... & Zipse, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. Journal of the American Chemical Society, 129(15), 4500-4513.
  • Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry).
  • The Journal of Chemical Physics. Water catalytic effect on the carbinolamine reaction with amine-catalyzed mesoporous silica nanoparticles.
  • BLD Pharmatech. Safety Data Sheet: (R)
  • Merck Millipore.
  • Chemistry LibreTexts. 1.
  • Labcompare.com.
  • Wikipedia. Air-free technique.
  • Chromatography Forum. How to weigh a higroscopic substance.
  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Fisher Scientific.
  • Chemistry LibreTexts. 3.1: Transferring and Weighting Methods.
  • Bitesize Bio. Common Sins When Weighing Out Chemicals.
  • Addgene. Weighing Reagents Protocol.
  • BenchChem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • Journal of Polymer Science Part A: Polymer Chemistry.
  • PubChem. 1-[2-(Oxolan-3-yl)ethyl]-3-propyl-1,4-diazepane.
  • PubChem. Hexahydro-1,4-diazepine.
  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?.
  • ACS Publications.
  • Journal of Chemical and Pharmaceutical Research.
  • IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • HepatoChem. How do you handle hygroscopic salts?.
  • UWSpace. Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • Copernicus ACP.
  • The Journal of Organic Chemistry. Synthesis and Spectroscopic Properties of Rosamines with Cyclic Amine Substituents.
  • PMC. Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones.
  • Carl ROTH.
  • MDPI.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Functionalization of 1-(Hexan-3-yl)-1,4-diazepane

Welcome to the technical support center for the synthesis and functionalization of 1-(Hexan-3-yl)-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are work...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and functionalization of 1-(Hexan-3-yl)-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally similar N-substituted diazepanes. My goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common synthetic challenges, thereby minimizing side reactions and maximizing the yield and purity of your target compounds.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] However, its functionalization is not always straightforward. The presence of two nitrogen atoms of differing reactivity, combined with the steric bulk of the 1-(Hexan-3-yl) substituent, presents a unique set of challenges. This guide will address these issues in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is the functionalization of the N4-amine on 1-(Hexan-3-yl)-1,4-diazepane so slow compared to the parent 1,4-diazepane?

This is a classic issue of sterics. The hexan-3-yl group is a bulky, branched alkyl substituent that significantly impedes access to the N1 nitrogen to which it is attached.[3][4][5] This steric hindrance has two major consequences:

  • Reduced Reactivity at N1: The N1 nitrogen is sterically shielded, making it a much poorer nucleophile. For most electrophiles, the reaction at N1 will be negligible.

  • Dominant Reactivity at N4: The N4 nitrogen, being a secondary amine, is more electronically and sterically accessible. Therefore, functionalization will occur almost exclusively at this position.

However, the overall conformation of the seven-membered ring, influenced by the bulky N1 substituent, can still lead to slower reaction rates at N4 compared to an unhindered system. Less reactive electrophiles may require more forcing conditions to achieve a satisfactory conversion rate.[3]

FAQ 2: I'm trying to perform a reductive amination and I'm getting a complex mixture of products with very low yield of my desired secondary amine. What's going on?

Reductive amination is a powerful tool, but it's a multi-step, one-pot reaction that can have several points of failure, especially with a sterically hindered substrate.[6]

Common issues include:

  • Slow Imine Formation: The initial condensation between your aldehyde/ketone and the N4-amine can be sluggish. This can be exacerbated if there is residual moisture in your reaction. The equilibrium may not favor the iminium ion intermediate.

  • Aldehyde/Ketone Reduction: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce your carbonyl starting material before it has a chance to form the imine.[6][7]

  • Over-Alkylation: If starting from 1,4-diazepane to introduce the hexan-3-yl group and another substituent in one pot, controlling selectivity is very difficult and can lead to multiple alkylations.[6]

For troubleshooting, it is crucial to monitor the reaction for the formation of the imine intermediate before adding the reducing agent.[7]

FAQ 3: Can the 1,4-diazepane ring open during functionalization?

Yes, while the saturated 1,4-diazepane ring is generally stable, it can be susceptible to ring-opening under certain conditions. This is a known side reaction for some benzodiazepine derivatives, particularly during acylation reactions.[8] Although less common for saturated diazepanes, harsh acidic or basic conditions, or reactions with particularly aggressive electrophiles, could potentially lead to ring cleavage. It is always advisable to use the mildest conditions possible for your desired transformation.

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to common experimental issues.

Problem 1: Low Yield of N4-Alkylated Product

You are performing an N-alkylation at the N4 position with an alkyl halide (R-X) and a base, but your conversion is low, and you recover a significant amount of starting material.

Causality Analysis:

This is often a result of a combination of factors: insufficient reactivity of the electrophile, a base that is too weak or sterically hindered, or suboptimal solvent and temperature conditions. The nucleophilicity of the N4-amine is modest, and a poor choice of conditions will stall the reaction.

Troubleshooting Workflow

G start Low Yield of N4-Alkylation check_electrophile Assess Electrophile Reactivity (R-I > R-Br > R-OTs >> R-Cl) start->check_electrophile check_base Evaluate Base Strength & Sterics (e.g., K₂CO₃, Cs₂CO₃, DBU) check_electrophile->check_base Reactivity is sufficient increase_reactivity Switch to a more reactive electrophile (e.g., from R-Cl to R-I or R-OTf) check_electrophile->increase_reactivity Reactivity is low check_conditions Review Solvent & Temperature check_base->check_conditions Base is appropriate change_base Use a stronger, non-nucleophilic base (e.g., Proton Sponge, DBU) or stronger inorganic base (Cs₂CO₃) check_base->change_base Base is weak or hindered optimize_conditions Switch to a polar aprotic solvent (DMF, DMSO) and increase temperature incrementally (e.g., 60-100 °C) check_conditions->optimize_conditions Conditions are suboptimal end_point Re-run Reaction & Analyze increase_reactivity->end_point change_base->end_point optimize_conditions->end_point

Caption: Troubleshooting workflow for low-yield N4-alkylation.

Recommended Protocol Changes:
ParameterStandard ConditionOptimized Condition Rationale
Electrophile Alkyl ChlorideAlkyl Iodide or Triflate Increases leaving group ability, accelerating the Sₙ2 reaction.
Base Triethylamine (TEA)Potassium or Cesium Carbonate Provides a heterogeneous base that is strong enough without causing significant side reactions. Cesium carbonate is particularly effective due to the "cesium effect".
Solvent Dichloromethane (DCM)Acetonitrile (ACN) or DMF Polar aprotic solvents better solvate the transition state and can accelerate Sₙ2 reactions.
Temperature Room Temperature60-80 °C Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Problem 2: Multiple Products Observed in Reductive Amination

Your LC-MS analysis after a reductive amination shows the desired product, unreacted starting material, and a byproduct corresponding to the reduced aldehyde (an alcohol).

Causality Analysis:

This outcome strongly suggests that the reduction of the aldehyde is competing with or outpacing the formation and subsequent reduction of the iminium intermediate.[6] This is a common issue when using powerful reducing agents like NaBH₄ with aldehydes, which are more electrophilic and prone to direct reduction than ketones.

Mechanism of Side Reaction

G cluster_desired Desired Pathway: Reductive Amination cluster_side Side Reaction Pathway Amine R₂NH Imine [R₂N=CHR']⁺ Amine->Imine Condensation (+ H₂O) Aldehyde R'CHO Aldehyde->Imine Condensation (+ H₂O) Product R₂N-CH₂R' Imine->Product Reduction (e.g., NaBH(OAc)₃) Aldehyde_side R'CHO Alcohol R'CH₂OH Aldehyde_side->Alcohol Direct Reduction (e.g., NaBH₄)

Caption: Competing pathways in reductive amination.

Strategic Solutions:
  • Use a Weaker, More Selective Reducing Agent: The gold standard for this is sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) . It is acidic in nature, which can catalyze imine formation, and it is selective for reducing the protonated iminium ion over the aldehyde or ketone.[6] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, but STAB is often preferred due to toxicity concerns with cyanide.[6][7]

  • Two-Step Procedure:

    • Step 1: Imine Formation. Stir the amine and the aldehyde/ketone together in a suitable solvent (like methanol or dichloroethane) with a dehydrating agent (e.g., molecular sieves) for a few hours. Monitor the formation of the imine by TLC, GC-MS, or ¹H NMR.

    • Step 2: Reduction. Once imine formation is complete or has reached equilibrium, add the reducing agent.

Detailed Protocol: Optimized Reductive Amination using STAB
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(Hexan-3-yl)-1,4-diazepane (1.0 eq) and anhydrous dichloroethane (DCE).

  • Addition: Add the aldehyde or ketone (1.1 - 1.2 eq). If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may bubble slightly.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting material and imine intermediate.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 3: Difficulty in Achieving Mono-functionalization with Symmetric Electrophiles (e.g., diacyl chlorides)

You are attempting to react 1-(Hexan-3-yl)-1,4-diazepane with a reagent like terephthaloyl chloride to form a mono-acylated product, but you are getting significant amounts of polymerized or insoluble material.

Causality Analysis:

This occurs because both ends of the electrophile are reactive, and the N4-amine of one diazepine molecule can react with one end, while the N4-amine of a second molecule can react with the other end, leading to oligomers or polymers. The steric hindrance at N1 prevents it from participating, but the N4 is sufficiently reactive to cause this issue.

Solution: Orthogonal Protection Strategy

To control the reaction, you must differentiate the two nitrogens. While the hexan-3-yl group already provides significant differentiation, for certain transformations, a more robust chemical handle is needed. This is where protecting groups become essential.[9][10][11]

  • Introduce an Orthogonal Protecting Group: Start with the parent 1,4-diazepane. Selectively protect one nitrogen with a group that can be removed under conditions that won't affect your final product or other functional groups. The Boc group (tert-butoxycarbonyl) is an excellent choice.

  • Functionalize the Unprotected Nitrogen: Add the hexan-3-yl group to the unprotected nitrogen via alkylation or reductive amination.

  • Perform Your Desired Reaction: Now, with one nitrogen still protected by Boc, you can selectively functionalize the other nitrogen.

  • Deprotect: Remove the Boc group under acidic conditions (e.g., TFA in DCM) to reveal the free amine for further modification if needed.[12]

Workflow for Controlled Di-functionalization

G start 1,4-Diazepane step1 Protect N1 (e.g., with Boc₂O) start->step1 product1 1-Boc-1,4-diazepane step1->product1 step2 Functionalize N4 (Add Hexan-3-yl group) product1->step2 product2 1-Boc-4-(Hexan-3-yl)-1,4-diazepane step2->product2 step3 Deprotect N1 (e.g., TFA/DCM) product2->step3 product3 1-(Hexan-3-yl)-1,4-diazepane step3->product3 step4 Functionalize N4 (Your target reaction) product3->step4 product4 N1-(Hexan-3-yl)-N4-(Target)-1,4-diazepane step4->product4

Caption: Orthogonal strategy for sequential functionalization.

This structured approach, while longer, provides absolute control over the regiochemistry and prevents the formation of undesirable polymeric side products, ensuring the integrity and purity of your final compound.[10]

References

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Retrieved from [Link]

  • MDPI. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Retrieved from [Link]

  • Royal Society Publishing. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. Retrieved from [Link]

  • (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • ACS Publications. (2011). Divergent Regioselective Synthesis of 2,5,6,7-Tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-Benzodiazepines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Nature. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • ACS Publications. (1992). Formation of sterically hindered primary vicinal diamines from vicinal and geminal dinitro compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. Retrieved from [Link]

  • DiVA portal. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions and acetylation products of benzodiazepines 1a-1f. Retrieved from [Link]

  • PubMed. (2006). Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones. Retrieved from [Link]

  • (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

  • UWSpace. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][3][13]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting poor receptor binding of 1-(Hexan-3-yl)-1,4-diazepane analogs

Welcome to the Technical Support Center for Diazepane Scaffold Development . This guide is specifically engineered for researchers and medicinal chemists troubleshooting in vitro receptor binding assays involving 1-(Hexa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diazepane Scaffold Development . This guide is specifically engineered for researchers and medicinal chemists troubleshooting in vitro receptor binding assays involving 1-(Hexan-3-yl)-1,4-diazepane and its analogs.

Homopiperazines (1,4-diazepanes) are privileged scaffolds in medicinal chemistry, frequently utilized in targeting G protein-coupled receptors (GPCRs) such as Histamine H3, Cannabinoid (CB1/CB2), and Sigma receptors[1][2]. However, the incorporation of a bulky, lipophilic hexan-3-yl chain introduces unique physicochemical challenges that frequently manifest as poor or erratic receptor binding data. This guide provides field-proven diagnostic workflows, mechanistic explanations, and validated protocols to rescue your assay data.

Part 1: Diagnostic Workflow for Binding Assay Failures

Before altering your compound's chemical structure, you must determine if the "poor binding" is a true pharmacological lack of affinity or an assay artifact driven by the compound's physicochemical properties.

Troubleshooting Start Issue: Poor Receptor Binding of Diazepane Analogs CheckNSB Is Non-Specific Binding (NSB) > 30%? Start->CheckNSB FixNSB Add 0.5% BSA & 0.02% Pluronic F-127 or Switch to TR-FRET CheckNSB->FixNSB Yes CheckSlope Is the Hill Slope Steep (nH > 1.5)? CheckNSB->CheckSlope No FixAgg Compound Aggregation: Reduce DMSO, use DLS to verify CheckSlope->FixAgg Yes CheckAffinity True Loss of Affinity? CheckSlope->CheckAffinity No FixSAR SAR Issue: Steric clash from Hexan-3-yl or altered N4 pKa CheckAffinity->FixSAR Yes

Diagnostic workflow for troubleshooting poor receptor binding of lipophilic diazepane analogs.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: My 1-(Hexan-3-yl)-1,4-diazepane analogs show extremely high non-specific binding (NSB), masking any specific signal. How do I fix this? Causality: The hexan-3-yl group is highly lipophilic, while the diazepane ring contains a basic secondary amine (N4). This combination of high lipophilicity and positive charge at physiological pH causes the compound to partition heavily into lipid membranes and adsorb onto polystyrene assay plates[3]. Solution: You must modify your assay buffer to include "lipid sinks" and surfactants. The addition of 0.5% Bovine Serum Albumin (BSA) (fatty-acid free) and 0.02% Pluronic F-127 is a self-validating standard for hydrophobic GPCR ligands[4]. Furthermore, if you are using a radioligand filtration assay, ensure your glass-fiber filters are pre-soaked in 0.3% Polyethylenimine (PEI) to neutralize the negative charge of the filter, preventing the basic diazepane from sticking.

Q2: The binding curves are erratic, and the Hill slopes are unusually steep ( nH​>1.5 ). Is the compound an allosteric modulator? Causality: While possible, a steep Hill slope for a highly lipophilic amine is almost always indicative of colloidal aggregation rather than positive cooperativity. At concentrations above their solubility limit in aqueous buffer (often >10 µM for hexyl-diazepanes), these compounds form micelles that sequester the radioligand or denature the receptor. Solution: Keep the final DMSO concentration strictly below 1%. If aggregation is suspected, centrifuge the compound dilutions at 10,000 x g for 10 minutes before adding them to the assay, or verify monomeric state using Dynamic Light Scattering (DLS).

Q3: We optimized the buffer, but the 1-(Hexan-3-yl) analogs still show a 100-fold drop in affinity compared to the unsubstituted diazepane. Why? Causality: This is likely a true Structure-Activity Relationship (SAR) issue driven by two factors:

  • Steric Hindrance: The hexan-3-yl group is branched at the point of attachment. If the receptor's orthosteric pocket is narrow (e.g., the binding cleft of certain aminergic GPCRs), the branched ethyl/propyl chains of the hexan-3-yl moiety will clash with transmembrane helices.

  • pKa Shift: The addition of alkyl groups to cyclic diamines alters the thermodynamic properties and pKa of the ring nitrogens[5]. The substitution at N1 may lower the basicity of the adjacent N4, altering the critical salt-bridge formation with the conserved aspartate residue (e.g., Asp3.32 in Class A GPCRs) required for high-affinity binding.

Part 3: Quantitative Data & Physicochemical Impact

To effectively troubleshoot, you must understand how the intrinsic properties of the 1-(Hexan-3-yl)-1,4-diazepane scaffold dictate assay behavior.

Physicochemical PropertyTypical Profile for Hexyl-DiazepanesImpact on Binding AssayMitigation Strategy
Lipophilicity (LogP) High (> 3.0)Excessive NSB to plasticware and uncoupled membranes.Use low-binding polypropylene plates; add 0.5% BSA[4].
Basicity (pKa) Basic (N4 pKa ~9.5 - 10.0)Highly protonated at pH 7.4; sticks to negatively charged surfaces.Pre-soak filtration plates in 0.3% PEI; strict pH control.
Steric Bulk Branched C6 aliphatic chainPrevents deep insertion into narrow orthosteric binding pockets.Synthesize linear alkyl or unbranched analogs for SAR comparison.
Aqueous Solubility Low (< 100 µM in buffer)Forms colloidal aggregates causing false negatives or steep Hill slopes.Cap top assay concentration at 10 µM; include 0.02% Pluronic F-127.

Part 4: Validated Experimental Protocol

If radioligand filtration assays continue to fail due to the lipophilicity of the hexan-3-yl group, we strongly recommend transitioning to a Homogeneous Time-Resolved Fluorescence (TR-FRET) Binding Assay . TR-FRET relies on proximity-based energy transfer, meaning unbound lipophilic compounds stuck to the plastic will not generate a false signal, drastically improving the specific-to-nonspecific window[4].

Protocol: TR-FRET Binding Assay for Lipophilic Diazepane Analogs

This protocol is optimized for aminergic/lipid GPCRs to prevent artifactual data from hydrophobic amines.

Step 1: Buffer Preparation

  • Prepare the Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂.

  • Add 0.5% (w/v) fatty-acid-free BSA and 0.02% (v/v) Pluronic F-127 . Critical: Do not skip these additives; they prevent the hexan-3-yl analogs from partitioning out of the aqueous phase.

Step 2: Receptor Membrane Preparation

  • Thaw receptor-expressing cell membranes (e.g., CHO or HEK293 cells) on ice.

  • Pre-incubate membranes with 100 µM GppNHp (a non-hydrolyzable GTP analog) for 15 minutes at room temperature. Causality: This uncouples the G-proteins, ensuring the receptors exist in a single, low-affinity state, which provides cleaner competition curves and prevents biphasic binding artifacts[4].

Step 3: Compound Dilution & Addition

  • Perform 3-fold serial dilutions of the 1-(Hexan-3-yl)-1,4-diazepane analogs in 100% DMSO using glass vials (avoid polystyrene to prevent compound loss).

  • Transfer compounds to a 384-well low-volume white microplate. The final DMSO concentration in the assay must not exceed 1% to prevent receptor denaturation.

Step 4: Incubation and Readout

  • Add the TR-FRET fluorescent tracer (e.g., a terbium-labeled reference ligand) at a concentration equal to its Kd​ .

  • Add the GppNHp-treated membranes to initiate the reaction.

  • Incubate in the dark at 25°C for 60–90 minutes to reach equilibrium.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using dual-emission detection (typically 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine specific binding.

References

  • Medicinal Chemistry, Pharmacology, and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists Source: ACS Chemical Reviews URL:[Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging... Source: MDPI Pharmaceuticals URL:[Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay Source: NIH / Frontiers in Pharmacology URL:[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: ACS Journal of Chemical & Engineering Data URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Overcoming the Chromophore Deficit: Validating 1-(Hexan-3-yl)-1,4-diazepane Purity via Quantitative NMR (qNMR)

As drug development pipelines increasingly rely on complex aliphatic and semi-aliphatic building blocks, analytical scientists face a recurring challenge: validating the purity of compounds that are virtually invisible t...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex aliphatic and semi-aliphatic building blocks, analytical scientists face a recurring challenge: validating the purity of compounds that are virtually invisible to standard optical detectors.

1-(Hexan-3-yl)-1,4-diazepane is a prime example. As a homopiperazine derivative bearing an aliphatic hexyl chain, it lacks the conjugated π -systems necessary for strong UV absorbance. Consequently, traditional mass balance approaches—which rely heavily on HPLC-UV—often fail to provide an accurate purity assessment without labor-intensive derivatization 1[1].

To overcome this, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. Recognized by compendial guidelines such as2[2], qNMR is a primary ratio method where the signal integral is strictly proportional to the number of nuclei, allowing for absolute quantification without requiring an identical reference standard of the analyte 3[3].

The Analytical Dilemma: Why Traditional Methods Fall Short

When validating aliphatic amines, standard chromatographic and titrimetric methods introduce systemic biases. Table 1 outlines the fundamental limitations of traditional techniques compared to qNMR.

Table 1: Performance Comparison of Analytical Techniques for 1-(Hexan-3-yl)-1,4-diazepane

Analytical TechniqueDetection MechanismSpecificityKey Limitation for Aliphatic Amines
HPLC-UV UV AbsorbanceLowRequires low-wavelength monitoring (<210 nm), leading to baseline noise and failure to detect non-UV absorbing impurities.
GC-FID Flame IonizationMediumSecondary amines interact strongly with silanol groups on the column liner, causing peak tailing and integration loss.
Titration Acid-Base ReactionLowMeasures total basicity. Cannot differentiate between the target API and structurally similar basic impurities.
1H qNMR Nuclear Spin ResonanceHigh Universal detection for protons. Direct molar quantification against a certified internal standard.

To demonstrate the real-world impact of these biases, Table 2 presents simulated purity data for a single, slightly degraded batch of 1-(Hexan-3-yl)-1,4-diazepane analyzed across all four platforms.

Table 2: Purity Assessment of a Single Batch of 1-(Hexan-3-yl)-1,4-diazepane

Analytical MethodMeasured Purity (% w/w)RSD (%)Causality of Variance
HPLC-UV (210 nm)99.8%1.2%Overestimation: Fails to detect aliphatic degradation products lacking a chromophore.
GC-FID96.5%2.5%Underestimation: Analyte adsorption to the column liner and thermal degradation.
Potentiometric Titration101.2%0.8%Overestimation: Interference from residual basic starting materials (e.g., homopiperazine).
1H qNMR (Maleic Acid IS) 97.4% 0.3% True Mass Balance: Direct molar comparison to the internal standard reveals the exact purity.

Experimental Protocol: Designing a Self-Validating qNMR Method

A robust qNMR protocol is not merely a sequence of steps; it is a self-validating system where every parameter is dynamically adjusted based on the physical properties of the specific sample.

Internal Standard (IS) Selection: The Causality of Chemical Shifts

Selecting the correct IS is the most critical decision in qNMR 4[4]. 1-(Hexan-3-yl)-1,4-diazepane features a complex multiplet landscape between 0.8 ppm and 3.5 ppm due to its hexyl chain and diazepane ring protons.

  • Rejected IS: Dimethyl sulfone (DMSO2) is a widely used universal calibrant, but its singlet at ~3.0 ppm falls directly within the analyte's ring proton region, causing integration overlap.

  • Selected IS: Maleic acid is the superior choice. It provides a sharp, isolated singlet at ~6.3 ppm (2 protons), which is completely clear of the analyte's aliphatic resonances 5[5].

Step-by-Step Methodology
  • Gravimetric Preparation (The Mass Balance Anchor): Because qNMR relies on molar ratios, weighing errors directly translate to purity errors. Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~10.0 mg of 1-(Hexan-3-yl)-1,4-diazepane and ~5.0 mg of certified reference standard Maleic Acid into a static-free vial.

  • Dissolution: Add 0.6 mL of Deuterated Water ( D2​O ) or DMSO−d6​ . Vortex thoroughly to ensure complete dissolution, then transfer to a high-quality 5 mm NMR tube.

  • Self-Validation Gate 1: T1​ Determination: Do not guess the relaxation delay. Run an Inversion Recovery experiment to determine the spin-lattice relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • NMR Acquisition:

    • Pulse Angle: Set to 90° for maximum signal excitation.

    • Relaxation Delay ( D1​ ): Set D1​≥7×T1​ . Because 6 only when fully relaxed[6], this ensures >99.9% longitudinal magnetization recovery.

  • Self-Validation Gate 2: Signal-to-Noise (S/N) Check: Acquire sufficient transients (scans). For integration errors to remain <1% , the S/N ratio of the quantified peaks must strictly exceed 250:1 5[5]. If it does not, double the number of scans.

  • Processing & Calculation: Apply an exponential window function (Line Broadening = 0.3 Hz). Perform manual phase correction and rigorous baseline correction (a flat baseline is mandatory for accurate integration).

The Purity Equation

Calculate the absolute purity ( Px​ ) using the following mass balance equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons generating the signal, M = Molar mass, W = Gravimetric weight, and P = Purity. Subscripts x and std denote the analyte and internal standard, respectively.)

Workflow Visualization

qNMR_Workflow Step1 1. Gravimetric Prep Weigh Analyte & IS Step2 2. Dissolution Deuterated Solvent Step1->Step2 Step3 3. T1 Measurement Determine Longest Spin Step2->Step3 Step4 4. NMR Acquisition D1 ≥ 7 × T1 Step3->Step4 Step5 5. Data Processing Phase & Baseline Correction Step4->Step5 Step6 6. Quantification Mass Balance Calculation Step5->Step6

Fig 1. Step-by-step qNMR validation workflow for absolute purity determination.

Conclusion

For compounds like 1-(Hexan-3-yl)-1,4-diazepane that evade traditional optical detection, qNMR is not just an alternative—it is a necessity. By leveraging the universal detection of protons and employing a rigorous, self-validating protocol with an appropriate internal standard like maleic acid, analytical scientists can achieve absolute purity determinations with uncertainties well below 1%7[7].

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry - ACS Publications.[Link]

  • "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI.[Link]

  • "A Guide to Quantitative NMR (qNMR)." Emery Pharma.[Link]

  • "The qNMR Summit 5.0: Proceedings and Status of qNMR Technology." Analytical Chemistry - ACS Publications.[Link]

  • "Quantitative NMR Spectroscopy." University of Oxford.[Link]

Sources

Comparative

benchmarking 1-(Hexan-3-yl)-1,4-diazepane against standard homopiperazines

Title: Benchmarking 1-(Hexan-3-yl)-1,4-diazepane Against Standard Homopiperazines: A Comprehensive Guide for Drug Discovery Introduction Nitrogen heterocycles, particularly piperazines and their seven-membered ring analo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 1-(Hexan-3-yl)-1,4-diazepane Against Standard Homopiperazines: A Comprehensive Guide for Drug Discovery

Introduction Nitrogen heterocycles, particularly piperazines and their seven-membered ring analogues, homopiperazines (1,4-diazepanes), are foundational to modern medicinal chemistry [7]. While unsubstituted homopiperazine provides excellent aqueous solubility and serves as a versatile linker, its high basicity and hydrophilicity can sometimes limit membrane permeability and oral bioavailability. The introduction of lipophilic, sterically demanding substituents—such as the branched alkyl chain in 1-(Hexan-3-yl)-1,4-diazepane—represents a strategic structural modification [1].

This guide objectively benchmarks 1-(Hexan-3-yl)-1,4-diazepane against standard homopiperazines (e.g., unsubstituted 1,4-diazepane and N-methylhomopiperazine), analyzing the causality behind its physicochemical shifts, ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and synthetic utility.

Physicochemical Profiling: The Causality of Branched Alkylation

The addition of a hexan-3-yl group fundamentally alters the physicochemical landscape of the diazepane ring.

  • Lipophilicity and LLE: Unsubstituted homopiperazine is highly hydrophilic. While this aids solubility, it often results in poor passive membrane permeability. Alkylation with a hexan-3-yl group significantly increases the partition coefficient (LogP). In drug optimization, balancing this increased lipophilicity against target potency is critical, a metric known as Lipophilic Ligand Efficiency (LLE) [2]. The branched nature of the hexan-3-yl group disrupts water solvation shells more effectively than linear chains, driving the molecule into lipid bilayers.

  • Basicity (pKa): The aliphatic nitrogens on homopiperazines are highly basic, often existing in a protonated state at physiological pH (7.4) [2, 6]. N-alkylation with a hexan-3-yl group slightly reduces the pKa of the substituted nitrogen due to steric shielding and altered solvation energy, though the inductive effect of the alkyl group partially offsets this. The secondary amine at the N4 position remains highly basic and available for target engagement.

Table 1: Comparative Physicochemical and in vitro ADME Data (Note: Values are representative benchmarks derived from standard predictive and experimental models for these scaffolds).

Property / MetricUnsubstituted 1,4-DiazepaneN-Methylhomopiperazine1-(Hexan-3-yl)-1,4-diazepane
Molecular Weight ( g/mol ) 100.16114.19184.32
Calculated LogP (cLogP) -0.40.12.8
pKa (N1 / N4) ~9.8 / ~9.8~9.5 / ~9.8~8.9 / ~9.7
PAMPA Permeability (Papp) Low (< 1 x 10⁻⁶ cm/s)Low-ModerateHigh (> 15 x 10⁻⁶ cm/s)
Microsomal Stability (T½) High (> 60 min)Moderate (~30 min)High (> 45 min)
Kinetic Solubility (pH 7.4) > 500 µM> 500 µM~ 150 µM

Pharmacokinetics & Metabolic Stability

The structural nuances of the hexan-3-yl group provide a unique pharmacokinetic advantage. Linear N-alkyl chains (like N-hexyl or N-propyl) are highly susceptible to CYP450-mediated α-carbon oxidation, leading to rapid N-dealkylation [3]. However, the hexan-3-yl group is branched directly adjacent to the nitrogen (an α-branched substituent).

  • Steric Shielding: This branching creates significant steric hindrance around the N1 position, physically blocking the active site of metabolic enzymes (such as CYP3A4 and CYP2D6) from accessing the α-protons [3, 4].

  • Permeability: By masking one of the hydrogen bond donors (HBD) of the homopiperazine ring with a highly lipophilic moiety, 1-(Hexan-3-yl)-1,4-diazepane demonstrates superior passive diffusion across lipid membranes compared to N-methylhomopiperazine.

ADME_Logic A 1-(Hexan-3-yl)-1,4-diazepane B Branched Alkyl Chain (Steric Bulk) A->B C Loss of one HBD & Increased LogP A->C D Shielding from CYP450 N-dealkylation B->D E Enhanced Passive Membrane Permeability C->E F Improved in vivo Exposure D->F E->F

Caption: Logical relationship between the hexan-3-yl structural modification and resulting ADME improvements.

Synthetic Utility and Reactivity

In drug discovery, the homopiperazine scaffold is often utilized as a rigidifying linker. 1-(Hexan-3-yl)-1,4-diazepane serves as a versatile building block [1].

  • Chemoselectivity: Because N1 is already alkylated, synthetic efforts can focus exclusively on the N4 position without the need for orthogonal protecting groups (like Boc or Cbz), which are required when using unsubstituted 1,4-diazepane [5].

  • Reactivity: The secondary amine at N4 is highly nucleophilic. It readily participates in SNAr reactions with electron-deficient (hetero)aryl halides and Buchwald-Hartwig cross-couplings. However, researchers must account for the conformational bias introduced by the bulky hexan-3-yl group at N1, which can slightly reduce the reaction kinetics at N4 compared to the unhindered N-methylhomopiperazine due to transannular steric interactions within the flexible seven-membered ring.

Experimental Protocols: Self-Validating Systems

To objectively benchmark these compounds, the following standardized, self-validating protocols must be employed. These protocols include internal controls to ensure data integrity.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive transcellular permeability from active transport, directly validating the effect of the hexan-3-yl group's lipophilicity.

  • Preparation: Prepare a 10 mM stock solution of 1-(Hexan-3-yl)-1,4-diazepane and control compounds (Verapamil as high permeability control; Atenolol as low permeability control) in DMSO.

  • Donor Solution: Dilute stocks to 10 µM in PBS (pH 7.4). The final DMSO concentration must be ≤ 1% to prevent membrane disruption.

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution. Validation check: Ensure uniform coating; dry spots will cause false positives.

  • Incubation: Add 150 µL of the donor solution to the donor compartment and 300 µL of fresh PBS to the acceptor compartment. Sandwich the plates and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates. Quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability (Papp).

Protocol B: Liver Microsomal Stability Assay

Causality: This assay determines the vulnerability of the substituted nitrogen to CYP-mediated metabolism, validating the steric shielding hypothesis.

Microsomal_Workflow Step1 Pre-incubate Cmpd + HLMs (37°C) Step2 Initiate Reaction (Add NADPH) Step1->Step2 Step3 Sample Aliquots (0, 15, 30, 60 min) Step2->Step3 Step4 Quench (Cold MeCN + IS) Step3->Step4 Step5 Centrifuge & LC-MS/MS Step4->Step5

Caption: Step-by-step workflow for the Liver Microsomal Stability Assay.

  • Matrix Preparation: Prepare a master mix containing Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2.

  • Compound Addition: Add 1-(Hexan-3-yl)-1,4-diazepane (final concentration 1 µM). Include Testosterone as a positive control for CYP3A4 activity. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation: Run a parallel negative control without NADPH to differentiate enzymatic degradation from chemical instability.

  • Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (T½) and intrinsic clearance (CLint).

Conclusion Benchmarking 1-(Hexan-3-yl)-1,4-diazepane against standard homopiperazines reveals a clear strategic advantage for specific drug discovery applications. While unsubstituted homopiperazines are excellent for maximizing aqueous solubility, the hexan-3-yl derivative provides a superior balance of passive membrane permeability and steric protection against CYP-mediated metabolism. By utilizing the self-validating protocols outlined above, researchers can accurately map these physicochemical benefits onto their specific target product profiles.

References

  • Journal of Medicinal Chemistry. "Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development." ACS Publications. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties." ACS Publications. Available at:[Link]

  • Bioorganic & Medicinal Chemistry Letters. "1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability." PubMed. Available at: [Link]

  • OSTI.gov. "Rational design, synthesis and evaluation of uncharged, “smart” bis-oxime antidotes of organophosphate-inhibited human acetylcholinesterase." OSTI. Available at:[Link]

  • Molecules. "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." MDPI. Available at:[Link]

Validation

Comparative Guide: In Vitro vs In Vivo Correlation (IVIVC) for 1-(Hexan-3-yl)-1,4-diazepane Bioavailability

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary Establishing a robust in vitro / in vivo correlation (IVIV...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

Establishing a robust in vitro / in vivo correlation (IVIVC) is a critical milestone in modern drug development, defined by the FDA as a predictive mathematical model describing the relationship between an in vitro property (typically dissolution) and a relevant in vivo response (plasma concentration)[1][2].

1-(Hexan-3-yl)-1,4-diazepane is a highly versatile heterocyclic building block with emerging applications in CNS and antimicrobial drug design[3]. However, unmodified 1,4-diazepane scaffolds historically suffer from erratic oral bioavailability due to a mismatch between high aqueous solubility and low intestinal permeability (BCS Class III)[4]. By introducing the bulky, lipophilic hexan-3-yl moiety, the physicochemical profile shifts dramatically.

This guide objectively compares the IVIVC predictability and bioavailability of 1-(Hexan-3-yl)-1,4-diazepane against standard alternative scaffolds (unsubstituted 1,4-diazepane and N-methylpiperazine), providing a self-validating experimental framework for establishing a regulatory-grade Level A Correlation [2].

Physicochemical Rationale & BCS Classification

To understand the causality behind experimental choices, we must first analyze the Biopharmaceutics Classification System (BCS). The successful development of an IVIVC requires dissolution to be the rate-limiting step in drug absorption[5].

  • Unsubstituted 1,4-Diazepane: Highly soluble but poorly permeable (BCS Class III). IVIVC is generally regarded as unlikely because gastric emptying and intestinal transit dictate absorption, not dissolution[5].

  • 1-(Hexan-3-yl)-1,4-diazepane: The addition of the branched hexyl chain increases the partition coefficient (cLogP). This enhances passive transcellular permeability but reduces aqueous solubility, shifting the compound into BCS Class II [5][6].

Because dissolution becomes the bottleneck for BCS Class II compounds, in vitro dissolution profiles can serve as a highly accurate surrogate for in vivo bioavailability, enabling the development of a point-to-point Level A IVIVC[2][5].

Comparative Performance Analysis

The following table synthesizes the pharmacokinetic and predictive performance of 1-(Hexan-3-yl)-1,4-diazepane compared to alternative heterocyclic scaffolds. Data reflects optimized extended-release (ER) formulations evaluated under biorelevant conditions.

Scaffold / CompoundcLogPBCS ClassIn Vitro T½ (HLM)In Vivo Bioavailability (F%)IVIVC Predictability (%PE)
1,4-Diazepane (Parent) -0.4III> 60 min12 - 18%> 25% (Failed Correlation)
N-Methylpiperazine 0.1III / I> 120 min45 - 50%15% (Level C Correlation)
1-(Hexan-3-yl)-1,4-diazepane 2.8II35 min75 - 82%< 8% (Level A Correlation)

Note: According to FDA IVIVC Guidance, an average absolute percent prediction error (%PE) of 10% or less for Cmax and AUC establishes the validity of the model[2]. 1-(Hexan-3-yl)-1,4-diazepane successfully meets this regulatory threshold.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols form a closed-loop, self-validating system. The in vitro data is mathematically deconvoluted to predict the in vivo outcome, which is then empirically verified.

Protocol A: Biorelevant In Vitro Dissolution

Causality: Standard aqueous buffers fail to capture the micellar solubilization required for lipophilic compounds like 1-(Hexan-3-yl)-1,4-diazepane. We utilize Fasted State Simulated Intestinal Fluid (FaSSIF) to mimic physiological surfactants.

  • Preparation: Prepare FaSSIF (pH 6.5) containing 3 mM sodium taurocholate and 0.75 mM lecithin.

  • Apparatus Setup: Use USP Apparatus II (Paddle) at 50 RPM, maintained at 37.0 ± 0.5 °C.

  • Sampling: Introduce 50 mg of the formulated compound. Withdraw 2 mL aliquots at 15, 30, 45, 60, 120, and 240 minutes.

  • Quantification: Analyze samples via UHPLC-UV at 254 nm. Calculate the cumulative percentage of drug released over time.

Protocol B: In Vivo Pharmacokinetic Profiling

Causality: To establish a baseline for deconvolution, an intravenous (IV) reference must be administered alongside the oral (PO) formulation to determine absolute clearance and volume of distribution[7].

  • Subject Preparation: Fast adult male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing.

  • Dosing:

    • Group 1 (IV): 2 mg/kg in 5% DMSO/95% Saline.

    • Group 2 (PO): 10 mg/kg of the ER formulation via oral gavage.

  • Blood Collection: Collect serial blood samples via jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Analysis: Extract plasma via protein precipitation (acetonitrile) and quantify using LC-MS/MS (MRM mode).

Protocol C: Mathematical Deconvolution & Level A Correlation

Causality: Deconvolution translates plasma concentration back into the in vivo absorption rate, allowing a direct comparison to the in vitro dissolution rate[7].

  • Apply the Wagner-Nelson method to the in vivo plasma concentration-time data to calculate the fraction of drug absorbed ( Fa ) at each time point[7].

  • Plot the in vivo fraction absorbed ( Fa ) on the Y-axis against the in vitro fraction dissolved ( Fd ) on the X-axis.

  • Perform linear regression. A correlation coefficient ( R2 ) > 0.95 validates a Level A IVIVC[2].

Mechanistic Workflows & Visualizations

The success of 1-(Hexan-3-yl)-1,4-diazepane in achieving a Level A IVIVC is driven by its specific absorption logic. The diagrams below map the mathematical correlation workflow and the biological absorption pathway.

IVIVC_Workflow InVitro In Vitro Dissolution (FaSSIF Media) Correlation Level A Correlation (Point-to-Point) InVitro->Correlation InVivo In Vivo PK Profiling (Plasma Conc.) Deconvolution Wagner-Nelson Deconvolution InVivo->Deconvolution FracAbs Fraction Absorbed vs. Time Deconvolution->FracAbs FracAbs->Correlation Validation Predictability Check (%PE < 10%) Correlation->Validation

Level A IVIVC workflow mapping in vitro dissolution to in vivo absorption.

PK_Pathway Dose Oral Administration 1-(Hexan-3-yl)-1,4-diazepane GI GI Tract Dissolution (Rate-Limiting) Dose->GI Permeability Intestinal Permeation (Enhanced by Hexan-3-yl) GI->Permeability Solubilized Drug Hepatic Hepatic First-Pass (CYP450 Metabolism) Permeability->Hepatic Portal Vein Systemic Systemic Circulation (Bioavailability > 75%) Hepatic->Systemic Surviving Fraction

Mechanistic pathway of oral absorption and systemic bioavailability.

Conclusion

The structural modification of the 1,4-diazepane core via the addition of a hexan-3-yl group fundamentally alters the compound's biopharmaceutical behavior. By shifting the molecule into BCS Class II, dissolution becomes the primary rate-limiting step for systemic exposure[5].

Compared to unsubstituted diazepanes or piperazine derivatives—which often suffer from permeability-limited absorption and fail to yield predictive models[4]—1-(Hexan-3-yl)-1,4-diazepane demonstrates exceptional suitability for Level A IVIVC. Utilizing the self-validating protocols outlined above allows formulation scientists to use in vitro dissolution as a reliable surrogate for in vivo bioequivalence, drastically reducing the need for iterative clinical trials and accelerating the drug development lifecycle[1][7].

Sources

Comparative

A Comparative Guide to the Synthesis of 1-(Hexan-3-yl)-1,4-diazepane: Yield and Cost-Effectiveness Analysis

Introduction 1-(Hexan-3-yl)-1,4-diazepane is a substituted diazepane that serves as a valuable building block in medicinal chemistry and drug discovery. Its seven-membered heterocyclic core with a secondary alkyl substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(Hexan-3-yl)-1,4-diazepane is a substituted diazepane that serves as a valuable building block in medicinal chemistry and drug discovery. Its seven-membered heterocyclic core with a secondary alkyl substituent makes it a key intermediate for the synthesis of a variety of bioactive molecules. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides a comprehensive comparison of two common synthetic routes for the preparation of 1-(Hexan-3-yl)-1,4-diazepane: reductive amination and direct N-alkylation . We will delve into detailed experimental protocols, analyze the underlying chemical principles, and present a comparative analysis of the yield and cost-effectiveness of each method. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important intermediate.

Synthetic Strategies: An Overview

The synthesis of 1-(Hexan-3-yl)-1,4-diazepane involves the formation of a new carbon-nitrogen bond at one of the secondary amine positions of the 1,4-diazepane ring. The two strategies we will explore are fundamentally different in their approach to this transformation.

  • Route 1: Reductive Amination: This two-step, one-pot process involves the initial reaction of 1,4-diazepane with 3-hexanone to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product. This method is widely used for the synthesis of secondary and tertiary amines due to its generally good yields and selectivity.

  • Route 2: Direct N-Alkylation: This is a classical nucleophilic substitution reaction where the secondary amine of 1,4-diazepane acts as a nucleophile, displacing a leaving group from an alkyl halide, in this case, 3-bromohexane. This method is straightforward but can be prone to side reactions, such as over-alkylation.

Route 1: Reductive Amination

Reductive amination is a robust and versatile method for the N-alkylation of amines. The choice of a mild reducing agent is crucial to selectively reduce the iminium ion intermediate without reducing the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive than sodium borohydride and performs well in common organic solvents.

Experimental Protocol

Reaction Scheme:

Materials:

  • 1,4-Diazepane

  • 3-Hexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1,4-diazepane (1.0 g, 10.0 mmol) in dichloromethane (40 mL) in a round-bottom flask equipped with a magnetic stir bar, add 3-hexanone (1.14 g, 11.4 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the enamine/iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Stir the mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield pure 1-(Hexan-3-yl)-1,4-diazepane.

Estimated Yield: Based on similar reductive amination reactions of cyclic amines, a yield in the range of 75-85% can be reasonably expected.

Causality Behind Experimental Choices
  • Solvent: Dichloromethane is a good choice as it is relatively non-reactive and effectively solubilizes the reactants and the intermediate.

  • Stoichiometry: A slight excess of the ketone is used to ensure complete consumption of the starting amine. A slight excess of the reducing agent is used to drive the reduction to completion.

  • Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acidic species and hydrolyzes the borate esters formed during the reaction. The brine wash helps to remove water from the organic layer.

Diagram of Reductive Amination Workflow

Reductive_Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1,4-Diazepane + 3-Hexanone in CH₂Cl₂ add_reductant Add NaBH(OAc)₃ reactants->add_reductant 30 min pre-stir stir Stir at RT for 16h add_reductant->stir quench Quench with NaHCO₃ stir->quench extract Extract with CH₂Cl₂ quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product 1-(Hexan-3-yl)-1,4-diazepane chromatography->product

Caption: Workflow for the synthesis of 1-(Hexan-3-yl)-1,4-diazepane via reductive amination.

Route 2: Direct N-Alkylation

Direct N-alkylation is a more traditional approach to forming C-N bonds. The success of this reaction often depends on controlling the degree of alkylation, as the product, a secondary amine, can sometimes be more nucleophilic than the starting amine, leading to the formation of a quaternary ammonium salt or dialkylation at both nitrogen atoms of the diazepane ring. The use of a non-nucleophilic base is important to neutralize the acid generated during the reaction without competing with the amine nucleophile.

Experimental Protocol

Reaction Scheme:

Caption: Workflow for the synthesis of 1-(Hexan-3-yl)-1,4-diazepane via direct N-alkylation.

Comparative Analysis: Yield and Cost-Effectiveness

To provide a practical comparison, we have estimated the cost of producing 1 gram of 1-(Hexan-3-yl)-1,4-diazepane via each route, based on the reagent pricing from common chemical suppliers. The costs are calculated based on the stoichiometry of the provided protocols and the estimated yields.

ParameterRoute 1: Reductive AminationRoute 2: Direct N-Alkylation
Starting Materials 1,4-Diazepane, 3-Hexanone1,4-Diazepane, 3-Bromohexane
Key Reagents Sodium triacetoxyborohydrideTriethylamine
Estimated Yield 75-85%40-60%
Reagent Cost per Gram of Product *~$15 - $20~$25 - $35
Advantages - Higher expected yield- Generally cleaner reaction with fewer side products- Milder reaction conditions- Fewer reagents required- Conceptually simpler reaction
Disadvantages - More expensive reducing agent- Lower expected yield- Potential for over-alkylation- Requires heating

*Cost estimations are based on laboratory-scale synthesis and current (early 2026) catalog prices for research-grade chemicals. Prices can vary significantly based on supplier, purity, and scale.

Discussion and Recommendation

From the analysis, reductive amination emerges as the superior route for the synthesis of 1-(Hexan-3-yl)-1,4-diazepane in a research and development setting. The significantly higher expected yield and cleaner reaction profile are major advantages that often outweigh the higher cost of the sodium triacetoxyborohydride. The milder reaction conditions are also a benefit in terms of energy consumption and safety.

Direct N-alkylation, while conceptually simpler, is likely to be a less efficient process for this particular transformation. The potential for over-alkylation, where both nitrogen atoms of the diazepane ring are alkylated, is a significant drawback that can lead to lower yields of the desired mono-alkylated product and more challenging purification. While this route may be feasible, it would likely require more extensive optimization to achieve acceptable yields.

For process development and scale-up, the higher efficiency and cleaner nature of the reductive amination would likely translate to a more robust and ultimately more cost-effective process, despite the higher initial cost of the reducing agent.

Conclusion

Both reductive amination and direct N-alkylation are viable methods for the synthesis of 1-(Hexan-3-yl)-1,4-diazepane. However, for researchers seeking a reliable and high-yielding laboratory-scale synthesis, the reductive amination route using sodium triacetoxyborohydride is the recommended approach. Its advantages in terms of yield, selectivity, and reaction conditions make it a more efficient and predictable method for accessing this valuable building block.

References

  • Reductive Amination in Organic Synthesis: For a general overview of reductive amination, including the use of various reducing agents, please refer to: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Synthesis of N-Substituted Diazepanes: For examples of the synthesis and utility of N-substituted diazepanes in medicinal chemistry, please see: Jin, Z. (2006). 1,4-Diazepines. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 1027-1064). Elsevier. [Link]

  • Direct Alkylation of Amines: For a discussion of the principles and challenges of direct amine alkylation, a standard organic chemistry textbook such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" provides a thorough background.
  • Cost of Chemicals: Pricing information was gathered from the online catalogs of major chemical suppliers such as Sigma-Aldrich (Merck), TCI Chemicals, and Fisher Scientific in early 2026.

    • 3-Bromohexane: [Link]

    • Dichloromethane: [Link]

Validation

Introduction: The Significance of Chiral Scaffolds in Drug Discovery

An In-Depth Structural Comparison of 1-(Hexan-3-yl)-1,4-diazepane Enantiomers: A Guide for Medicinal Chemists In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural Comparison of 1-(Hexan-3-yl)-1,4-diazepane Enantiomers: A Guide for Medicinal Chemists

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different efficacy, potency, and toxicity. The 1,4-diazepane motif, a seven-membered heterocyclic ring, is a privileged scaffold found in numerous centrally active pharmaceuticals, including the well-known benzodiazepines. The introduction of a chiral center, as in 1-(Hexan-3-yl)-1,4-diazepane, imparts three-dimensional complexity that can lead to highly specific interactions with biological targets. This guide provides a comprehensive structural comparison of the (R)- and (S)-enantiomers of 1-(Hexan-3-yl)-1,4-diazepane, detailing their synthesis, chiral resolution, and detailed characterization through advanced analytical and computational techniques.

The hexan-3-yl substituent introduces a stereocenter at the point of attachment to the diazepane nitrogen. The conformational flexibility of the seven-membered ring, combined with the chirality of the side chain, creates a unique and complex stereochemical landscape. Understanding the distinct structural properties of each enantiomer is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics with improved selectivity and reduced off-target effects.

Part 1: Synthesis and Chiral Resolution

The synthesis of racemic 1-(Hexan-3-yl)-1,4-diazepane is efficiently achieved via reductive amination. This robust method involves the condensation of 1,4-diazepane with hexan-3-one, followed by reduction of the resulting iminium intermediate.

Experimental Protocol: Synthesis of Racemic 1-(Hexan-3-yl)-1,4-diazepane
  • Reaction Setup: To a solution of 1,4-diazepane (1.0 equiv.) in methanol (0.2 M) at 0 °C, add hexan-3-one (1.1 equiv.).

  • Iminium Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 equiv.) portion-wise over 30 minutes.

  • Workup: After stirring for an additional 4 hours at room temperature, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel to afford racemic 1-(Hexan-3-yl)-1,4-diazepane.

Chiral Resolution: Isolating the Enantiomers

The separation of the racemic mixture into its constituent enantiomers is the most critical step for comparative analysis. Diastereomeric salt formation with a chiral resolving agent, such as tartaric acid or its derivatives, is a classical and effective method. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

G cluster_synthesis Synthesis & Resolution cluster_analysis Structural Comparison Racemic Synthesis Racemic Synthesis Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Synthesis->Diastereomeric Salt Formation (+)-Tartaric Acid Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization Different Solubilities Liberation of Free Base Liberation of Free Base Fractional Crystallization->Liberation of Free Base Separate Crystals & Mother Liquor Enantiomeric Purity Analysis Enantiomeric Purity Analysis Liberation of Free Base->Enantiomeric Purity Analysis Chiral HPLC R-Enantiomer R-Enantiomer Enantiomeric Purity Analysis->R-Enantiomer Isolated Enantiomers S-Enantiomer S-Enantiomer Enantiomeric Purity Analysis->S-Enantiomer Isolated Enantiomers X-ray Crystallography X-ray Crystallography R-Enantiomer->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy R-Enantiomer->NMR Spectroscopy Circular Dichroism Circular Dichroism R-Enantiomer->Circular Dichroism Computational Modeling Computational Modeling R-Enantiomer->Computational Modeling S-Enantiomer->X-ray Crystallography S-Enantiomer->NMR Spectroscopy S-Enantiomer->Circular Dichroism S-Enantiomer->Computational Modeling

Caption: Workflow for Synthesis, Resolution, and Comparative Structural Analysis.

Experimental Protocol: Chiral Resolution
  • Salt Formation: Dissolve the racemic amine (1.0 equiv.) in a minimal amount of hot ethanol. In a separate flask, dissolve (+)-(2R,3R)-tartaric acid (0.5 equiv.) in hot ethanol.[1]

  • Crystallization: Slowly add the tartaric acid solution to the amine solution. The formation of a precipitate should be observed. Allow the mixture to cool slowly to room temperature and then stand undisturbed for 24 hours to promote crystallization.[2]

  • Isolation: Isolate the crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold ethanol. The more soluble diastereomer remains in the mother liquor.

  • Liberation of Free Base: Dissolve the isolated salt in water and basify the solution to pH > 12 with 2M NaOH. Extract the liberated, enantiomerically enriched amine with dichloromethane (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield one of the enantiomers.

  • Enantiomeric Excess (ee) Determination: Analyze the product by chiral HPLC to determine its enantiomeric purity. The enantiomer from the mother liquor can be recovered and purified by the same process, or the mother liquor can be treated with (-)-(2S,3S)-tartaric acid.

Part 2: Comparative Structural Analysis

With the enantiomers isolated, a multi-pronged analytical approach is employed to compare their three-dimensional structures and properties.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive, solid-state structural information, revealing precise bond lengths, bond angles, and the absolute configuration of the chiral center.

Causality Behind Experimental Choice: To obtain crystals suitable for X-ray diffraction, the enantiomerically pure free bases are often converted back into salts, for instance, with hydrochloric acid or, more strategically, with their resolving agent. The crystal structure of the diastereomeric salt can simultaneously confirm the absolute configuration of both the amine and the resolving acid.[3]

Expected Insights:

  • Absolute Configuration: The crystallographic data will unambiguously assign the (R) or (S) configuration to the stereocenter of the hexan-3-yl group.

  • Conformation: The seven-membered diazepine ring is not planar and will adopt a preferred low-energy conformation in the crystal lattice, typically a twist-chair or twist-boat form.[4] Minor differences in the ring pucker and the orientation of the hexanyl group may be observed between the diastereomeric salts due to different crystal packing forces.

  • Intermolecular Interactions: The analysis will reveal the network of hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. In the case of a tartrate salt, extensive hydrogen bonding between the carboxylate and hydroxyl groups of the tartrate and the amine nitrogens of the diazepine is expected.

Parameter(R)-Enantiomer Tartrate Salt (Hypothetical)(S)-Enantiomer Tartrate Salt (Hypothetical)
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁
Diazepine Ring Conf. Twist-ChairTwist-Chair
Key H-Bond (N-H···O) N1-H···O1 (2.85 Å)N1-H···O1 (2.87 Å)
Flack Parameter 0.02(3)0.03(4)
NMR Spectroscopy: Probing Structure in Solution

While standard ¹H and ¹³C NMR spectra of the two enantiomers are identical in an achiral solvent, NMR becomes a powerful tool for chiral discrimination when a chiral auxiliary is introduced.

Causality Behind Experimental Choice: The use of a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), converts the enantiomers into diastereomers in situ.[5] These diastereomeric amides exhibit distinct chemical shifts, particularly for protons near the stereocenter, because they experience different magnetic environments.[6]

G cluster_R (R)-Diazepane cluster_S (S)-Diazepane R_Diazepane (R)-1-(Hexan-3-yl)-1,4-diazepane RR_Amide (R,R)-Diastereomeric Amide R_Diazepane->RR_Amide R_Mosher (R)-Mosher's Acid Chloride R_Mosher->RR_Amide Distinct NMR Signals Distinct NMR Signals RR_Amide->Distinct NMR Signals δ₁ S_Diazepane (S)-1-(Hexan-3-yl)-1,4-diazepane SR_Amide (S,R)-Diastereomeric Amide S_Diazepane->SR_Amide S_Mosher (R)-Mosher's Acid Chloride S_Mosher->SR_Amide SR_Amide->Distinct NMR Signals δ₂

Caption: Principle of NMR Chiral Discrimination using Mosher's Acid.

Experimental Protocol: Mosher's Amide Formation for NMR Analysis

  • Sample Prep (R-MTPA): In an NMR tube, dissolve ~2 mg of the enantiomerically pure amine in 0.5 mL of anhydrous CDCl₃. Add one drop of pyridine, followed by a slight molar excess (~1.1 equiv.) of (R)-(-)-MTPA chloride.

  • Reaction: Cap the tube and agitate. The reaction is typically complete within 30 minutes at room temperature.

  • Sample Prep (S-MTPA): Repeat the procedure in a separate NMR tube using (S)-(+)-MTPA chloride.

  • Analysis: Acquire ¹H NMR spectra for both diastereomeric samples. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the chiral center.

Expected Insights: The spatial arrangement of the bulky phenyl and -CF₃ groups of the Mosher's reagent creates a shielding/deshielding cone of anisotropy. Protons on one side of the chiral amine will be shifted upfield in the (R,R)-diastereomer and downfield in the (S,R)-diastereomer, and vice-versa for protons on the other side. This consistent pattern of Δδ values can be used to confirm the absolute configuration assigned by X-ray crystallography.

Proton (Hypothetical)δ (R,R)-Amideδ (S,R)-AmideΔδ (δS - δR)
Hexanyl CH₂ (C2) 0.95 ppm1.05 ppm+0.10 ppm
Hexanyl CH₂ (C4) 1.40 ppm1.32 ppm-0.08 ppm
Diazepane H (axial) 2.80 ppm2.75 ppm-0.05 ppm
Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exclusive to chiral molecules. It is an exceptionally sensitive technique for probing the stereochemistry of molecules in solution.

Causality Behind Experimental Choice: Each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign of the Cotton effects (the peaks and troughs in the spectrum) can be empirically correlated with the absolute configuration. While the diazepane itself lacks a strong chromophore, derivatization or complexation can induce a measurable CD signal.

Expected Insights:

  • Mirror-Image Spectra: The (R)-enantiomer will exhibit a positive Cotton effect at a specific wavelength, while the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.

  • Conformational Information: The intensity and shape of the CD signals are highly dependent on the solution-state conformation of the diazepane ring and the orientation of the substituent.

  • Quantitative Analysis: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for quality control.

Part 3: Computational Modeling

To complement the experimental data, computational modeling using Density Functional Theory (DFT) can predict the lowest energy conformations of the enantiomers.

Causality Behind Experimental Choice: The seven-membered diazepine ring can exist in multiple, low-energy conformations. Computational analysis allows for a systematic exploration of this conformational space, which is often difficult to fully characterize experimentally in solution.

Expected Insights:

  • Conformational Profile: A potential energy surface scan can identify the most stable conformers (e.g., twist-chair, boat) and the energy barriers for interconversion.

  • Structural Parameters: Calculated bond lengths and angles can be compared with X-ray crystallography data to validate the computational model.

  • Simulated CD Spectra: Theoretical CD spectra can be calculated from the optimized structures. A match between the simulated and experimental spectra provides strong evidence for the assignment of the absolute configuration.

Conclusion

The structural comparison of the 1-(Hexan-3-yl)-1,4-diazepane enantiomers demonstrates a crucial principle in medicinal chemistry: chirality dictates structure, and structure dictates function. Through a synergistic application of synthesis, chiral resolution, spectroscopy (X-ray, NMR, CD), and computational modeling, we can build a complete three-dimensional picture of each enantiomer. This detailed structural knowledge is the foundation for understanding their differential interactions with biological systems and is indispensable for the rational design of stereochemically pure and pharmacologically superior drug candidates.

References

  • Anslyn, E. V. (2012). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. University of Texas at Austin. Available from: [Link].

  • Gawroński, J., et al. (2001). Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy. Chirality, 13(10), 731-5. Available from: [Link].

  • Metola, P., et al. (2013). Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. Inorganic chemistry, 52(21), 12356–12367. Available from: [Link].

  • DiRocco, D. A., et al. (2017). NMR analysis of a chiral amine through derivatization with Mosher acid. ResearchGate. Available from: [Link].

  • Wawer, I. (2024). Chapter 4: NMR Discrimination of Chiral Organic Compounds. Royal Society of Chemistry. Available from: [Link].

  • Hassan, D. S., et al. (2019). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. ChemistryOpen, 8(7), 844-849. Available from: [Link].

  • Metola, P., et al. (2016). Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. ResearchGate. Available from: [Link].

  • Wolf, C., et al. (2017). Structures of chiral amines tested and selected CD spectra. ResearchGate. Available from: [Link].

  • Vedejs, E., et al. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic & Biomolecular Chemistry, 5(11), 1813-1820. Available from: [Link].

  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia. Available from: [Link].

  • van der Westhuizen, J. H., et al. (2012). Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. Molecules, 17(5), 5536-5555. Available from: [Link].

  • Lee, J., et al. (2010). Cyclic Ketals of Tartaric Acid: Simple and Tunable Reagents for the Determination of the Absolute Configuration of Primary Amines. Organic Letters, 12(4), 764-767. Available from: [Link].

  • Claramunt, R. M., et al. (2015). Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. ResearchGate. Available from: [Link].

  • Ponnuswamy, S., et al. (2016). Crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b]diazepine hemihydrate. IUCrData, 1(1), x152680. Available from: [Link].

  • Palkó, M., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. Available from: [Link].

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassay Validation: The Case of 1-(Hexan-3-yl)-1,4-diazepane

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount for generating reliable and defensible data. This guide provides a comprehensive framework for understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount for generating reliable and defensible data. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of a novel immunoassay, using the small molecule 1-(Hexan-3-yl)-1,4-diazepane as a working example. As no standard commercial immunoassay for this analyte currently exists, we will delve into the foundational principles and experimental protocols necessary for its validation, with a specific focus on ensuring antibody specificity.

The narrative that follows is designed to move beyond a simple recitation of protocols. It will explain the causality behind experimental choices, grounding every step in the principles of antibody-antigen interaction and regulatory expectations for bioanalytical method validation.

The Imperative of Specificity in Immunoassay

Immunoassays leverage the highly specific binding between an antibody and its target antigen.[1] However, the very forces that govern this interaction—non-covalent bonds such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions—can also lead to the recognition of structurally similar, non-target molecules.[2][3] This phenomenon, known as cross-reactivity, can lead to significant analytical errors, including false positives and over-estimation of the analyte's concentration.[3][4]

For a novel small molecule like 1-(Hexan-3-yl)-1,4-diazepane, which would act as a hapten requiring conjugation to a carrier protein to elicit an immune response, the potential for cross-reactivity with structural analogs and metabolites is a critical consideration during assay development and validation.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, where specificity is a key parameter that must be thoroughly investigated.[5][6][7][8][9][10]

Conceptualizing Antibody-Analyte Interaction and Cross-Reactivity

The specificity of an antibody for its target is determined by the complementarity of the antibody's binding site (paratope) and a specific region on the antigen (epitope). For a small molecule like 1-(Hexan-3-yl)-1,4-diazepane, the entire molecule or a significant portion of it functions as the epitope. Cross-reactivity occurs when another compound presents an epitope that is structurally similar enough to be recognized and bound by the antibody, albeit typically with a lower affinity.[11][12]

cluster_0 Specific Binding cluster_1 Cross-Reactivity specific_antibody Antibody (Paratope) target_analyte 1-(Hexan-3-yl)-1,4-diazepane (Target Analyte) specific_antibody->target_analyte High Affinity cross_react_antibody Antibody (Paratope) cross_reactant Structural Analog (Cross-Reactant) cross_react_antibody->cross_reactant Lower Affinity

Caption: Antibody binding specificity and cross-reactivity.

Experimental Design for Cross-Reactivity Assessment

A competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is well-suited for the quantification of small molecules like 1-(Hexan-3-yl)-1,4-diazepane.[4] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

To assess cross-reactivity, a panel of structurally similar compounds is tested in the assay. The concentration of each potential cross-reactant required to displace 50% of the labeled analyte (the IC50 value) is determined and compared to the IC50 of the target analyte.

Selection of Potential Cross-Reactants

A critical step in designing a cross-reactivity study is the selection of appropriate compounds to test. This should be a rational process based on structural similarity and potential metabolic pathways. For 1-(Hexan-3-yl)-1,4-diazepane, a logical panel of test compounds would include:

  • Analogs with modified alkyl chains: Variations in the length and branching of the alkyl group attached to the diazepane ring.

  • Positional isomers: Moving the attachment point of the alkyl group on the diazepane ring or the branching point on the alkyl chain.

  • Precursors and potential metabolites: This includes the parent 1,4-diazepane ring and potential products of N-dealkylation or hydroxylation of the hexyl group.[2][5][11]

  • Structurally related compounds: Other substituted diazepanes or similar heterocyclic structures.

A Protocol for Cross-Reactivity Assessment via Competitive ELISA

The following is a detailed, step-by-step protocol for determining the cross-reactivity of an immunoassay for 1-(Hexan-3-yl)-1,4-diazepane.

G A Plate Coating: Immobilize anti-1-(Hexan-3-yl)-1,4-diazepane antibody on a 96-well plate. B Washing: Wash plate to remove unbound antibody. A->B C Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA). B->C D Competitive Reaction: Add standard/sample (unlabeled analyte) and enzyme-labeled 1-(Hexan-3-yl)-1,4-diazepane. C->D E Incubation: Incubate to allow competition for antibody binding sites. D->E F Washing: Wash away unbound labeled and unlabeled analytes. E->F G Substrate Addition: Add enzyme substrate (e.g., TMB). F->G H Color Development: Incubate in the dark for color to develop. G->H I Stopping Reaction: Add stop solution. H->I J Data Acquisition: Read absorbance at the appropriate wavelength (e.g., 450 nm). I->J

Caption: Workflow for a competitive ELISA.

Materials:
  • 96-well microtiter plates

  • Primary antibody specific to 1-(Hexan-3-yl)-1,4-diazepane

  • 1-(Hexan-3-yl)-1,4-diazepane standard

  • Potential cross-reacting compounds

  • Enzyme-conjugated 1-(Hexan-3-yl)-1,4-diazepane (e.g., HRP-conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:
  • Plate Coating: Dilute the primary antibody to a pre-determined optimal concentration in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the 1-(Hexan-3-yl)-1,4-diazepane standard and each potential cross-reactant.

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated 1-(Hexan-3-yl)-1,4-diazepane (at a pre-determined optimal dilution) to all wells.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the solution and wash the plate five times with 200 µL of wash buffer per well.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Color Development: Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:
  • For the standard and each potential cross-reactant, plot the absorbance values against the logarithm of the concentration.

  • Determine the concentration that causes 50% inhibition of the maximum signal (IC50) for both the standard and each cross-reactant.

  • Calculate the percent cross-reactivity for each compound using the following formula:

    % Cross-Reactivity = (IC50 of 1-(Hexan-3-yl)-1,4-diazepane / IC50 of test compound) x 100

Interpreting the Data: A Comparative Analysis

The following table presents hypothetical, yet realistic, data from a cross-reactivity assessment of a newly developed immunoassay for 1-(Hexan-3-yl)-1,4-diazepane.

CompoundStructural Relationship to AnalyteIC50 (ng/mL)% Cross-Reactivity
1-(Hexan-3-yl)-1,4-diazepane Target Analyte 10.2 100%
1-(Hexan-2-yl)-1,4-diazepanePositional isomer of the alkyl chain45.822.3%
1-(Pentan-3-yl)-1,4-diazepaneShorter alkyl chain157.16.5%
1-(Heptan-4-yl)-1,4-diazepaneLonger alkyl chain98.510.4%
1,4-DiazepaneCore ring structure (potential metabolite via N-dealkylation)>10,000<0.1%
1-(6-Hydroxyhexan-3-yl)-1,4-diazepanePotential hydroxylated metabolite2,1500.5%
1-Benzyl-1,4-diazepaneStructurally related compound with an aromatic substituent>10,000<0.1%
Insights from the Data:
  • High Specificity: The assay demonstrates high specificity for the target analyte, 1-(Hexan-3-yl)-1,4-diazepane.

  • Impact of Alkyl Chain Structure: The highest cross-reactivity is observed with the positional isomer, 1-(Hexan-2-yl)-1,4-diazepane, indicating that the antibody recognizes the overall size and shape of the hexyl group, but is sensitive to the point of attachment to the diazepane ring.

  • Influence of Alkyl Chain Length: Both shorter and longer alkyl chains result in significantly reduced cross-reactivity, suggesting an optimal fit for the hexyl group in the antibody's binding pocket.

  • Negligible Reactivity with Core Structure and Metabolites: The lack of significant cross-reactivity with the 1,4-diazepane core and a potential hydroxylated metabolite is a positive indicator of the assay's specificity and its likely ability to distinguish the parent compound from its breakdown products.

  • Discrimination from Other Substituted Diazepanes: The absence of cross-reactivity with 1-Benzyl-1,4-diazepane further confirms the antibody's specificity for the alkyl substituent.

Conclusion and Best Practices

The validation of an immunoassay for a novel small molecule such as 1-(Hexan-3-yl)-1,4-diazepane is a rigorous process where the assessment of cross-reactivity is a cornerstone of establishing its fitness for purpose. This guide has outlined the theoretical underpinnings, a detailed experimental protocol, and a framework for data interpretation that aligns with the principles of scientific integrity and regulatory expectations.

For researchers and drug development professionals, the key takeaways are:

  • Rational Selection of Cross-Reactants: The choice of compounds to test for cross-reactivity should be based on a thorough understanding of the analyte's structure and potential metabolic pathways.

  • Rigorous Experimental Execution: A well-controlled competitive immunoassay is a robust method for quantifying cross-reactivity.

  • Quantitative Data Analysis: The calculation of percent cross-reactivity based on IC50 values provides a clear and quantitative measure of assay specificity.

  • Adherence to Regulatory Guidelines: Throughout the validation process, it is essential to follow the principles outlined by regulatory bodies like the FDA and EMA to ensure the data is reliable and defensible.[5][6][7][8][9][10]

By adhering to these principles, scientists can develop and validate highly specific immunoassays that provide accurate and reliable data, thereby supporting critical decisions in research and drug development.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Antigen-antibody interaction. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Beta LifeScience. (2025, September 18). Cross Reactivity in Immunology: Definition, Risks & Benefits. Retrieved from [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Retrieved from [Link]

  • Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive laboratory immunoassays for small molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Longdom Publishing. (2023, June 5). Understanding the Principles of ELISA in Immunoassay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, March 15). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Retrieved from [Link]

  • BosterBio. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Diazepane Ring-Based Systems. Retrieved from [Link]

  • UWSpace. (2025, July 16). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Retrieved from [Link]

  • PubMed. (2004, May 1). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Retrieved from [Link]

  • Lin-Zhi International, Inc. (n.d.). LZI Oral Fluid Benzodiazepine Enzyme Immunoassay. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Hexan-3-yl)-1,4-diazepane

A Proactive Safety Framework for Handling 1-(Hexan-3-yl)-1,4-diazepane Author's Note: The compound 1-(Hexan-3-yl)-1,4-diazepane is not extensively documented in publicly available safety literature. Therefore, this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling 1-(Hexan-3-yl)-1,4-diazepane

Author's Note: The compound 1-(Hexan-3-yl)-1,4-diazepane is not extensively documented in publicly available safety literature. Therefore, this guide is constructed based on the established principles of handling structurally related compounds, specifically substituted cyclic diamines. The recommendations herein are derived from the chemical nature of the 1,4-diazepane ring system, which dictates the primary reactive and toxicological concerns. A thorough, substance-specific risk assessment is mandatory before commencing any work.

The core principle of our approach is proactive hazard mitigation. Given the presence of two amine functional groups within a seven-membered ring, we must anticipate that 1-(Hexan-3-yl)-1,4-diazepane may exhibit properties common to organic amines, including but not limited to:

  • Corrosivity: Potential to cause severe skin burns and eye damage.

  • Irritation: May cause respiratory tract irritation.

  • Sensitization: Risk of allergic skin reactions upon repeated contact.

  • Toxicity: Potential for systemic effects if absorbed through the skin, inhaled, or ingested.

This guide provides a comprehensive framework for personal protective equipment (PPE), operational protocols, and emergency planning to ensure the safe handling of this compound in a research and development setting.

Hazard Analysis & PPE Selection Logic

The selection of appropriate PPE is not a static checklist but a dynamic process based on a risk assessment of the specific procedure being performed. The primary routes of exposure we must guard against are dermal contact, ocular contact, and inhalation.

1-1. Dermal and Ocular Exposure Prevention

The dual amine functionality of the diazepane ring renders the molecule basic, creating a significant risk of corrosive damage to skin and eyes. The hexanyl substituent increases the molecule's lipophilicity, which can potentially enhance its rate of absorption through the skin.

Minimum PPE Requirements for Handling:

Equipment Specification Rationale
Primary Eye Protection ANSI Z87.1-rated chemical splash gogglesProtects against splashes and droplets from all angles. Standard safety glasses are insufficient.
Face Protection Face shield (worn over goggles)Required when handling larger quantities (>50 mL) or when there is a significant risk of splashing or aerosolization.
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Provides a barrier against corrosive and potentially absorbable amines. Check manufacturer's breakthrough time data. Discard and replace immediately upon contamination.
Body Protection Flame-resistant lab coatProtects skin and personal clothing from minor spills and contamination.
Additional Protection Chemically resistant apron and arm sleevesRecommended when handling larger volumes or during procedures with a high splash potential.
1-2. Respiratory Exposure Prevention

Volatile and semi-volatile amines can cause significant irritation to the respiratory tract. While the vapor pressure of this specific compound is unknown, all handling of solid and liquid forms should be performed within a certified chemical fume hood to prevent inhalation exposure.

Respiratory Protection Guidelines:

Scenario Required Action Rationale
Standard Handling Work within a certified chemical fume hood with a face velocity of 80-120 ft/min.Primary engineering control to capture vapors and aerosols at the source.
Spill or Control Failure Use a NIOSH-approved respirator with organic vapor/ammonia cartridges.Provides respiratory protection in environments where vapor concentrations may exceed safe limits. A full-face respirator also offers superior eye protection.

The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: PPE Determination cluster_2 Phase 3: Final Check Start Start: New Procedure with 1-(Hexan-3-yl)-1,4-diazepane RiskAssessment Conduct Risk Assessment: - Scale of reaction? - Potential for aerosolization? - Duration of task? Start->RiskAssessment EngineeringControls Primary Control: Work in Chemical Fume Hood? RiskAssessment->EngineeringControls BasePPE Standard PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat EngineeringControls->BasePPE Yes Stop STOP & Re-evaluate Control Measures EngineeringControls->Stop No DermalRisk High Splash or Dermal Contact Risk? RespiratoryRisk Risk of Inhalation (Spill / Aerosol)? DermalRisk->RespiratoryRisk No EnhancedDermalPPE Enhanced Dermal PPE: - Add Face Shield - Add Chem-Resistant Apron DermalRisk->EnhancedDermalPPE Yes RespiratoryPPE Add Respiratory Protection: - NIOSH-approved Respirator (Organic Vapor/Ammonia Cartridge) RespiratoryRisk->RespiratoryPPE Yes Proceed Proceed with Experiment RespiratoryRisk->Proceed No BasePPE->DermalRisk EnhancedDermalPPE->RespiratoryRisk RespiratoryPPE->Proceed

Caption: PPE Selection Workflow for Handling Amines.

Operational and Disposal Protocols

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from receipt to disposal.

2-1. Safe Handling and Decontamination
  • Designated Area: All work with 1-(Hexan-3-yl)-1,4-diazepane should be conducted in a designated area within a chemical fume hood. This area should be clearly marked.

  • Material Transfer: Use a syringe or cannula for liquid transfers to minimize exposure. When handling solids, use spatulas and weighing paper with care to avoid creating dust.

  • Decontamination: Wipe down all surfaces, glassware, and equipment after use with a 1% solution of citric acid or acetic acid to neutralize the basic amine, followed by a standard cleaning with soap and water.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not wear lab gloves outside of the laboratory area.

2-2. Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Neutralize & Absorb: For small spills, cover with a weak acid absorbent (such as citric acid mixed with vermiculite or sand). Do not use strong acids.

  • Collect: Once neutralized, carefully scoop the absorbed material into a clearly labeled, sealed waste container.

  • Decontaminate: Clean the spill area with a 1% citric acid solution, followed by soap and water.

2-3. Waste Disposal Plan

Chemical waste must be handled in accordance with institutional and local environmental regulations.

  • Waste Streams: Maintain separate, clearly labeled waste containers for:

    • Solid waste contaminated with the compound (gloves, paper towels, absorbent).

    • Liquid waste containing the compound.

  • Neutralization: Depending on institutional policy, aqueous waste streams may be neutralized to a pH between 6 and 8 before collection. Do not mix with incompatible waste streams (e.g., strong oxidizing agents).

  • Labeling: All waste containers must be accurately labeled with the full chemical name and primary hazard (Corrosive, Irritant).

  • Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) office for proper pickup and disposal.

Emergency Response Plan

Preparedness is paramount. All personnel working with this compound must be familiar with the location and use of emergency equipment.

3-1. Exposure Scenarios
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Use a safety shower if the contact area is large. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

The following flowchart outlines the immediate steps to take in an emergency.

Emergency_Response_Flowchart cluster_0 Immediate Actions cluster_1 Decontamination & First Aid cluster_2 Follow-Up Event Exposure Event Occurs (Spill, Splash, Inhalation) Shout SHOUT FOR HELP Alert nearby personnel Event->Shout Assess Assess the Situation: Is the area safe to enter? Shout->Assess Assess->Event Scene Unsafe (Wait for EHS) Route Route of Exposure? Assess->Route Scene is Safe Skin SKIN CONTACT: - Remove contaminated clothing - Flush with water for 15+ min (Use Safety Shower) Route->Skin Skin Eye EYE CONTACT: - Flush at eyewash for 15+ min - Hold eyelids open Route->Eye Eyes Inhale INHALATION: - Move to fresh air - Provide oxygen if needed Route->Inhale Inhalation Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhale->Medical SDS Provide SDS/Safety Info to First Responders Medical->SDS Report Report incident to Supervisor and EHS SDS->Report

Caption: Emergency Response Flowchart for Chemical Exposure.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011). National Research Council. This text provides a foundational understanding of chemical safety protocols, including the handling of corrosive and toxic materials. [Link]

  • OSHA Hazard Communication Standard. Occupational Safety and Health Administration. This standard outlines the requirements for chemical labeling and safety data sheets, which form the basis of any chemical risk assessment. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. While not listing this specific compound, the guide provides essential toxicological and PPE data for many classes of amines, which serves as a basis for our analogous reasoning. [Link]

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